ompH protein
Description
Properties
CAS No. |
134944-14-2 |
|---|---|
Molecular Formula |
C20H29ClN6O2 |
Synonyms |
ompH protein |
Origin of Product |
United States |
Foundational & Exploratory
OmpH Protein in Pasteurella multocida: A Technical Guide to its Core Functions and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The outer membrane protein H (OmpH) of Pasteurella multocida, a Gram-negative bacterium responsible for a range of significant diseases in livestock and poultry, stands as a critical molecule in both the pathogen's survival and its interaction with the host.[1][2] As a major transmembrane porin, OmpH is integral to the structural integrity of the outer membrane and facilitates the diffusion of solutes.[1][3] Its surface exposure and conserved nature across various serotypes have made it a focal point of intensive research, particularly in the development of novel vaccines and diagnostic tools.[4][5] This guide provides a comprehensive technical overview of the core functions of OmpH, detailed experimental protocols for its study, and quantitative data to support future research and development endeavors.
Core Functions of OmpH
OmpH is a multifunctional protein with pivotal roles in bacterial physiology and pathogenesis. Its primary functions can be categorized as follows:
-
Porin Activity and Structural Integrity : As a porin, OmpH forms channels in the outer membrane, permitting the passive diffusion of small hydrophilic molecules essential for bacterial metabolism.[3][6] This function is crucial for nutrient uptake and waste export.[7] Furthermore, as a major structural component of the outer membrane, OmpH contributes to the overall stability and integrity of the bacterial cell envelope.[3][8]
-
Role in Pathogenesis : OmpH is a key virulence factor that mediates the attachment and invasion of P. multocida into host cells.[9][10] Deletion or inhibition of OmpH expression has been shown to reduce the bacterium's ability to adhere to host cells, thereby attenuating its virulence.[11][12] Studies have demonstrated that OmpH-deficient mutants are less capable of causing disease in animal models.[9][11]
-
Immunogenicity and Vaccine Potential : OmpH is a potent immunogen, eliciting strong humoral and cell-mediated immune responses in various animal models.[1][13] Its high antigenicity has led to its investigation as a subunit vaccine candidate against pasteurellosis.[1][14] Both native and recombinant OmpH have demonstrated the ability to induce protective immunity against lethal challenge with virulent P. multocida strains.[13][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the OmpH protein from various experimental studies.
Table 1: Molecular Characteristics of OmpH
| Characteristic | Value | Source Organism/Strain | Reference |
| Gene Size (coding region) | 1002 bp | P. multocida B:2 | [1] |
| Gene Size (coding region) | 1002 bp | P. multocida P52 | [5] |
| Predicted Protein Size | 333 amino acids (primary) | P. multocida P52 | [5] |
| Mature Protein Size | 313 amino acids | P. multocida P52 | [5] |
| Signal Peptide | 20 amino acids | P. multocida P52 | [5] |
| Molecular Weight (recombinant) | ~36 kDa | P. multocida B:2 | [1] |
| Molecular Weight (predicted) | 33,760 Da | P. multocida P52 | [5] |
Table 2: Protective Efficacy of OmpH-based Vaccines in Animal Models
| Animal Model | Vaccine Formulation | Challenge Strain/Dose | Protection Rate | Reference |
| BALB/c Mice | 100 ng purified rOmpH | LD50 of P. multocida B:2 | 80% | [1] |
| Ducks | rOmpH with oil adjuvant | 20 LD50 of P. multocida A:1 | 83.33% | [15] |
| Ducks | rVacJ + rPlpE + rOmpH with oil adjuvant | 20 LD50 of P. multocida A:1 | 100% | [15] |
| Mice | Recombinant PlpEC-OmpH fusion with oil-based CpG ODN | 10 LD50 of P. multocida A:3 | 100% | [16] |
| Mice | Native OmpH | P. multocida P52 | Partial Protection | [13] |
| Mice | Multi-epitope vaccine (His-PME including OmpH epitopes) | P. multocida serotype A | 62.5% | [17] |
| Mice | Multi-epitope vaccine (His-PME including OmpH epitopes) | P. multocida serotype D | 87.5% | [17] |
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments in OmpH research, synthesized from published studies.
Protocol 1: Cloning, Expression, and Purification of Recombinant OmpH (rOmpH)
This protocol is based on methodologies described for producing rOmpH for immunogenicity studies.[1]
1. Gene Amplification:
- Design primers specific for the ompH gene of the desired P. multocida strain. Incorporate restriction sites for subsequent cloning.
- Perform Polymerase Chain Reaction (PCR) to amplify the ompH gene from genomic DNA of P. multocida. A typical reaction would use a high-fidelity DNA polymerase.
- Analyze the PCR product on a 1% agarose gel to confirm the expected size (approx. 1002 bp).[1]
2. Cloning into an Expression Vector:
- Digest both the amplified ompH gene and the expression vector (e.g., pET-40b(+)) with the selected restriction enzymes.
- Ligate the digested gene into the linearized vector using T4 DNA ligase.
- Transform the ligation product into competent E. coli cloning cells (e.g., DH5α).
- Select for positive transformants on appropriate antibiotic-containing media.
- Confirm the correct insertion by colony PCR and sequence analysis.
3. Protein Expression:
- Transform the confirmed recombinant plasmid into an E. coli expression strain (e.g., BL21 (DE3)).
- Grow the transformed cells in Luria-Bertani (LB) broth with the appropriate antibiotic at 37°C with shaking.
- Induce protein expression at mid-log phase (OD600 ≈ 0.6) with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM.
- Continue incubation for 4-6 hours at 37°C.
4. Purification:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
- Centrifuge the lysate to separate the soluble and insoluble fractions. rOmpH may be found in the cytosol.[1]
- If using a His-tagged vector, purify the rOmpH from the soluble fraction using Immobilized Metal Affinity Chromatography (IMAC) with a nickel-charged resin.
- Elute the bound protein with an imidazole gradient.
- Analyze the purified protein by SDS-PAGE to confirm its size (~36 kDa) and purity.[1]
- Determine the protein concentration using a standard assay like the Bradford or BCA assay.
Protocol 2: SDS-PAGE and Western Blotting for OmpH Detection
This protocol is a standard immunological technique used to identify OmpH in bacterial lysates or purified fractions.
1. Sample Preparation:
- Prepare outer membrane protein extracts from P. multocida or use purified rOmpH.
- Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
2. SDS-PAGE:
- Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 12%).
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize all protein bands.
3. Western Blotting:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for OmpH (e.g., monoclonal antibody or serum from an OmpH-immunized animal) diluted in blocking buffer, typically overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the protein bands using a chemiluminescent substrate and visualize with an imaging system.
Protocol 3: Mouse Immunization and Challenge Study
This protocol outlines a typical experiment to evaluate the protective efficacy of an OmpH-based vaccine.[1]
1. Animal Model:
- Use a suitable mouse strain, such as BALB/c, typically 6-8 weeks old.
- Divide the mice into experimental (vaccine) and control (e.g., PBS or adjuvant only) groups.
2. Immunization Schedule:
- Prepare the vaccine formulation by mixing the purified rOmpH with an appropriate adjuvant if required.
- Administer the vaccine to the experimental group via a suitable route (e.g., subcutaneous or intraperitoneal injection). A typical dose might be 100 ng of purified protein per mouse.[1]
- Administer a booster dose 14-21 days after the primary immunization.
- Collect blood samples periodically to measure the antibody response via ELISA.
3. Challenge:
- Two weeks after the final booster, challenge all mice (vaccinated and control groups) with a lethal dose (e.g., LD50) of a virulent P. multocida strain via intraperitoneal or intranasal route.[1][18]
- Monitor the mice for a set period (e.g., 7-14 days) and record morbidity and mortality.
4. Evaluation:
- Calculate the protection rate as the percentage of surviving mice in the vaccinated group compared to the control group.
- Optionally, bacterial loads in organs like the lungs and spleen can be determined at specific time points post-challenge to assess the vaccine's ability to inhibit bacterial proliferation.[18][19]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to OmpH.
Caption: Logical relationship of OmpH's dual roles.
Caption: Experimental workflow for rOmpH vaccine development.
Caption: Negative regulation of the ompH gene by Fur protein.
Conclusion
The this compound of Pasteurella multocida is a molecule of significant scientific and commercial interest. Its fundamental roles as a porin and structural protein are complemented by its critical involvement in pathogenesis and its strong immunogenicity. The data clearly support its potential as a leading candidate for the development of effective subunit vaccines against diseases caused by P. multocida. The detailed protocols and summarized data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of OmpH and harness its potential for veterinary medicine. Future work may focus on optimizing vaccine formulations, exploring its role in different serotypes, and further elucidating the signaling pathways it influences during host-pathogen interactions.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Pasteurella multocida: from Zoonosis to Cellular Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The immune response and protective efficacy of a potential DNA vaccine against virulent Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Structure and function of bacterial outer membrane proteins: barrels in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Outer membrane protein biogenesis in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Immunoprotection of OmpH Gene Deletion Mutation of Pasteurella multocida on Hemorrhagic Sepsis in Qinghai Yak - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Construction and characterization of an OmpH-deficient mutant of Pasteurella multocida strain X-73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunogenicity and protective efficacy of the recombinant Pasteurella lipoprotein E and outer membrane protein H from Pasteurella multocida A:3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluation of a multi-epitope vaccine PME for Pasteurella multocida in mouse model [frontiersin.org]
- 18. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
The OmpH Outer Membrane Protein: A Comprehensive Technical Guide to its Structure and Topology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane protein H (OmpH) is a major constituent of the outer membrane of several Gram-negative bacteria, including pathogenic species such as Pasteurella multocida and Haemophilus influenzae. As a porin, OmpH plays a crucial role in the passive diffusion of small, hydrophilic molecules across the outer membrane, contributing to nutrient uptake and bacterial survival. Its surface exposure also makes it a significant target for the host immune system and a promising candidate for vaccine development.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the structure, topology, and functional analysis of the OmpH protein, with a focus on the well-studied OmpH from Pasteurella multocida.
Structure and Topology of OmpH
To date, no experimentally determined high-resolution three-dimensional structure of OmpH has been deposited in the Protein Data Bank. However, a combination of sequence analysis, homology modeling, and computational prediction, notably through AlphaFold, has provided significant insights into its architecture.[6]
Predicted Secondary and Tertiary Structure
OmpH is predicted to fold into a classical β-barrel structure, a hallmark of many outer membrane proteins.[7] This barrel is formed by a series of antiparallel β-strands that are connected by short periplasmic turns and longer, more variable extracellular loops.[7] The hydrophobic residues of the β-strands face the lipid bilayer, while the hydrophilic residues line the aqueous pore.
The AlphaFold model for Pasteurella multocida OmpH (UniProt accession number O54339) predicts a 16-stranded β-barrel.[6] The extracellular loops are of particular interest as they are exposed to the host environment, are often immunogenic, and can play a role in interactions with host factors.[1][8] Sequence alignments of OmpH from different P. multocida serotypes reveal that the major variations are concentrated in two of the largest predicted external loops, suggesting these regions are under selective pressure from the host immune system.[1]
Quantitative Structural Data (Predicted)
The following tables summarize the predicted quantitative data for the this compound from Pasteurella multocida strain X-73, based on sequence analysis and the AlphaFold structural model.
| General Properties | Value | Reference |
| UniProt Accession | O54339 | [6] |
| Organism | Pasteurella multocida | [6] |
| Full-Length Amino Acids | 353 | [6] |
| Signal Peptide Length | 20 amino acids | |
| Mature Protein Amino Acids | 333 | |
| Predicted Molecular Mass | ~37 kDa |
| Predicted Structural Features | Value | Reference |
| Number of β-strands | 16 | [6] |
| Topology | Antiparallel β-barrel | [7] |
| Predicted Extracellular Loops | 8 | [1] |
| Predicted Periplasmic Turns | 7 | [7] |
| Pore-forming | Yes |
Experimental Protocols for OmpH Analysis
This section provides detailed methodologies for key experiments used to characterize the structure and function of OmpH.
Recombinant Expression and Purification of OmpH
This protocol is adapted from methods described for the expression and purification of recombinant outer membrane proteins.[9][10][11][12]
Objective: To produce and purify recombinant OmpH for structural and functional studies.
Methodology:
-
Cloning: The ompH gene, excluding the signal peptide sequence, is amplified by PCR from P. multocida genomic DNA. The PCR product is then cloned into an expression vector (e.g., pET vector) containing an N-terminal or C-terminal hexahistidine (6xHis) tag for affinity purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.
-
-
Cell Lysis and Inclusion Body Isolation:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl) and lysed by sonication or French press.
-
Inclusion bodies, which contain the overexpressed OmpH, are collected by centrifugation.
-
-
Solubilization and Refolding:
-
The inclusion body pellet is washed with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.
-
The washed inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer containing a detergent suitable for membrane proteins (e.g., LDAO, DDM, or fos-choline).
-
-
Purification:
-
The refolded protein solution is clarified by centrifugation and loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The 6xHis-tagged OmpH is eluted with a buffer containing a high concentration of imidazole.
-
The purity of the eluted protein is assessed by SDS-PAGE. Further purification can be achieved by size-exclusion chromatography.
-
Functional Analysis by Planar Lipid Bilayer Electrophysiology
This protocol is based on established methods for reconstituting porins into artificial lipid bilayers to measure their channel-forming activity.[13][14][15][16][17]
Objective: To confirm the porin activity of OmpH and characterize its single-channel conductance.
Methodology:
-
Planar Lipid Bilayer Formation:
-
A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).
-
The bilayer is formed by painting a solution of phospholipids (e.g., diphytanoyl-phosphatidylcholine in n-decane) across the aperture.
-
The formation of a stable, high-resistance bilayer is monitored electrically by applying a voltage across the membrane and measuring the resulting current.
-
-
Protein Reconstitution:
-
A small amount of purified, refolded OmpH in detergent solution is added to the cis compartment.
-
The protein is allowed to spontaneously insert into the lipid bilayer.
-
-
Single-Channel Recording:
-
The insertion of a single OmpH channel is detected as a stepwise increase in the current across the membrane at a constant applied voltage.
-
The single-channel conductance is calculated from the current increase and the applied voltage using Ohm's law (g = I/V).
-
The ion selectivity of the channel can be determined by measuring the reversal potential under asymmetric salt conditions.
-
Voltage-gating properties can be investigated by applying a range of voltages and observing the effect on channel opening and closing.
-
Topological Analysis using Site-Directed Mutagenesis
This protocol describes a general workflow for using site-directed mutagenesis to probe the topology of OmpH, for example, by introducing cysteine residues at specific locations.[18][19][20][21]
Objective: To experimentally verify the predicted location of extracellular loops and periplasmic turns.
Methodology:
-
Mutant Design: Based on the predicted topology of OmpH, specific amino acid residues in predicted extracellular loops or periplasmic turns are selected for mutation to cysteine.
-
Site-Directed Mutagenesis:
-
A plasmid containing the ompH gene is used as a template.
-
Mutagenic primers containing the desired nucleotide changes are designed.
-
The mutations are introduced using a PCR-based method, such as overlap extension PCR or the QuikChange™ method.[19]
-
The resulting plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.
-
-
Expression and Membrane Insertion of Mutants: The cysteine-mutant OmpH proteins are expressed in E. coli.
-
Accessibility Probing:
-
Intact cells (spheroplasts to expose the periplasmic side) are treated with membrane-impermeable, sulfhydryl-specific labeling reagents (e.g., fluorescent maleimides or biotin maleimide).
-
For extracellular loop mutants, labeling should occur in intact cells.
-
For periplasmic turn mutants, the outer membrane must be permeabilized (e.g., by treatment with EDTA) or spheroplasts must be used to allow the labeling reagent to access the periplasm.
-
-
Analysis:
-
The labeled proteins are analyzed by SDS-PAGE and Western blotting or by fluorescence detection.
-
Successful labeling of a cysteine mutant indicates that the residue is accessible from the corresponding side of the membrane, thus confirming its location in either an extracellular loop or a periplasmic turn.
-
Regulation of OmpH Expression
The expression of the ompH gene is not constitutive and is regulated by various environmental signals, indicating that the bacterium can modulate the composition of its outer membrane in response to changing conditions. In the deep-sea bacterium Photobacterium species strain SS9, ompH expression is induced by high pressure.[22] Furthermore, its expression is also regulated by cell density and is subject to catabolite repression, which can be reversed by cyclic AMP (cAMP).[22] In Pasteurella multocida, the expression of the ompH gene is negatively regulated by the ferric uptake regulator (Fur) protein in response to iron availability.[23]
Visualizations
Experimental Workflow for OmpH Structure and Function Analysis
Caption: A flowchart illustrating the key steps in the experimental analysis of OmpH.
Regulation of ompH Gene Expression by Iron
Caption: A diagram showing the negative regulation of ompH gene expression by the Fur protein in response to high iron levels.
Conclusion
The OmpH outer membrane protein is a critical component of the cell envelope in several Gram-negative bacteria. While an experimentally determined high-resolution structure remains elusive, computational models and a wealth of biochemical and functional data have provided a detailed picture of its β-barrel architecture and its role as a porin. The variability of its extracellular loops highlights its importance as an immunological target and a candidate for vaccine development. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further investigate this important bacterial protein.
References
- 1. Sequence analysis of Pasteurella multocida major outer membrane protein (OmpH) and application of synthetic peptides in vaccination of chickens against homologous strain challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Bacterial efflux pump OMPs as vaccine candidates against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of OmpL as a potential vaccine candidate for immune-protection against salmonellosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Outer Membrane Protein Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Extracellular Loops in the Folding of Outer Membrane Protein X (OmpX) of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and purification of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the Orientation of Porins in Planar Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 15. oz.nthu.edu.tw [oz.nthu.edu.tw]
- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanion.de [nanion.de]
- 18. Site-Directed Mutagenesis in the Study of Membrane Transporters | Springer Nature Experiments [experiments.springernature.com]
- 19. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 20. assaygenie.com [assaygenie.com]
- 21. web.stanford.edu [web.stanford.edu]
- 22. ompH gene expression is regulated by multiple environmental cues in addition to high pressure in the deep-sea bacterium Photobacterium species strain SS9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Expression of the Pasteurella multocida ompH gene is negatively regulated by the Fur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ompH Gene: Sequence, Genetic Organization, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ompH gene, encoding the major outer membrane protein H (OmpH), a significant virulence factor and immunogenic determinant in several pathogenic bacteria. This document details the gene's sequence characteristics, genetic organization, and the experimental protocols essential for its study, with a focus on its relevance in drug development and vaccine design.
Introduction to the ompH Gene and OmpH Protein
The ompH gene encodes a porin protein that is a major constituent of the outer membrane in various Gram-negative bacteria, most notably within the family Pasteurellaceae. As a porin, OmpH forms channels through the outer membrane, facilitating the diffusion of small hydrophilic molecules.[1] Beyond this fundamental role, OmpH is critically involved in pathogenesis, contributing to bacterial adhesion to host cells and exhibiting significant immunogenicity, making it a key target for vaccine development.[2][3]
Genetic and Molecular Characteristics of ompH
The ompH gene and its corresponding protein, OmpH, exhibit a degree of conservation across different bacterial species, with notable variations that can influence antigenicity and function. The following tables summarize key quantitative data for the ompH gene and this compound in several pathogenic bacteria.
Table 1: Quantitative Data of the ompH Gene in Selected Pathogenic Bacteria
| Feature | Pasteurella multocida | Salmonella typhimurium | Haemophilus influenzae |
| Gene Size (bp) | 1,002 - 1,059[1][3] | Not explicitly stated, but protein is 16 kDa[4] | The OMP26 homolog has a 552 bp insert.[5] |
| Signal Peptide Coding Region (bp) | 60[1][3] | 60[4] | 69 (for OMP26)[6] |
| Mature Protein Coding Region (bp) | 939 - 999[1][3] | Not explicitly stated | 483 (for OMP26)[6] |
| GenBank Accession Number (example) | EU016232 (P. multocida P52)[1] | Not explicitly stated | Not explicitly stated |
Table 2: Quantitative Data of the this compound in Selected Pathogenic Bacteria
| Feature | Pasteurella multocida | Salmonella typhimurium | Haemophilus influenzae |
| Total Amino Acids | 333 - 353[1][3] | Not explicitly stated | 183 (OMP26)[6] |
| Signal Peptide Length (amino acids) | 20[1][3] | 20[4] | 23 (OMP26)[6] |
| Mature Protein Length (amino acids) | 313 - 333[1][3] | Not explicitly stated | 160 (OMP26)[6] |
| Predicted Molecular Weight (kDa) | ~33.7 - 36.7[1][3] | 16[4] | 26 (OMP26)[6] |
| UniProt Accession Number (example) | O54339 (P. multocida X73)[7] | Not explicitly stated | Not explicitly stated |
Genetic Organization and Regulation
The expression of the ompH gene is tightly regulated in response to environmental cues, which is crucial for the bacterium's adaptation and survival within the host. In Pasteurella multocida, the ompH gene is known to be regulated by iron availability and glucose. This regulation is mediated by the Ferric uptake regulator (Fur) protein, which acts as a repressor in iron-replete conditions. The promoter region of the ompH gene in P. multocida contains putative -10 and -35 sequences recognized by the bacterial RNA polymerase.[8] In the deep-sea bacterium Photobacterium species strain SS9, ompH expression is induced by high pressure and is also subject to catabolite repression, which can be reversed by cyclic AMP (cAMP).[9]
Role in Pathogenesis: Adhesion and Invasion
The this compound plays a significant role in the initial stages of infection, particularly in the adhesion of bacteria to host cells. While the capsule can sometimes mask outer membrane proteins, studies have shown that OmpH can mediate binding to host cell receptors.[10] In Pasteurella multocida, OmpH has been implicated in adherence to host tissues, which is a critical step for colonization and subsequent invasion.[10][11] The interaction of OmpH with host cell surface molecules can trigger downstream signaling events that facilitate bacterial uptake, although the precise host cell receptors and signaling pathways are still under active investigation.[12]
Experimental Protocols
The study of the ompH gene and its protein product involves a range of molecular biology and immunological techniques. Below are detailed methodologies for key experiments.
PCR Amplification of the ompH Gene from Pasteurella multocida
This protocol describes the amplification of the ompH gene from P. multocida genomic DNA.
Materials:
-
P. multocida genomic DNA (template)
-
Forward primer (e.g., 5'-ACTATGAAAAAGACAATCGTAG-3')[1]
-
Reverse primer (e.g., 5'-GATCCATTCCTTGCAACATATT-3')[1]
-
dNTP mix (2.5 mM each)
-
Pfu or Taq DNA polymerase (5 U/µL)
-
10x PCR buffer with MgSO₄ or MgCl₂
-
Nuclease-free water
Procedure:
-
Prepare the PCR reaction mixture in a 50 µL final volume:
-
10x PCR Buffer: 5 µL
-
dNTP Mix (2.5 mM): 4 µL
-
Forward Primer (10 pmol/µL): 2 µL (final concentration 0.4 µM)
-
Reverse Primer (10 pmol/µL): 2 µL (final concentration 0.4 µM)
-
Genomic DNA (150 ng): ~1-2 µL
-
DNA Polymerase (5 U/µL): 0.2 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR using the following thermocycling conditions:
-
Initial Denaturation: 94°C for 4 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30-60 seconds
-
Extension: 72°C for 90 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis (1% agarose gel) to confirm the amplification of a band of the expected size (~1-1.2 kb).[13][14]
Cloning of ompH into an Expression Vector (pET System)
This protocol outlines the steps for cloning the amplified ompH gene into a pET expression vector for recombinant protein production.
Materials:
-
Purified ompH PCR product
-
pET expression vector (e.g., pET-303/CT-His)[15]
-
Restriction enzymes (e.g., XbaI and XhoI)[15]
-
T4 DNA ligase and 10x ligation buffer
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)[13][15]
-
LB agar plates with appropriate antibiotic (e.g., ampicillin)
-
QIAquick Gel Extraction Kit (or similar)
Procedure:
-
Restriction Digestion:
-
Digest both the purified PCR product and the pET vector with the chosen restriction enzymes (e.g., XbaI and XhoI) at 37°C for 2-5 hours.[15]
-
Purify the digested PCR product and vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert at a suitable molar ratio (e.g., 1:3 vector to insert).
-
Add T4 DNA ligase and buffer, and incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform competent E. coli DH5α cells with the ligation product.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening and Confirmation:
-
Select individual colonies and perform colony PCR or plasmid miniprep followed by restriction digestion to confirm the presence and correct orientation of the insert.
-
Sequence the confirmed recombinant plasmid to verify the ompH gene sequence.
-
-
Transformation for Expression:
-
Transform competent E. coli BL21(DE3) cells with the confirmed recombinant plasmid for protein expression.
-
Expression and Purification of Recombinant this compound
This protocol details the induction of recombinant OmpH expression and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells carrying the recombinant pET-ompH plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.2, 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol)[16]
-
Ni-NTA agarose resin (for His-tagged proteins)
-
Wash and elution buffers for Ni-NTA chromatography
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed BL21(DE3) cells and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 4-12 hours.[13]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in cold lysis buffer and lyse the cells by sonication on ice.[16]
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
-
Purification (for His-tagged OmpH):
-
If OmpH is in the soluble fraction, apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant this compound with elution buffer containing a high concentration of imidazole.
-
If OmpH is in the insoluble fraction (inclusion bodies), solubilize the pellet with a denaturing agent (e.g., 8M urea) before purification.[13]
-
SDS-PAGE and Western Blot Analysis of this compound
This protocol is for the analysis of the purified recombinant this compound.
Materials:
-
Purified this compound sample
-
Laemmli sample buffer
-
SDS-polyacrylamide gel (e.g., 10-12%)
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5-10% skim milk in PBS or TBS)[16]
-
Primary antibody (e.g., anti-His tag antibody or anti-OmpH polyclonal serum)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE:
-
Mix the protein sample with Laemmli buffer and boil for 2-5 minutes.[16]
-
Load the samples onto the SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Wash the membrane several times with wash buffer (e.g., PBS with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system or X-ray film.[16]
-
Conclusion
The ompH gene represents a crucial area of study for understanding bacterial pathogenesis and for the development of novel therapeutics and vaccines. Its conserved nature among pathogenic strains, coupled with its immunogenicity and role in host-pathogen interactions, underscores its importance as a target. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the ompH gene and its protein product, OmpH, paving the way for innovative strategies to combat bacterial infections.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and characterization of the major outer membrane protein gene (ompH) of Pasteurella multocida X-73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete sequence of the ompH gene encoding the 16-kDa cationic outer membrane protein of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Gene Encoding a 26-Kilodalton Protein (OMP26) from Nontypeable Haemophilus influenzae and Immune Responses to the Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. ompH gene expression is regulated by multiple environmental cues in addition to high pressure in the deep-sea bacterium Photobacterium species strain SS9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mechpath.com [mechpath.com]
- 11. Adherence of Pasteurella multocida to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. micropspbgmu.ru [micropspbgmu.ru]
- 13. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. biochemjournal.com [biochemjournal.com]
- 16. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
The Role of OmpH Protein in Bacterial Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Outer membrane proteins (OMPs) are critical components of the Gram-negative bacterial cell envelope, mediating interactions with the host environment and contributing significantly to pathogenesis. Among these, the OmpH protein, a major porin, has emerged as a key player in bacterial survival, virulence, and as a promising target for novel therapeutics and vaccines. This technical guide provides an in-depth analysis of the multifaceted role of OmpH in bacterial pathogenesis, including its functions in adhesion, immune evasion, antibiotic resistance, and biofilm formation. We present a synthesis of current research, quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction to Outer Membrane Protein H (OmpH)
OmpH is a highly conserved, major outer membrane protein found in a variety of Gram-negative bacteria, most notably studied in species like Pasteurella multocida, Fusobacterium necrophorum, and Photobacterium sp.. Structurally, it belongs to the family of porins, forming β-barrel structures that create water-filled channels through the outer membrane.[1][2] These channels allow for the passive diffusion of small, hydrophilic molecules, such as nutrients and certain antibiotics, across the otherwise impermeable membrane.[1][3] Beyond this fundamental transport function, OmpH is surface-exposed, making it a critical interface between the bacterium and its host. Its roles extend to acting as an adhesin, a target for the host immune response, and a modulator of bacterial physiology through complex signaling pathways.[4][5]
Molecular Characteristics of OmpH
-
Structure: OmpH is a transmembrane protein that forms a classic β-barrel, typically composed of 16 anti-parallel β-strands connected by short periplasmic turns and longer, surface-exposed extracellular loops.[6] These external loops are often the site of major sequence variation between serotypes and are critical for the protein's immunogenicity and interaction with host factors.[6][7]
-
Gene: The protein is encoded by the ompH gene. In Pasteurella multocida X-73, the gene is 1,059 base pairs long, encoding a precursor protein of 353 amino acids, which includes a 20-amino-acid signal peptide that is cleaved to form the mature protein.[8]
-
Function as a Porin: As a porin, OmpH facilitates the transport of small molecules. Planar lipid bilayer assays have demonstrated its pore-forming function.[8] This non-specific channel activity is crucial for nutrient uptake but also represents a potential entry route for harmful substances.[9]
Core Roles of OmpH in Bacterial Pathogenesis
The involvement of OmpH in pathogenesis is multifaceted, contributing to several key stages of the infection process.
Adhesion to Host Cells
Bacterial adhesion to host tissues is the critical first step in colonization and infection.[10] OmpH has been identified as a protein involved in this process.
-
Mechanism: In Fusobacterium necrophorum, OmpH has been characterized as an adhesion protein.[4] While the specific host cell receptors are not fully elucidated, it is understood that antibodies targeting OmpH can significantly inhibit bacterial attachment to endothelial cells.[4] This suggests a direct role for OmpH in binding to host surfaces, a function attributed to the external loops of many porins.[2]
Immune Evasion and Complement Resistance
Surviving the host's innate immune response is paramount for invading pathogens. OmpH plays a dual role in this context; it is both a target for the immune system and a mediator of immune evasion.
-
Opsonization and Phagocytosis: Antibodies raised against OmpH can effectively opsonize bacteria, leading to enhanced phagocytosis by polymorphonuclear cells (PMNs) and a significant reduction in bacterial load in vivo.[11][12] This strong immunogenicity makes OmpH a promising vaccine candidate.[6]
-
Complement Resistance: Despite promoting opsonization, antibodies specific to P. multocida OmpH are unable to kill the bacteria via the classical complement pathway in vitro.[11][12] This suggests a mechanism of complement evasion. Studies on OmpH homologs, such as OmpP5 in Haemophilus influenzae, have shown that these proteins are essential for resisting complement-mediated killing.[13][14] OmpP5 achieves this by binding to factor H, a key negative regulator of the alternative complement pathway, thereby preventing the formation of the membrane attack complex on the bacterial surface.[13][14]
Modulation of Antibiotic and Antimicrobial Peptide Susceptibility
As a primary channel for molecular transport, OmpH is intrinsically linked to antibiotic susceptibility.
-
Antibiotic Influx: The porin function of OmpH allows the passage of hydrophilic antibiotics, such as β-lactams, into the periplasmic space.[15][16] Consequently, the downregulation of ompH expression or mutations that alter the channel's structure can be a significant mechanism of antibiotic resistance in clinical isolates.[17]
-
Antimicrobial Peptide (AMP) Sensitivity: The interaction with AMPs is more complex. In Acinetobacter baumannii, deletion of the ompH gene surprisingly led to increased sensitivity to the AMP Cec4.[18] This suggests OmpH may play a protective or regulatory role against certain host defense peptides, and its absence renders the bacterium more vulnerable.
Role in Biofilm Formation
Biofilms are structured communities of bacteria that provide protection from antibiotics and host defenses.[18] In A. baumannii, OmpH has been identified as a potential negative regulator of biofilm formation through its interaction with a key two-component signaling system.[18]
Regulation and Signaling Pathways Involving OmpH
The expression and function of OmpH are tightly regulated by environmental cues and integrated into broader bacterial signaling networks.
Environmental Regulation of ompH Expression
In the deep-sea bacterium Photobacterium sp. strain SS9, ompH expression is finely tuned in response to its environment, highlighting the adaptive role of this protein.[19][20]
-
Pressure: Expression is strongly induced by high hydrostatic pressure.[20]
-
Cell Density: Expression increases with cell density, suggesting a role in quorum sensing.[19]
-
Nutrient Availability: The gene is subject to catabolite repression; its expression is repressed by glucose and other carbon sources. This repression can be reversed by the addition of cyclic AMP (cAMP), indicating a classic CRP-cAMP regulatory mechanism under certain conditions.[19]
OmpH and the BfmRS Two-Component System in A. baumannii
In Acinetobacter baumannii, OmpH is implicated in the regulation of biofilm formation and virulence through the BfmRS two-component system.[18] This system is a central regulator of stress responses and biofilm development.[21][22]
-
Regulatory Cascade: Genetic studies show that the deletion of ompH leads to an upregulation of the response regulator BfmR and downregulation of the sensor kinase BfmS.[18] BfmR is a positive regulator of biofilm formation. This suggests that OmpH normally functions to suppress the activity of BfmR, thereby acting as a negative regulator of biofilm. The downstream effects include altered expression of the Csu pilus operon (csuE) and phosphoglucomutase (pgm), which are involved in adhesion and capsule synthesis, respectively.[18][23]
Quantitative Data Summary
The following tables summarize key quantitative findings related to OmpH function and characteristics from various studies.
Table 1: Physicochemical and Functional Properties of OmpH
| Property | Organism | Value | Reference |
|---|---|---|---|
| Gene Size (ompH) | P. multocida X-73 | 1,059 bp | [8] |
| Mature Protein Size | P. multocida X-73 | 333 amino acids | [8] |
| Molecular Mass | P. multocida X-73 | 36.665 kDa | [8] |
| Single Channel Conductance | P. multocida X-73 | 0.62 nS (in 1.0 M KCl) | [8] |
| Peptide Uptake Rate | Photobacterium sp. SS9 | ~15-fold higher in OmpH+ vs. OmpH- cells |[9] |
Table 2: OmpH Expression and Role in Pathogenesis
| Parameter | Organism/Model | Result | Reference |
|---|---|---|---|
| Pressure-Induced Expression | Photobacterium sp. SS9 | ~24-fold increase from 1 to 280 atm | [24] |
| Protection (Vaccination) | Chickens (P. multocida challenge) | 70% protection with cyclic Loop 2 peptide | [6] |
| AMP Susceptibility (MIC) | A. baumannii (ΔOmpH mutant) | MIC of Cec4 reduced from ~4 µg/mL to ~2-4 µg/mL | [18] |
| AMP Susceptibility (MBEC50) | A. baumannii (ΔOmpH mutant) | MBEC50 of Cec4 reduced from >512 µg/mL to 256 µg/mL | [18] |
| Bacterial Load Reduction | Mice (P. multocida challenge) | Significantly lower CFU in lungs with OmpH-specific MAb |[11][12] |
Experimental Methodologies
Detailed protocols are essential for the reproducible study of OmpH. Below are methodologies for key experiments.
Protocol: Purification of Native OmpH from Pasteurella multocida
This protocol is adapted from methods used for purifying outer membrane porins.[7][25]
-
Bacterial Culture: Grow P. multocida (e.g., strain P52 or X-73) in Brain Heart Infusion (BHI) broth to late logarithmic phase at 37°C with shaking.
-
Cell Harvest: Centrifuge the culture at 6,000 x g for 20 minutes at 4°C. Wash the pellet twice with cold phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the pellet in 20 mM Tris-HCl (pH 7.5) and lyse cells by sonication on ice.
-
Membrane Fractionation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove unlysed cells and debris. Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Selective Solubilization: Resuspend the membrane pellet in 20 mM Tris-HCl (pH 7.5) containing 2% Triton X-100 to solubilize the inner membrane. Incubate at room temperature for 30 minutes. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the outer membrane fraction.
-
OmpH Extraction: Resuspend the outer membrane pellet in 20 mM Tris-HCl (pH 7.5) containing 2% SDS and 10 mM EDTA. Incubate at 37°C for 1 hour to solubilize OMPs. Centrifuge at 100,000 x g for 1 hour at 25°C to pellet peptidoglycan and other insoluble material.
-
Size Exclusion Chromatography: Apply the supernatant containing solubilized OMPs to a Superdex 200 column (or equivalent) equilibrated with 50 mM sodium phosphate buffer (pH 7.4) containing 0.1% SDS and 0.3 M NaCl.
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing purified OmpH (typically migrating at ~37 kDa). Pool the pure fractions.
Protocol: Expression and Purification of Recombinant His-tagged OmpH
This protocol is based on the expression of His-tagged OmpH in E. coli.[26][27]
-
Cloning: Amplify the ompH gene (without the signal peptide sequence) from P. multocida genomic DNA by PCR. Clone the amplicon into a pET-series expression vector (e.g., pET303/CT-His) to create an N-terminal 6xHis-tagged fusion protein.
-
Transformation: Transform the recombinant plasmid into an expression host strain of E. coli (e.g., BL21(DE3)).
-
Expression: Grow the transformed E. coli in LB broth containing the appropriate antibiotic to an OD600 of 0.5-0.7. Induce protein expression by adding 1 mM IPTG and incubate for 4-5 hours at 37°C.
-
Cell Harvest and Lysis: Harvest cells by centrifugation. As recombinant OmpH is often in inclusion bodies, purification is performed under denaturing conditions. Resuspend the pellet in lysis buffer (8M Urea, 0.1 M NaH2PO4, 10 mM Tris-Cl, pH 8.0). Lyse by sonication.
-
Affinity Chromatography: Centrifuge the lysate at 10,000 x g for 20 minutes. Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several volumes of wash buffer (8M Urea, 0.1 M NaH2PO4, 10 mM Tris-Cl, pH 6.3) to remove non-specifically bound proteins.
-
Elution: Elute the bound recombinant OmpH using elution buffer (8M Urea, 0.1 M NaH2PO4, 10 mM Tris-Cl, pH 4.5).
-
Verification: Analyze the eluted fractions by SDS-PAGE and Western blot using an anti-His antibody.
Protocol: In Vitro Bacterial Adhesion Assay
This general protocol can be used to quantify the adhesion of bacteria to host cells.[28]
-
Cell Culture: Seed mammalian epithelial cells (e.g., HEp-2, A549, or EJG endothelial cells) into 24-well plates and grow to ~95% confluency.
-
Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the bacteria in the cell culture medium without antibiotics to a desired concentration (e.g., 1x107 CFU/mL).
-
Infection: Wash the confluent cell monolayers twice with warm PBS. Add the bacterial suspension to the wells at a multiplicity of infection (MOI) of 10-100.
-
Incubation: Incubate the plates at 37°C in 5% CO2 for 1-2 hours to allow for bacterial adhesion.
-
Washing: Gently wash the monolayers 3-5 times with warm PBS to remove non-adherent bacteria.
-
Cell Lysis: Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes to lyse the mammalian cells and release the adherent bacteria.
-
Quantification: Serially dilute the lysate in PBS and plate onto appropriate agar plates (e.g., BHI agar). Incubate overnight at 37°C and count the resulting colonies to determine the number of adherent CFU per well.
Protocol: Mouse Model for Evaluating OmpH-Mediated Protection
This workflow describes a passive immunization and challenge model adapted from studies on P. multocida.[11][12]
Conclusion and Future Directions
The this compound is far more than a simple structural porin; it is a key virulence factor and a central component of the host-pathogen interface. Its roles in adhesion, immune evasion, antibiotic resistance, and biofilm regulation underscore its importance for bacterial survival and pathogenesis. The strong immunogenicity of OmpH, coupled with its conserved nature, makes it an attractive candidate for the development of subunit vaccines against pathogens like P. multocida.
For drug development professionals, OmpH presents a viable target. Strategies could focus on:
-
Developing porin blockers that inhibit nutrient uptake or facilitate the entry of novel antibiotics.
-
Targeting the regulatory pathways that control OmpH expression to sensitize bacteria to existing drugs or host immune factors.
-
Leveraging OmpH as a target for antibody-based therapies that can enhance opsonophagocytosis.
Future research should aim to identify the specific host receptors for OmpH to better understand its role in adhesion and to develop targeted anti-adhesion therapies. Furthermore, elucidating the precise molecular mechanisms by which OmpH interacts with signaling components like the BfmRS system will provide deeper insights into bacterial regulation and reveal new avenues for therapeutic intervention.
References
- 1. Microbe-Host Interactions: Structure and Role of Gram-Negative Bacterial Porins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. uniprot.org [uniprot.org]
- 4. Characterization of Three New Outer Membrane Adhesion Proteins in Fusobacterium necrophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequence analysis of Pasteurella multocida major outer membrane protein (OmpH) and application of synthetic peptides in vaccination of chickens against homologous strain challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Cloning and characterization of the major outer membrane protein gene (ompH) of Pasteurella multocida X-73 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic characterization of ompH mutants in the deep-sea bacterium Photobacterium sp. strain SS9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Outer Membrane Protein U (OmpU) Mediates Adhesion of Vibrio mimicus to Host Cells via Two Novel N-Terminal Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of human factor H to outer membrane protein P5 of non-typeable Haemophilus influenzae contributes to complement resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Outer Membrane Protein P5 Is Required for Resistance of Nontypeable Haemophilus influenzae to Both the Classical and Alternative Complement Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]
- 16. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OmpH is Involved in the Decrease of Acinetobacter baumannii Biofilm by the Antimicrobial Peptide Cec4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ompH gene expression is regulated by multiple environmental cues in addition to high pressure in the deep-sea bacterium Photobacterium species strain SS9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sequence of the ompH gene from the deep-sea bacterium Photobacterium SS9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insights Into Mechanisms of Biofilm Formation in Acinetobacter baumannii and Implications for Uropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cmdr.ubc.ca [cmdr.ubc.ca]
- 26. hrcak.srce.hr [hrcak.srce.hr]
- 27. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 28. m.youtube.com [m.youtube.com]
OmpH Protein Localization and Cellular Distribution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The outer membrane protein H (OmpH) is a significant component of the cell envelope in various Gram-negative bacteria, most notably in species of Pasteurella and Photobacterium. Functioning primarily as a porin, OmpH plays a crucial role in the transport of small, hydrophilic molecules across the outer membrane. Its surface exposure also implicates it in pathogenesis, host-cell interactions, and as a target for the host immune response. Understanding the precise localization and cellular distribution of OmpH is paramount for elucidating its function in bacterial physiology and disease, and for the development of novel therapeutics and vaccines. This technical guide provides a comprehensive overview of OmpH localization, summarizing key quantitative data, detailing experimental protocols for its study, and illustrating the regulatory pathways that govern its expression.
Cellular Localization and Distribution of OmpH
OmpH is firmly established as an integral outer membrane protein (OMP) in Gram-negative bacteria.[1] Its primary site of residence is the outer membrane, where it forms β-barrel structures that traverse the lipid bilayer.[1] This localization is critical for its function as a channel for solute diffusion. While predominantly located in the outer membrane, the dynamic nature of the bacterial envelope and processes such as the formation of outer membrane vesicles (OMVs) can lead to its presence in other cellular fractions.
Quantitative Distribution of OmpH
Precise quantitative data on the subcellular distribution of OmpH in Pasteurella multocida is not extensively documented in publicly available literature. However, proteomic analyses of related structures, such as outer membrane vesicles (OMVs), provide some insight into the relative abundance of proteins from different cellular compartments. It's important to note that the composition of OMVs does not directly reflect the overall cellular protein distribution but rather a snapshot of proteins sorted into these vesicles.
A study on the proteomic analysis of P. multocida OMVs revealed the following distribution of proteins by their predicted subcellular localization:
| Cellular Compartment | Relative Abundance in P. multocida OMVs (%) |
| Cytoplasmic | 46.54 |
| Periplasmic | 20.74 |
| Outer Membrane | 17.51 |
Table 1: Predicted subcellular localization of proteins identified in Pasteurella multocida outer membrane vesicles (OMVs). This data reflects the protein content of OMVs and not the entire bacterium.[2]
For a more direct, albeit analogous, representation of outer membrane protein distribution, we can look at data from the well-studied model organism Escherichia coli. Quantitative proteomics studies on E. coli have provided estimates for the copy number of major outer membrane proteins.
| Protein | Cellular Localization | Estimated Molecules per Cell (E. coli) |
| OmpF | Outer Membrane | ~100,000 |
| OmpC | Outer Membrane | ~100,000 |
| OmpA | Outer Membrane | ~100,000 |
Table 2: Estimated abundance of major outer membrane porins in Escherichia coli. This serves as a comparative reference for the expected high abundance of OmpH in the outer membrane.
Experimental Protocols for Studying OmpH Localization
The determination of OmpH's subcellular localization relies on a combination of biochemical fractionation and in situ visualization techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation and Western Blot Analysis
This protocol allows for the separation of bacterial cells into their major compartments, followed by the specific detection of OmpH to determine its relative abundance in each fraction.
Protocol: Subcellular Fractionation of Gram-Negative Bacteria
-
Cell Culture and Harvest:
-
Grow the bacterial strain of interest (e.g., Pasteurella multocida) in an appropriate liquid medium to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
-
Periplasmic Fraction Extraction (Osmotic Shock):
-
Resuspend the cell pellet in a hypertonic sucrose solution (e.g., 20% sucrose in 30 mM Tris-HCl, pH 8.0).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 8,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Resuspend the pellet in ice-cold 5 mM MgCl2. This rapid change in osmotic pressure releases the periplasmic proteins.
-
Incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic fraction.
-
-
Spheroplast Lysis and Cytoplasmic Fraction Isolation:
-
The remaining pellet contains the spheroplasts (cytoplasm and membranes).
-
Resuspend the spheroplast pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet any unlysed cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the cytoplasmic fraction.
-
-
Membrane Fraction Isolation:
-
The pellet from the ultracentrifugation step contains the total membrane fraction (inner and outer membranes).
-
Wash the membrane pellet with a suitable buffer to remove any contaminating cytoplasmic proteins.
-
-
Outer Membrane Solubilization (Optional):
-
To specifically isolate outer membrane proteins, the total membrane fraction can be treated with a detergent that selectively solubilizes the inner membrane, such as Sarkosyl (N-lauroylsarcosine).
-
Incubate the membrane fraction with 1-2% Sarkosyl for 30 minutes at room temperature.
-
Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet will be enriched in outer membrane proteins.
-
Protocol: Western Blot Analysis of OmpH
-
Protein Quantification:
-
Determine the protein concentration of each subcellular fraction using a standard protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Include a whole-cell lysate as a positive control and molecular weight markers.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for OmpH, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an appropriate imaging system. The intensity of the bands will indicate the relative abundance of OmpH in each fraction.
-
Immunofluorescence Microscopy
This technique allows for the direct visualization of OmpH on the bacterial cell surface.
Protocol: Immunofluorescence Staining of OmpH
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Resuspend the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA) and incubate for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for an external loop of OmpH, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the cells three times with PBS to remove unbound secondary antibody.
-
-
Microscopy:
-
Resuspend the cells in a small volume of PBS.
-
Mount the cells on a microscope slide with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets. A fluorescent signal on the periphery of the bacterial cells indicates the surface localization of OmpH.
-
Signaling Pathways Regulating OmpH Expression
The expression of OmpH, like many other outer membrane porins, is tightly regulated in response to environmental cues. While OmpH itself is not known to initiate signaling cascades, its expression is controlled by complex regulatory networks. A well-characterized analogous system in E. coli is the two-component regulatory system EnvZ-OmpR, which controls the expression of OmpF and OmpC in response to changes in osmolarity. This system provides a valuable model for understanding the principles of OMP regulation.
The EnvZ-OmpR Two-Component System: A Model for OMP Regulation
The EnvZ-OmpR system is a classic example of a two-component signal transduction pathway in bacteria. It consists of a sensor histidine kinase (EnvZ) located in the inner membrane and a cytoplasmic response regulator (OmpR).
Experimental Workflow for Studying OmpH Regulation
Investigating the regulation of OmpH expression typically involves a combination of genetic and molecular biology techniques.
Conclusion
OmpH is a major outer membrane porin with a critical role in the physiology and pathogenicity of several Gram-negative bacteria. Its localization to the outer membrane is fundamental to its function. While direct quantitative data on its subcellular distribution in its native hosts can be sparse, a combination of proteomic analyses of related structures and comparative data from model organisms strongly supports its high abundance in the outer membrane. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the localization and regulation of OmpH. A deeper understanding of these aspects will be instrumental in the development of novel strategies to combat diseases caused by pathogens that utilize OmpH as a key component of their cellular machinery.
References
The OmpH Protein: A Comprehensive Technical Guide to its Discovery, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Outer membrane protein H (OmpH) is a significant porin found in the outer membrane of several Gram-negative bacteria, most notably within the Pasteurellaceae family, including pathogens such as Pasteurella multocida, Mannheimia haemolytica, and Yersinia enterocolytica.[1][2] First identified as a major constituent of the outer membrane, OmpH has since been characterized as a crucial protein for bacterial survival and pathogenesis, playing roles in nutrient acquisition, host cell adhesion, and biofilm formation.[2][3] Its surface exposure and immunogenic nature make it a prominent target for vaccine development and novel therapeutic strategies against diseases caused by these bacteria, such as fowl cholera, hemorrhagic septicemia, and shipping fever in livestock.[4][5] This technical guide provides an in-depth overview of the discovery and characterization of the OmpH protein, detailing its molecular properties, the experimental protocols used for its study, its regulatory mechanisms, and its potential as a target for drug and vaccine development.
Physicochemical and Molecular Characterization of OmpH
OmpH is a transmembrane protein that forms a β-barrel structure, typical of bacterial porins, allowing the passive diffusion of small hydrophilic molecules across the outer membrane.[6] Its molecular characteristics vary slightly between different bacterial species and strains, but a number of core properties have been defined through extensive research.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound from various bacterial species, providing a comparative overview for researchers.
Table 1: Molecular Characteristics of this compound
| Characteristic | Pasteurella multocida (strain X-73) | Pasteurella multocida (strain P52) | Yersinia enterocolytica | Mannheimia haemolytica |
| Predicted Molecular Mass (Mature Protein) | 36.665 kDa[6] | 33.760 kDa[7] | ~17 kDa (monomer) | ~41 kDa[2] |
| Total Amino Acids (Primary Protein) | 353[6] | 333[7] | 165[8] | Not specified |
| Signal Peptide Length | 20 amino acids[6] | 20 amino acids[7] | 22 amino acids[8] | Not specified |
| Mature Protein Length | 333 amino acids[6] | 313 amino acids[7] | 143 amino acids[8] | Not specified |
| Gene Length (Coding Region) | 1,059 bp[6] | 1,002 bp[7] | Not specified | Not specified |
Table 2: Functional Properties of OmpH Porin
| Property | Pasteurella multocida (strain X-73) | Other Bacterial Porins (for comparison) |
| Single-Channel Conductance (in 1.0 M KCl) | 0.62 nS[6] | OmpF (E. coli): ~4.15-4.20 nS[9] |
| Pore Function | Forms a water-filled channel for the diffusion of small hydrophilic solutes.[6] | General diffusion pores with defined exclusion limits.[2] |
| Ion Selectivity | Moderately ion-selective. | Varies from cation- to anion-selective depending on the specific porin and charged residues within the channel. |
Key Experimental Protocols
The characterization of OmpH has been made possible through a variety of molecular biology and biophysical techniques. Below are detailed methodologies for some of the key experiments cited in OmpH research.
Purification of Native OmpH from Pasteurella multocida
This protocol describes the selective extraction and purification of OmpH from bacterial outer membranes.
-
Bacterial Culture and Harvest: Grow P. multocida in Brain Heart Infusion (BHI) broth overnight at 37°C with shaking. Harvest cells by centrifugation.
-
Outer Membrane Extraction:
-
Wash the bacterial pellet with a suitable buffer (e.g., Tris-HCl).
-
Resuspend the cells and sonicate on ice to lyse the cells.
-
Incubate the lysate with sodium N-lauroyl sarcosinate (sarkosyl) to selectively solubilize the inner membrane.
-
Centrifuge at high speed (e.g., >100,000 x g) to pellet the outer membrane fraction.
-
-
Solubilization of OmpH:
-
Resuspend the outer membrane pellet in a buffer containing detergents like SDS (Sodium Dodecyl Sulfate).
-
Stir at 37°C for 2 hours to solubilize the membrane proteins.
-
Centrifuge to remove insoluble material.
-
-
Size Exclusion Chromatography:
-
Apply the supernatant containing the solubilized proteins to a size exclusion chromatography column (e.g., Superdex 200).
-
Elute with a buffer containing SDS and NaCl.
-
Collect fractions and analyze by SDS-PAGE to identify those containing purified OmpH.
-
Cloning and Expression of the ompH Gene in E. coli
This protocol outlines the steps for producing recombinant OmpH (rOmpH).
-
Gene Amplification:
-
Design PCR primers specific to the ompH gene of the desired P. multocida strain. Incorporate restriction sites for cloning into an expression vector (e.g., pET or pQE series).
-
Perform PCR using genomic DNA isolated from P. multocida as the template.
-
-
Vector and Insert Preparation:
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Purify the digested DNA fragments.
-
-
Ligation and Transformation:
-
Ligate the digested ompH gene into the expression vector using T4 DNA ligase.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for positive clones on antibiotic-containing media.
-
-
Expression of Recombinant OmpH:
-
Isolate the recombinant plasmid and transform it into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB broth to an optimal optical density (OD600).
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Purification of rOmpH:
-
If using a His-tagged vector, purify the recombinant protein from the cell lysate using Nickel-NTA affinity chromatography.
-
Elute the bound protein and verify its purity using SDS-PAGE and Western blotting.
-
SDS-PAGE and Western Blotting for OmpH Detection
This is a standard procedure for separating and identifying OmpH.
-
Sample Preparation: Mix the protein sample (e.g., purified OmpH, cell lysate) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE:
-
Load the denatured samples onto a polyacrylamide gel (typically 12%).
-
Run the electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Blue or a similar stain to visualize all protein bands.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% skim milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to OmpH.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Planar Lipid Bilayer Assay for Porin Activity
This biophysical technique is used to measure the channel-forming activity of OmpH.
-
Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture in a partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., 1 M KCl).
-
Protein Incorporation: Add a small amount of purified OmpH to the cis chamber. A voltage is applied across the membrane to facilitate the insertion of the protein into the bilayer.
-
Single-Channel Recording:
-
Using sensitive electrodes, measure the ionic current flowing through the membrane.
-
The insertion of a single OmpH channel will result in a stepwise increase in current.
-
Record the single-channel conductance, which is a measure of the pore's ability to transport ions.
-
Regulation and Function of OmpH
The expression of OmpH is tightly regulated in response to environmental cues, which is crucial for the bacterium's adaptation and survival.
Fur-Mediated Regulation of ompH Expression
In Pasteurella multocida, the expression of the ompH gene is negatively regulated by the Ferric Uptake Regulator (Fur) protein.[4][10] This mechanism allows the bacterium to modulate the composition of its outer membrane in response to iron availability, a key factor during host infection.
-
High Iron Conditions: In an iron-replete environment, the Fur protein binds to Fe²⁺ as a cofactor. This Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the ompH gene. This binding event represses the transcription of ompH, leading to reduced levels of the this compound.[3][10]
-
Low Iron Conditions: In an iron-limited environment (as is often the case within a host), Fe²⁺ dissociates from the Fur protein. The apo-Fur (iron-free) is unable to bind to the Fur box, which de-represses the transcription of the ompH gene, resulting in increased production of the this compound.[3]
Glucose has also been shown to negatively regulate ompH expression, suggesting a link to catabolite repression.[4][10]
OmpH as a Vaccine Candidate and Therapeutic Target
The surface accessibility and immunogenicity of OmpH make it a prime candidate for the development of subunit vaccines against infections caused by Pasteurella and Mannheimia species.
Experimental Workflow for Vaccine Efficacy Assessment
The development and evaluation of an OmpH-based vaccine typically follows a structured preclinical workflow.
Studies have shown that immunization with native or recombinant OmpH can induce protective immunity in animal models.[5][6] For example, chickens vaccinated with OmpH from P. multocida X-73 were protected against homologous challenge.[6] Furthermore, synthetic peptides mimicking the external loops of OmpH have also been shown to confer protection, highlighting the potential for targeted epitope-based vaccines.[10] The combination of OmpH with other immunogenic proteins, such as PlpE, and the use of potent adjuvants like CpG ODN, have been shown to enhance protective efficacy, often achieving 100% protection in mouse models.[5]
Logical Framework for OmpH Research and Development
The journey from the initial discovery of OmpH to its application as a vaccine candidate follows a logical progression of scientific inquiry.
Conclusion
The this compound represents a well-characterized and promising target for the development of novel interventions against several important veterinary pathogens. Its role as a porin, combined with its high immunogenicity and conserved nature among various serotypes, makes it an attractive candidate for subunit vaccines. The detailed experimental protocols and understanding of its regulatory mechanisms, such as the Fur-mediated response to iron, provide a solid foundation for further research. Future work in this area will likely focus on optimizing vaccine formulations, exploring the potential of OmpH as a target for antimicrobial drugs that could block its porin function, and further elucidating its role in the complex interplay between the pathogen and its host. For drug development professionals and scientists, OmpH offers a validated target with a wealth of existing data to accelerate the development of next-generation biologics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Outer Membrane Porin of Thermus thermophilus HB8: the Channel-Forming Complex Has an Unusually High Molecular Mass and an Extremely Large Single-Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opening the Iron Box: Transcriptional Metalloregulation by the Fur Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the Pasteurella multocida ompH gene is negatively regulated by the Fur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kentscientific.com [kentscientific.com]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 9. Permeation Properties of an Engineered Bacterial OmpF Porin Containing the EEEE-Locus of Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
OmpH Protein Expression Under Different Growth Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OmpH is an outer membrane porin protein found in various Gram-negative bacteria, playing a crucial role in the transport of small hydrophilic molecules across the outer membrane. Its expression is tightly regulated in response to a variety of environmental cues, allowing bacteria to adapt to changing conditions. This regulation is critical for bacterial survival, pathogenesis, and interaction with the host environment. Understanding the mechanisms that govern OmpH expression is therefore of significant interest for the development of novel antimicrobial strategies and vaccines. This technical guide provides an in-depth overview of OmpH protein expression under different growth conditions, detailing the regulatory mechanisms, experimental methodologies to study its expression, and the signaling pathways involved.
Regulation of OmpH Expression
The expression of the ompH gene is modulated by a range of environmental factors, including pressure, cell density, nutrient availability, and temperature. The specific regulatory mechanisms can vary between different bacterial species.
In Photobacterium profundum SS9
Photobacterium profundum, a deep-sea bacterium, modulates OmpH expression in response to high pressure. OmpH is considered a piezomonad-specific protein, with its expression being significantly induced at elevated pressures. In contrast, the expression of another outer membrane protein, OmpL, is repressed by high pressure.[1]
Table 1: Relative Abundance of OmpH and OmpL in Photobacterium profundum SS9 at Different Growth Pressures [1]
| Growth Pressure (atm) | Relative OmpH Abundance | Relative OmpL Abundance |
| 1 | Low | High |
| 280 | High | Low |
Note: The abundance was determined by Western blotting of cultures grown to the mid-log phase.
Besides pressure, OmpH expression in P. profundum SS9 is also influenced by cell density and nutrient availability. Its expression increases with cell density and is induced by carbon starvation.[1] The regulation of ompH in response to pressure and cell density appears to share common signal transduction pathways.[1] The ToxR/ToxS system is implicated in this regulatory network, where it activates the expression of OmpL and represses OmpH.[2]
In Pasteurella multocida
In the pathogenic bacterium Pasteurella multocida, the expression of OmpH is negatively regulated by the availability of iron and glucose. This regulation is mediated by the Ferric Uptake Regulator (Fur) protein.[3] In iron-replete conditions, the Fur-Fe²⁺ complex acts as a repressor, binding to the promoter region of the ompH gene and inhibiting its transcription. Under iron-limiting conditions, Fur is inactive, leading to the derepression of ompH and increased OmpH synthesis.[3][4]
Table 2: Regulation of ompH Gene Expression in Pasteurella multocida
| Growth Condition | Regulatory Protein | Effect on ompH Expression |
| Iron Limitation | Fur (inactive) | Increased |
| Iron Replete | Fur-Fe²⁺ (active) | Decreased |
| Glucose Replete | Fur (implicated) | Decreased |
In Haemophilus influenzae
Experimental Protocols
To investigate the expression of OmpH under various growth conditions, several key experimental techniques can be employed.
Quantitative Western Blotting for this compound Levels
This method allows for the quantification of this compound levels in bacterial cells grown under different conditions.
a. Sample Preparation:
-
Culture the bacterial strains of interest under the desired experimental conditions (e.g., different pressures, iron concentrations, temperatures).
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using a suitable method, such as sonication or by using lysis buffers (e.g., RIPA buffer).[8]
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[9]
b. SDS-PAGE and Electrotransfer:
-
Normalize the protein lysates to ensure equal loading of total protein per lane.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage should be optimized based on the molecular weight of OmpH.[8][9]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8][9]
c. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to OmpH overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibody.
d. Signal Detection and Quantification:
-
Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the OmpH band intensity to a loading control (e.g., a housekeeping protein or total protein stain) to account for any variations in loading.[9][10][11]
Construction of ompH-lacZ Fusions and β-Galactosidase Assay for Promoter Activity
This reporter gene assay is used to measure the transcriptional activity of the ompH promoter under different conditions.
a. Construction of the ompH-lacZ Reporter Fusion:
-
Amplify the promoter region of the ompH gene from the bacterial genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the amplified promoter fragment into a promoterless lacZ reporter vector.
-
Transform the resulting plasmid into the bacterial strain of interest. Markerless gene manipulation techniques can also be employed to create chromosomal fusions.[12]
b. β-Galactosidase Assay:
-
Grow the bacterial strains containing the ompH-lacZ fusion under the desired experimental conditions.
-
Harvest the cells and permeabilize them using chloroform and SDS.[13]
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the permeabilized cells. β-galactosidase will cleave ONPG to produce o-nitrophenol, which has a yellow color.[14][15]
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the o-nitrophenol at 420 nm.
-
Calculate the β-galactosidase activity in Miller units, which normalizes the absorbance to the cell density and reaction time.
Signaling Pathways
Several signaling pathways are known to regulate the expression of outer membrane proteins, including OmpH.
The EnvZ/OmpR Two-Component System
The EnvZ/OmpR system is a classic two-component regulatory system that responds to changes in osmolarity.[16][17][18] EnvZ is a sensor histidine kinase located in the inner membrane, and OmpR is a response regulator in the cytoplasm.[19] Under high osmolarity, EnvZ autophosphorylates and then transfers the phosphate group to OmpR.[18] Phosphorylated OmpR (OmpR-P) then acts as a transcriptional regulator, binding to the promoter regions of porin genes to either activate or repress their expression.[16][18] While primarily known for regulating OmpF and OmpC in E. coli, homologous systems are widespread in bacteria and can regulate other porins like OmpH in response to various stimuli.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. The Virulence Regulatory Protein ToxR Mediates Enhanced Bile Resistance in Vibrio cholerae and Other Pathogenic Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the Pasteurella multocida ompH gene is negatively regulated by the Fur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasteurella multocida Gene Expression in Response to Iron Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphological and biochemical variations of Haemophilus influenzae type b induced by pH and temperature changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic expression profiling of Haemophilus influenzae grown in pooled human sputum from adults with chronic obstructive pulmonary disease reveal antioxidant and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Learning from –omics strategies applied to uncover Haemophilus influenzae host-pathogen interactions: Current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dot blots [qiagen.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Efficient markerless genetic manipulation of Pasteurella multocida using lacZ and pheS m as selection markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. β-Galactosidase Enzyme Assay System with Reporter Lysis Buffer [worldwide.promega.com]
- 16. EnvZ/OmpR two-component system - Wikipedia [en.wikipedia.org]
- 17. EnvZ functions through OmpR to control porin gene expression in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EnvZ/OmpR Two-Component Signaling: An Archetype System That Can Function Noncanonically - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Evolutionary Conservation of the OmpH Protein Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane of Gram-negative bacteria serves as a crucial interface between the cell and its environment. Embedded within this membrane are a variety of proteins, among which the Outer Membrane Protein H (OmpH) family plays a significant role. These proteins typically function as porins, forming channels that allow for the passive diffusion of small, hydrophilic molecules across the outer membrane.[1] The OmpH protein has been identified as a major immunodominant antigen and is considered a key player in the pathogenicity and invasiveness of several bacterial species.[2] Notably, the ompH gene is conserved across various serotypes of bacteria such as Pasteurella multocida, making it a subject of intense research for the development of novel vaccines and antimicrobial therapies.[3] This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound sequence, detailing experimental methodologies and presenting quantitative data to aid researchers in this field.
Evolutionary Conservation of OmpH
The this compound exhibits a remarkable degree of evolutionary conservation across different bacterial species and even more so among various serotypes of the same species. This conservation suggests a fundamental and preserved function, likely related to its role as a porin.
Quantitative Analysis of OmpH Sequence Conservation
Studies involving multiple sequence alignments have provided quantitative data on the conservation of the this compound. The following tables summarize these findings.
| Organism/Serotype Comparison | Overall Amino Acid Identity (%) | Key Variable Regions (Amino Acid Positions) | Reference |
| Pasteurella multocida (various serotypes) | 85.67 | 82-102 and 223-240 | [4] |
| Pasteurella multocida type A (different serotypes) | 72.3 | Not Specified | [4] |
| Pasteurella multocida (poultry origin) vs. cp39 gene product | 99.9 (homology) | Not Specified | [2] |
Table 1: Summary of OmpH Amino Acid Sequence Conservation in Pasteurella multocida
Structure and Function of OmpH
OmpH is a β-barrel protein, a common structural motif for outer membrane proteins.[1] This structure forms a water-filled channel through the outer membrane, allowing for the passage of small molecules. The conservation of the OmpH sequence is directly linked to the preservation of this essential porin function.
Key Functional Characteristics:
-
Porin Activity: OmpH forms non-specific channels, with a general exclusion limit of around 600 Daltons.[1]
-
Immunogenicity: The protein is a major antigen and can elicit a protective immune response, making it a vaccine candidate.[3]
-
Pathogenesis: OmpH is implicated in the adhesion and invasion of host cells by pathogenic bacteria.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the this compound.
Outer Membrane Protein (OMP) Extraction and Purification
A common method for isolating OMPs like OmpH involves detergent extraction followed by chromatography.
Protocol: Two-Step Purification of Outer Membrane Proteins [5]
-
Cell Lysis and Membrane Fractionation:
-
Disrupt bacterial cells using a French press at 110 MPa.
-
Perform ultracentrifugation of the crude extract to pellet the total membrane fraction.
-
-
Solubilization of Inner Membrane:
-
Resuspend the membrane pellet in a buffer containing a mild detergent (e.g., N-lauroylsarcosine) to selectively solubilize the inner membrane proteins.
-
Centrifuge to pellet the outer membranes.
-
-
Solubilization of Outer Membrane Proteins:
-
Resuspend the outer membrane pellet in a buffer containing a stronger, non-ionic detergent (e.g., n-octylglucoside) to solubilize the OMPs.
-
-
Anion Exchange Chromatography:
-
Equilibrate a Q-sepharose column with a buffer containing the same non-ionic detergent.
-
Load the solubilized OMP sample onto the column.
-
Elute the proteins using a salt gradient (e.g., NaCl).
-
-
Size Exclusion Chromatography:
-
Pool the fractions containing OmpH and concentrate the sample.
-
Load the concentrated sample onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with a buffer containing the non-ionic detergent to further purify and assess the oligomeric state of the protein.
-
Multiple Sequence Alignment and Phylogenetic Analysis
To assess the evolutionary conservation of OmpH, sequence alignment and phylogenetic tree construction are essential.
Protocol: Phylogenetic Analysis of the this compound Family [6][7][8]
-
Sequence Retrieval:
-
Obtain this compound sequences from public databases such as NCBI (GenBank) and UniProt. Use BLASTp to identify homologous sequences.
-
-
Multiple Sequence Alignment (MSA):
-
Phylogenetic Tree Construction:
-
Use the generated alignment to construct a phylogenetic tree. Common methods include:
-
Software packages such as MEGA (Molecular Evolutionary Genetics Analysis) or online tools available on platforms like the EBI website can be used for this purpose.
-
-
Tree Evaluation:
-
Assess the reliability of the phylogenetic tree branches using bootstrap analysis (typically with 1000 replicates).
-
Porin Function Assay
The function of OmpH as a porin can be confirmed using a liposome swelling assay or planar lipid bilayer experiments.[11]
Protocol: Liposome Swelling Assay
-
Proteoliposome Preparation:
-
Reconstitute purified this compound into liposomes made of a defined lipid composition.
-
-
Assay Setup:
-
Prepare a suspension of proteoliposomes in a buffer containing a non-permeable solute (e.g., a sugar like arabinose).
-
Rapidly mix this suspension with an iso-osmotic solution of a test solute (a small molecule expected to pass through the porin).
-
-
Measurement of Swelling:
-
Monitor the change in optical density (absorbance) of the liposome suspension over time at a specific wavelength (e.g., 500 nm).
-
An increase in the rate of swelling (decrease in absorbance) in the presence of the test solute compared to a control (liposomes without OmpH) indicates porin activity.
-
Visualizations: Pathways and Workflows
Outer Membrane Protein Biogenesis Pathway
The following diagram illustrates the general pathway for the biogenesis of outer membrane proteins like OmpH in Gram-negative bacteria. Unfolded OMPs are transported across the inner membrane and chaperoned through the periplasm to the BAM complex for insertion into the outer membrane.[12][13]
References
- 1. Porin (protein) - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sequence analysis of Pasteurella multocida major outer membrane protein (OmpH) and application of synthetic peptides in vaccination of chickens against homologous strain challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Two-step purification of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phylogenetic Analysis of Protein Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Understanding Sequence Alignment - Geneious [geneious.com]
- 11. Determining the Orientation of Porins in Planar Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interfering with outer membrane biogenesis to fight Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Regulation of ompH Gene Expression in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane of Gram-negative bacteria serves as a critical interface with the environment, controlling the passage of nutrients and waste products while protecting the cell from external threats. A key component of this barrier is a class of proteins known as porins, which form water-filled channels. The ompH gene encodes a major outer membrane porin, OmpH, that plays a significant role in the physiology and virulence of various bacterial species, including Pasteurella multocida and Photobacterium species[1][2]. The expression of ompH is tightly regulated in response to a variety of environmental cues, allowing the bacterium to adapt to changing conditions. This technical guide provides an in-depth overview of the regulatory mechanisms governing ompH gene expression, with a focus on the signaling pathways, quantitative expression data, and detailed experimental protocols for studying this process.
Environmental Regulation of ompH Expression
The expression of the ompH gene is modulated by a range of environmental stimuli, enabling bacteria to fine-tune the composition of their outer membrane in response to their surroundings. The primary environmental factors known to influence ompH expression are hydrostatic pressure, nutrient availability (carbon and iron), and cell density.
Pressure
In the deep-sea bacterium Photobacterium species strain SS9, elevated hydrostatic pressure is a potent inducer of ompH gene expression[2]. This adaptation is crucial for survival in the high-pressure environments of the deep ocean.
Nutrient Availability
The availability of essential nutrients, particularly carbon and iron, significantly impacts ompH expression. In Pasteurella multocida, the ompH gene is negatively regulated by both glucose and iron[3]. This suggests that under conditions of nutrient abundance, the bacterium may reduce the production of this major porin. Conversely, energy and carbon starvation have been shown to induce OmpH synthesis in Photobacterium species[2].
Cell Density
In Photobacterium species, ompH expression has been observed to increase with cell density in batch cultures[2]. This suggests a potential role for quorum sensing in the regulation of this gene, where bacteria coordinate their gene expression in response to population density.
Molecular Mechanisms of ompH Regulation
The environmental signals that influence ompH expression are transduced into changes in gene transcription through the action of specific regulatory proteins and systems. Key players in this process include the Ferric Uptake Regulator (Fur) and two-component signal transduction systems.
The Ferric Uptake Regulator (Fur)
The Fur protein is a global regulator of iron homeostasis in many bacteria. In its iron-bound form (Fe2+-Fur), it acts as a transcriptional repressor. In Pasteurella multocida, the Fur protein directly and negatively regulates the expression of the ompH gene in the presence of iron[3]. This repression is achieved by the binding of the Fe2+-Fur complex to a specific DNA sequence, known as a "Fur box," located within the promoter region of the ompH gene. This binding sterically hinders the binding of RNA polymerase, thereby inhibiting transcription.
Two-Component Signal Transduction Systems
Two-component systems are a primary mechanism by which bacteria sense and respond to environmental changes. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. While direct regulation of ompH by specific two-component systems is still an area of active research, the well-characterized roles of the EnvZ-OmpR and CpxRA systems in regulating other major porins, such as OmpF and OmpC, make them strong candidates for the regulation of ompH.
-
The EnvZ-OmpR System: This system is a key regulator of osmoregulation. The sensor kinase EnvZ responds to changes in osmolarity, leading to the phosphorylation of the response regulator OmpR. Phosphorylated OmpR (OmpR-P) then binds to the promoter regions of porin genes to modulate their expression. While direct binding of OmpR to the ompH promoter has not been definitively demonstrated in the literature, its known role as a global regulator of porin expression suggests a potential involvement[4][5][6][7][8].
-
The CpxRA System: The CpxRA two-component system responds to envelope stress, such as the misfolding of proteins in the periplasm. The sensor kinase CpxA activates the response regulator CpxR, which in turn regulates the expression of genes involved in maintaining envelope integrity. DNase I footprinting has shown that CpxR binds to the promoters of ompF and ompC[2]. Given that OmpH is a major component of the outer membrane, it is plausible that the CpxRA system also plays a role in regulating its expression to maintain envelope homeostasis.
Quantitative Analysis of ompH Gene Expression
The following tables summarize the available quantitative data on the regulation of ompH gene expression. It is important to note that while qualitative regulatory effects are well-documented, precise quantitative data, particularly fold-changes under all conditions, are not available for all species and regulatory factors.
Table 1: Regulation of ompH Gene Expression by Hydrostatic Pressure in Photobacterium species strain SS9
| Condition | Fold Change in ompH::lacZ Expression | Fold Change in OmpH Protein Abundance | Reference |
| Pressure increase from 1 atm to 272 atm | 4.5-fold increase | ~24-fold increase | [2] |
Table 2: Regulation of ompH Gene Expression by Nutrient Availability and Cell Density
| Organism | Condition | Effect on ompH Expression | Quantitative Data (Fold Change) | Reference |
| Pasteurella multocida | High Iron | Negative Regulation | Not available in cited literature | [3] |
| Pasteurella multocida | High Glucose | Negative Regulation | Not available in cited literature | [3] |
| Photobacterium species | Carbon Starvation | Induction | Not available in cited literature | [2] |
| Photobacterium species | Increasing Cell Density | Induction | Not available in cited literature | [2] |
Signaling Pathways and Regulatory Networks
The regulation of ompH expression involves a complex interplay of environmental signals and regulatory proteins. The following diagrams, generated using the DOT language, illustrate the known and putative signaling pathways.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Expression of the Pasteurella multocida ompH gene is negatively regulated by the Fur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChIP-seq and transcriptome analysis of the OmpR regulon of Salmonella enterica serovars Typhi and Typhimurium reveals accessory genes implicated in host colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genomic Scale Analysis of Pasteurella multocida Gene Expression during Growth within the Natural Chicken Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning, expression and protective capacity of 37 kDa outer membrane protein gene (ompH) of Pasteurella multocida serotype B:2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fundamental Regulatory Mechanism Operating through OmpR and DNA Topology Controls Expression of Salmonella Pathogenicity Islands SPI-1 and SPI-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cloning, Expression, and Purification of Recombinant OmpH Protein in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Outer Membrane Protein H (OmpH) is a major porin found in the outer membrane of Gram-negative bacteria, such as Pasteurella multocida.[1][2] It plays a crucial role in the diffusion of solutes across the membrane and contributes to the structural integrity of the cell.[2][3] Due to its surface exposure and immunogenic properties, OmpH is a significant candidate for the development of subunit vaccines against diseases like hemorrhagic septicemia and atrophic rhinitis.[1] Recombinant expression in Escherichia coli provides a robust and cost-effective method for producing large quantities of OmpH for research, diagnostics, and vaccine development.[4][5]
This document provides detailed application notes and experimental protocols for the successful cloning, expression, and purification of recombinant OmpH protein in E. coli.
Application Notes: Key Considerations for OmpH Expression
The successful production of recombinant OmpH in E. coli requires careful optimization of several parameters. As a foreign outer membrane protein, OmpH can be toxic to the E. coli host, and its hydrophobic nature can lead to the formation of insoluble inclusion bodies.[6][7]
-
Vector and Host Strain Selection:
-
Vectors: The pQE series (e.g., pQE32, pQE30-Xa) and pET series vectors are commonly used for OmpH expression.[1][6][8] These vectors often provide a strong, inducible T7 or T5 promoter and an N-terminal 6x-His tag, which simplifies purification via Nickel-affinity chromatography.[1]
-
Host Strains: E. coli strains like M15 and BL21(DE3) are suitable hosts.[1][6] BL21(DE3) contains the T7 RNA polymerase gene for high-level expression from T7 promoters, while M15 is often used with pQE vectors. It is crucial to select strains that are deficient in proteases (e.g., Lon, OmpT) to prevent degradation of the recombinant protein.
-
-
Gene Design and Cloning Strategy:
-
Signal Peptide Exclusion: The native signal peptide of OmpH, which directs it to the outer membrane in its original host, should be excluded from the coding sequence for cytoplasmic expression in E. coli.[1][3][6] This can prevent potential toxicity associated with incorrect membrane insertion and increase the stability of the expressed protein.[9]
-
Codon Optimization: While not always necessary, optimizing the codon usage of the ompH gene to match that of E. coli can significantly enhance translation efficiency and protein yield.[10]
-
-
Optimization of Expression Conditions:
-
Inducer Concentration: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is typically used to induce expression. The optimal concentration should be determined empirically, often ranging from 0.1 mM to 1.0 mM.[6][11] Lower concentrations can sometimes improve protein solubility.
-
Induction Temperature and Time: Lowering the post-induction temperature from 37°C to 20-30°C can slow down protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies.[10][11] Induction times can range from 4 hours to overnight (16 hours).[6][8] The highest expression of a 34 kDa OmpH was observed after 12 hours of induction with 1 mM IPTG.[6]
-
-
Inclusion Body Formation and Purification Strategy:
-
Challenge: High-level expression of outer membrane proteins like OmpH frequently results in their aggregation into insoluble inclusion bodies within the E. coli cytoplasm.[7][12]
-
Purification Approach: While inclusion body formation can seem like a drawback, it can simplify purification. The insoluble protein can be easily separated from soluble E. coli proteins by centrifugation.[12] The protein is then solubilized using strong denaturants like 8M urea, followed by purification under denaturing conditions using Ni-NTA affinity chromatography.[1] Refolding protocols may be required to obtain a biologically active protein.
-
Data Presentation: Summary of Expression and Purification Parameters
The following tables summarize quantitative data from published studies on recombinant OmpH expression in E. coli.
Table 1: Summary of Recombinant OmpH Expression Systems
| OmpH Source | Expression Vector | Host Strain | Inducer (IPTG) | Expected Size (kDa) | Reference |
|---|---|---|---|---|---|
| P. multocida P52 | pQE32 | E. coli M15 | 1 mM | ~37 | [1] |
| P. multocida P52 | pQE30-Xa-ompH | E. coli BL21 (DE3) | 1 mM | ~34 | [6] |
| P. multocida X-73 | pQE30 | Not Specified | Not Specified | ~36.7 | [3] |
| P. multocida | pUCP24 | E. coli DH5α | Not Specified | Not Specified |[8] |
Table 2: Purification Parameters for Recombinant OmpH
| Parameter | Condition | Reference |
|---|---|---|
| Purification Method | Ni-NTA Affinity Chromatography | [1] |
| Lysis/Solubilization | Denaturing (8M Urea, 0.1 M NaH₂PO₄, pH 8.0) | [1] |
| Wash Buffer | Denaturing (8M Urea, 0.1 M NaH₂PO₄, pH 6.3) | [1] |
| Elution Buffer | Denaturing (8M Urea, 0.1 M NaH₂PO₄, pH 4.5) |[1] |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow for producing recombinant OmpH and a logical flowchart for troubleshooting common expression issues.
Caption: Experimental workflow for cloning and expression of recombinant OmpH.
Caption: Troubleshooting flowchart for optimizing recombinant OmpH expression.
Experimental Protocols
These protocols are synthesized from established methodologies.[1][6][12] Researchers should adapt them as necessary for their specific laboratory conditions and reagents.
-
Template DNA: Isolate genomic DNA from a pure culture of P. multocida (e.g., strain P52) using a commercial genomic DNA purification kit.[1]
-
Primer Design: Design forward and reverse primers to amplify the ompH coding sequence, excluding the N-terminal signal peptide. Incorporate appropriate restriction sites (e.g., BamHI, SmaI) into the 5' ends of the primers for directional cloning into the chosen expression vector (e.g., pQE32).[1]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 10 ng template DNA, 20 pmol of each primer, 1 µL of 10 mM dNTPs mix, and 1 unit of high-fidelity DNA polymerase in the appropriate reaction buffer.
-
Use a thermal cycling program such as: 95°C for 5 min; 30 cycles of (95°C for 30s, 55-65°C for 30s, 72°C for 90s); and a final extension at 72°C for 10 min.
-
Analyze the PCR product on a 1% agarose gel to confirm the correct size (approx. 1-1.2 kb).[1]
-
-
Cloning:
-
Purify the PCR product and the expression vector from the agarose gel.
-
Digest both the purified PCR product and the vector with the selected restriction enzymes (e.g., BamHI and SmaI).
-
Ligate the digested ompH gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
-
Select positive colonies on LB agar plates containing the appropriate antibiotic.
-
Verify the correct insertion and orientation of the gene by restriction digestion and Sanger sequencing.[1]
-
-
Transformation: Transform the verified recombinant plasmid (e.g., pQE32-ompH) into an expression host strain like E. coli M15 or BL21(DE3).[1][6]
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Main Culture & Induction:
-
Inoculate 500 mL of LB broth (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.
-
Induce protein expression by adding IPTG to a final concentration of 1.0 mM.[1][6]
-
Continue to incubate the culture. For initial trials, test different post-induction conditions: e.g., 37°C for 4-6 hours or 25°C overnight.[8][11]
-
-
Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
This protocol is for purifying His-tagged OmpH from inclusion bodies.[1]
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet from a 500 mL culture in 20 mL of Lysis Buffer (8 M Urea, 0.1 M NaH₂PO₄, 10 mM Tris-Cl, pH 8.0).
-
Stir at room temperature for 1-2 hours to completely solubilize the cells and inclusion bodies.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at room temperature to pellet any remaining cellular debris.
-
Collect the supernatant, which contains the solubilized recombinant protein.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column (e.g., 2 mL bed volume) with 10 column volumes (CV) of Lysis Buffer (pH 8.0).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 CV of Wash Buffer (8 M Urea, 0.1 M NaH₂PO₄, 10 mM Tris-Cl, pH 6.3).
-
Elute the bound protein with 5-10 CV of Elution Buffer (8 M Urea, 0.1 M NaH₂PO₄, 10 mM Tris-Cl, pH 4.5).
-
Collect 1 mL fractions.
-
-
Analysis:
-
Analyze the collected fractions by 12% SDS-PAGE to identify those containing the purified this compound (expected size ~34-37 kDa).[1][6]
-
Pool the fractions with the highest concentration of pure protein.
-
For long-term storage or downstream applications requiring a folded protein, the sample may need to be dialyzed against a series of buffers with decreasing urea concentration to facilitate refolding. Store the purified protein at -80°C.
-
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. uniprot.org [uniprot.org]
- 3. Cloning and characterization of the major outer membrane protein gene (ompH) of Pasteurella multocida X-73 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 6. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 7. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. biomatik.com [biomatik.com]
- 11. Recombinant protein production data after expression in the bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iijls.com [iijls.com]
Application Notes and Protocols for the Purification of His-Tagged OmpH Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Outer Membrane Protein H (OmpH) from various bacterial species, including Pasteurella multocida, is a key immunogenic protein and a potential candidate for vaccine development and diagnostic assays.[1][2] Recombinant expression of OmpH, often with a polyhistidine (His) tag, in hosts like Escherichia coli is a common strategy for producing the protein in sufficient quantities for research. However, being an outer membrane protein, His-tagged OmpH frequently forms insoluble inclusion bodies within the expression host. This necessitates a purification protocol under denaturing conditions to solubilize the protein, followed by affinity chromatography.
This document provides a detailed protocol for the purification of His-tagged OmpH from E. coli inclusion bodies using Immobilized Metal Affinity Chromatography (IMAC).
Data Presentation: Expected Yield and Purity
The yield and purity of recombinant proteins can vary significantly based on expression levels, the specific construct, and the precise purification conditions. The following table provides an estimated range for the purification of His-tagged OmpH from a 1-liter E. coli culture, based on typical yields for His-tagged proteins expressed in inclusion bodies.
| Parameter | Expected Value | Notes |
| Starting Material | ~5-10 g wet cell paste | From 1 L of high-density E. coli culture |
| Total Protein in Lysate | 200-400 mg | Highly variable depending on expression |
| Purified OmpH Yield | 10-50 mg/L of culture | Dependent on expression and refolding success |
| Purity (post-IMAC) | >90% | As estimated by SDS-PAGE |
| Final Concentration | 1-5 mg/mL | Dependent on elution volume and final dialysis |
Experimental Protocols
Overview of the Purification Workflow
The purification of His-tagged OmpH from inclusion bodies involves several key stages: cell lysis, inclusion body isolation and washing, solubilization of inclusion bodies, affinity chromatography under denaturing conditions, and finally, protein refolding and dialysis.
Expression of His-Tagged OmpH
The gene encoding OmpH is typically cloned into a suitable expression vector, such as the pQE or pET series, which introduces an N-terminal or C-terminal 6xHis-tag.[1][2][3] The recombinant plasmid is then transformed into an appropriate E. coli expression strain (e.g., BL21(DE3) or M15).
-
Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[3]
-
Continue to incubate the culture for an additional 4-6 hours at 37°C to allow for protein expression.[3]
Cell Lysis and Inclusion Body Isolation
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).
-
Lyse the cells by sonication on ice. Perform short bursts of 15-30 seconds with cooling intervals to prevent overheating of the sample.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies and cell debris.
-
Carefully decant and discard the supernatant which contains the soluble proteins.
Inclusion Body Washing
Washing the inclusion body pellet is a critical step to remove contaminating proteins and membrane components. This can be achieved using a buffer containing a mild detergent.
-
Resuspend the inclusion body pellet in a wash buffer containing a detergent such as 1% Triton X-100 or Sarkosyl.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the washed inclusion bodies.
-
Repeat the wash step at least once to ensure a higher purity of the final protein.
Solubilization of Inclusion Bodies
The washed inclusion bodies are solubilized using a strong denaturing agent to unfold the aggregated protein and expose the His-tag.
-
Resuspend the washed inclusion body pellet in a denaturing binding buffer. The most common denaturants are 8 M urea or 6 M guanidine hydrochloride (Gu-HCl).[1]
-
Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.
-
Centrifuge the solubilized sample at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized His-tagged OmpH. Filter the supernatant through a 0.45 µm syringe filter before loading it onto the chromatography column.
Denaturing Immobilized Metal Affinity Chromatography (IMAC)
This step utilizes the affinity of the polyhistidine tag for immobilized nickel ions (Ni-NTA) to purify the OmpH protein.
Buffer Compositions for Denaturing IMAC:
| Buffer Type | Composition |
| Binding Buffer | 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, 10 mM Imidazole, pH 8.0 |
| Wash Buffer | 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, 20 mM Imidazole, pH 6.3 |
| Elution Buffer | 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, 250 mM Imidazole, pH 4.5 |
Note: The pH of urea-containing buffers should be adjusted after the addition of urea.
Chromatography Protocol:
-
Equilibrate the Ni-NTA affinity column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the filtered, solubilized protein sample onto the column.
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the His-tagged this compound with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified OmpH, which is expected to have a molecular weight of approximately 34-37 kDa.[2][3]
Protein Refolding and Dialysis
To regain its native conformation and biological activity, the denatured OmpH must be refolded. This is typically achieved by gradually removing the denaturant.
-
On-Column Refolding (Optional): After the wash step in the IMAC protocol, a linear gradient from denaturing wash buffer to a native buffer (without urea) can be applied to the column to allow the protein to refold while still bound to the resin.
-
Off-Column Refolding (Dialysis): Pool the elution fractions containing the purified OmpH.
-
Perform stepwise dialysis against a series of buffers with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea). The dialysis buffer should be a suitable buffer for the final application, such as phosphate-buffered saline (PBS), pH 7.4.
-
Conduct each dialysis step for at least 4 hours at 4°C.
-
After the final dialysis step, concentrate the protein using an appropriate method, such as ultrafiltration with a molecular weight cutoff membrane (e.g., 10 kDa).
Quality Control
The purity and identity of the final protein preparation should be confirmed.
-
SDS-PAGE: Run a sample of the purified protein on a polyacrylamide gel to assess its purity and confirm its molecular weight. A single band at the expected size indicates high purity.
-
Western Blot: Use an anti-His-tag antibody or an antibody specific to OmpH to confirm the identity of the purified protein. A positive signal at the correct molecular weight confirms the presence of the His-tagged OmpH.[1][2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | - Inefficient cell lysis- Incomplete solubilization of inclusion bodies- Protein loss during washing | - Optimize sonication parameters- Increase incubation time with denaturant- Reduce imidazole concentration in wash buffer |
| Low Purity | - Incomplete washing of inclusion bodies- Non-specific binding to the Ni-NTA resin | - Perform additional wash steps for inclusion bodies- Increase imidazole concentration in the wash buffer |
| Protein Precipitation during Refolding | - Refolding process is too rapid- High protein concentration | - Perform more gradual dialysis steps- Refold at a lower protein concentration |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key steps and decisions in the purification protocol.
References
Application Notes: OmpH Protein as a Subunit Vaccine Candidate
Introduction
Outer membrane proteins (OMPs) of Gram-negative bacteria are crucial for maintaining cellular integrity and mediating interactions with the host.[1] Among these, the major outer membrane protein H (OmpH) has emerged as a promising candidate for subunit vaccines against several veterinary pathogens, most notably Pasteurella multocida and Haemophilus parasuis.[2][3] As a porin, OmpH is surface-exposed and contains conserved regions, making it an attractive target for inducing a protective immune response.[1][2] Subunit vaccines based on OmpH offer a safer alternative to traditional killed or live attenuated vaccines by using only specific, highly immunogenic components of the pathogen, thereby reducing the risk of adverse reactions.[1] Research has demonstrated that OmpH, in both its native and recombinant forms, can elicit robust humoral and cellular immunity, leading to significant protection in animal models.[2][4][5]
Key Advantages of OmpH as a Vaccine Candidate:
-
High Immunogenicity: OmpH is a major protein in the outer membrane and has been shown to be highly immunogenic, capable of inducing strong antibody and T-cell responses.[1][4][5]
-
Surface Exposure: Its location on the bacterial surface makes it readily accessible to the host's immune system.[1]
-
Conservation: While some regions exhibit variability, OmpH possesses conserved domains across different serotypes, offering the potential for cross-protection.[5][6]
-
Safety: As a subunit vaccine component, it eliminates the risks associated with using whole pathogens.[1]
Data Presentation: Immunogenicity and Efficacy
The following tables summarize quantitative data from various studies investigating the efficacy of OmpH-based vaccines.
Table 1: Summary of Protective Efficacy of OmpH Subunit Vaccines
| Pathogen | Vaccine Formulation | Animal Model | Adjuvant | Protection Efficacy (%) | Reference |
| Pasteurella multocida X-73 | Cyclic Synthetic Peptide (Loop 2 of OmpH) | Chickens | Not specified | 70% | [6] |
| Pasteurella multocida B:2 | Recombinant OmpH (rOmpH) | BALB/c Mice | Not specified | 80% | [2] |
| Pasteurella multocida A:1 | Recombinant OmpH (rOmpH) | Ducks | Montanide™ ISA 71 VG | 66.7% | [5] |
| Pasteurella multocida P52 | Purified Native OmpH | Mice | Montanide ISA 206 | Partial Protection | [4][7] |
Table 2: Humoral and Cellular Immune Responses to OmpH Vaccination
| Pathogen | Vaccine Formulation | Animal Model | Immune Response Measured | Key Findings | Reference |
| Pasteurella multocida P52 | Purified Native OmpH | Mice | Antibody Titers (ELISA) | High titers of specific antibodies observed. | [4] |
| Pasteurella multocida P52 | Purified Native OmpH | Mice | T-cell Proliferation (MTT Assay) | Strong T-cell proliferative response elicited. | [4] |
| Pasteurella multocida P52 | Purified Native OmpH | Mice | IgG Isotype Analysis | Induced a balanced Th1 (IgG2a) and Th2 (IgG1) response. | [7] |
| Pasteurella multocida A:1 | Recombinant OmpH (rOmpH) | Ducks | Serum IgG Levels (ELISA) | Significantly elevated serum IgG levels post-vaccination. | [5] |
Signaling Pathways and Experimental Workflows
OmpH-Mediated Immune Activation Pathway
Outer membrane proteins can be recognized by Toll-like receptors (TLRs) on antigen-presenting cells (APCs) like dendritic cells and macrophages.[8] This interaction initiates a signaling cascade leading to the activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[8] These events are critical for driving the subsequent adaptive immune response, including T-cell differentiation and B-cell activation.
Caption: OmpH recognition by TLRs on an APC initiates a signaling cascade.
Protocols
Protocol 1: Recombinant OmpH (rOmpH) Expression and Purification
This protocol describes the expression of His-tagged rOmpH in E. coli and its subsequent purification using Nickel-Affinity Chromatography.[9][10]
Caption: Workflow for recombinant this compound expression and purification.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the ompH gene from the bacterial genome using PCR. Design primers to exclude the N-terminal signal peptide sequence to prevent membrane localization in the expression host.[9]
-
Digest the PCR product and a suitable expression vector (e.g., pQE32) with appropriate restriction enzymes.
-
Ligate the ompH gene into the vector, ensuring it is in-frame with an N-terminal 6x-Histidine tag.[9]
-
-
Transformation and Expression:
-
Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., M15 or BL21(DE3)).[10]
-
Culture the transformed cells in LB broth containing the appropriate antibiotic at 37°C with shaking.
-
When the culture reaches an OD600 of ~0.6, induce protein expression by adding IPTG to a final concentration of 1 mM.[10]
-
Continue incubation for 4-6 hours to allow for protein accumulation.[10]
-
-
Protein Purification (under denaturing conditions):
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a denaturing lysis buffer (e.g., 8M Urea, 0.1 M NaH₂PO₄, 0.01 M Tris-Cl; pH 8.0).[10]
-
Lyse the cells by sonication and centrifuge to pellet cellular debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[9]
-
Wash the column with a wash buffer (e.g., 8M Urea, 0.1 M NaH₂PO₄, 0.01 M Tris-Cl; pH 6.3) to remove non-specifically bound proteins.[9]
-
Elute the bound rthis compound using an elution buffer with a lower pH (e.g., 8M Urea, 0.1 M NaH₂PO₄, 0.01 M Tris-Cl; pH 4.5).[9]
-
-
Verification and Analysis:
Protocol 2: Indirect ELISA for OmpH-Specific Antibodies
This protocol is for quantifying OmpH-specific antibody titers in serum samples from immunized animals.[4][11]
Caption: Workflow for an indirect ELISA to detect OmpH-specific antibodies.
Methodology:
-
Antigen Coating:
-
Blocking:
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test sera (and positive/negative controls) in blocking buffer.
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Incubate for 1 hour at room temperature.[12]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) in blocking buffer according to the manufacturer's recommendation (e.g., 1:5000).[12]
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[12]
-
-
Detection and Reading:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.[13]
-
Incubate in the dark at room temperature for 15-20 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 0.5N H₂SO₄) to each well.[12]
-
Read the optical density (OD) at 450 nm using a microplate reader.[12]
-
Protocol 3: T-cell Proliferation Assay
This protocol measures the proliferation of T-cells isolated from immunized animals in response to re-stimulation with the OmpH antigen. The readout can be performed using various methods, including dye dilution (e.g., CFSE) or metabolic assays (e.g., MTT).[4][14][15]
References
- 1. Application of Outer Membrane Protein-Based Vaccines Against Major Bacterial Fish Pathogens in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Research progress on Haemophilus parasuis vaccines [frontiersin.org]
- 4. Comparative immune response of purified native this compound derived from Pasteurella multocida P52 and oil adjuvant vaccine against hemorrhagic septicemia in mice | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 5. Frontiers | Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks [frontiersin.org]
- 6. Sequence analysis of Pasteurella multocida major outer membrane protein (OmpH) and application of synthetic peptides in vaccination of chickens against homologous strain challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Protein Toll-Like-Receptor Agonists: A Novel Perspective on Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 11. Development of OMP based indirect ELISA to gauge the antibody titers in bovines against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glygen.ccrc.uga.edu [glygen.ccrc.uga.edu]
- 13. ELISAプロトコル [sigmaaldrich.com]
- 14. Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Development of an ELISA Based on the OmpH Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane protein H (OmpH) of Pasteurella multocida, a significant pathogen in various animal species, is a major immunogenic protein that elicits a strong antibody response in infected or vaccinated animals.[1][2][3] This makes it an excellent candidate antigen for the development of diagnostic assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA). This document provides detailed application notes and protocols for the development and implementation of an indirect ELISA for the detection of antibodies against P. multocida using recombinant OmpH (rOmpH) protein. The protocols outlined below cover the production of recombinant OmpH, the ELISA procedure, and data interpretation.
Principle of the OmpH-Based Indirect ELISA
The indirect ELISA is a highly sensitive and specific method for detecting the presence of antibodies in a sample. The core principle involves the immobilization of the target antigen (rOmpH) onto the wells of a microtiter plate. When a serum sample containing antibodies specific to OmpH is added, these antibodies bind to the immobilized antigen. A secondary antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), is then added. This secondary antibody is specific for the primary antibody (e.g., anti-chicken IgG, anti-bovine IgG). Finally, a chromogenic substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of OmpH-specific antibodies present in the sample and can be quantified by measuring the absorbance at a specific wavelength.
I. Production and Purification of Recombinant OmpH (rOmpH) Protein
The production of high-quality recombinant OmpH is a critical first step for the development of a reliable ELISA. The following protocol describes the expression of OmpH in Escherichia coli and its subsequent purification.
Experimental Protocol: rOmpH Production and Purification
-
Gene Cloning and Expression Vector Construction:
-
The ompH gene from the desired P. multocida strain is amplified by PCR.
-
The amplified gene is then cloned into an expression vector, such as pET32a, which allows for the expression of the recombinant protein with a purification tag (e.g., a 6x-His tag).[1]
-
-
Expression in E. coli :
-
The expression vector containing the ompH gene is transformed into a suitable E. coli expression strain, such as BL21 (DE3).[1]
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.
-
Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 4-6 hours at 37°C with shaking.
-
-
Purification of rOmpH from Inclusion Bodies:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer and the cells are lysed by sonication on ice.
-
Since rOmpH is often expressed as insoluble inclusion bodies, the lysate is centrifuged to pellet the inclusion bodies.[4]
-
The inclusion body pellet is washed and then solubilized in a buffer containing a strong denaturing agent, such as 8M urea.[4]
-
The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA agarose if a His-tag is used) under denaturing conditions.
-
The purified protein is refolded by dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
The concentration of the purified rOmpH is determined using a protein assay, such as the Bradford or BCA assay. The purity is assessed by SDS-PAGE.
-
II. OmpH-Based Indirect ELISA Protocol
This protocol provides a step-by-step guide for performing an indirect ELISA to detect antibodies against OmpH in serum samples. Optimization of reagent concentrations and incubation times is crucial for achieving the best performance.
Data Presentation: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Reference |
| Coating Antigen (rOmpH) Concentration | 100 ng - 2 µ g/well | [2][4] |
| Serum Dilution | 1:25 - 1:1600 | [4] |
| Secondary Antibody Dilution | 1:1000 - 1:1600 | [2][5] |
| Coating Incubation | Overnight at 4°C or 2 hours at 37°C | [2][6] |
| Blocking Incubation | 1-2 hours at 37°C | [7] |
| Serum Incubation | 1 hour at 37°C | [7] |
| Secondary Antibody Incubation | 1 hour at 37°C | [7] |
| Substrate Incubation | 15-30 minutes at room temperature in the dark |
Experimental Protocol: Indirect ELISA
-
Antigen Coating:
-
Dilute the purified rOmpH protein to the optimized concentration (e.g., 100 ng/well) in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.[2]
-
-
Washing:
-
Empty the wells and wash the plate three times with 200 µL of wash buffer (Phosphate Buffered Saline with 0.05% Tween 20 - PBST) per well.[2]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% skim milk in PBST) to each well to block any unbound sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Primary Antibody (Serum) Incubation:
-
Dilute the test serum samples, as well as positive and negative control sera, in blocking buffer to the optimized dilution (e.g., 1:100).
-
Add 100 µL of the diluted sera to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-chicken IgG) in blocking buffer to the optimized dilution.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2, followed by a final wash with PBS to remove any residual Tween 20.
-
-
Substrate Addition and Development:
-
Add 100 µL of a chromogenic substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop in positive wells.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
III. Data Analysis and Interpretation
Proper data analysis is essential for accurate interpretation of the ELISA results.
-
Controls: Include positive and negative control sera in each assay to ensure the validity of the results. The blank wells should contain only the substrate and stop solution.
-
Cut-off Value Determination: The cut-off value is the threshold used to distinguish between positive and negative samples. It is typically calculated as the mean absorbance of the negative control sera plus 2 or 3 standard deviations.
-
Interpretation: A sample is considered positive for OmpH antibodies if its absorbance value is above the calculated cut-off value.
Visualization of Experimental Workflow
OmpH-Based Indirect ELISA Workflow
Caption: Workflow for the OmpH-based indirect ELISA.
Logical Relationships in the OmpH ELISA
Caption: Molecular interactions in the OmpH indirect ELISA.
Conclusion
The this compound of P. multocida is a valuable antigen for the development of a sensitive and specific indirect ELISA for serological surveys and monitoring of immune status in various animal populations.[1] The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and optimize an OmpH-based ELISA in their own laboratories. Adherence to proper experimental procedures and data analysis techniques will ensure the generation of reliable and reproducible results.
References
- 1. Ducks as a potential reservoir for Pasteurella multocida infection detected using a new rOmpH-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of OMP based indirect ELISA to gauge the antibody titers in bovines against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outer membrane protein H for protective immunity against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. world-rabbit-science.com [world-rabbit-science.com]
- 5. Development of a multi-epitope antigen of S protein-based ELISA for antibodies detection against infectious bronchitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sysy.com [sysy.com]
Application Notes: OmpH Protein for Serodiagnosis of Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Outer membrane protein H (OmpH) is a major immunogenic porin found in several Gram-negative bacteria, most notably in species of the Pasteurellaceae family, such as Pasteurella multocida and Mannheimia haemolytica. These bacteria are significant pathogens, causing economically important diseases in livestock and poultry, including fowl cholera, hemorrhagic septicemia, and bovine respiratory disease (shipping fever). The immunodominant nature of OmpH and its surface exposure make it a promising candidate antigen for the development of serological assays. These assays can detect host antibody responses to infection, aiding in disease surveillance, evaluation of vaccine efficacy, and supporting clinical diagnosis. This document provides detailed protocols for the use of recombinant OmpH (rOmpH) in an indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the serodiagnosis of bacterial infections.
Principle of OmpH-Based Serodiagnosis
The serodiagnosis of bacterial infections using OmpH is based on the detection of specific antibodies produced by the host's immune system in response to the pathogen. OmpH, being a key virulence factor and a surface-exposed protein, elicits a robust antibody response during infection. An indirect ELISA format is particularly well-suited for this purpose. In this assay, a purified preparation of recombinant OmpH is immobilized on the surface of a microtiter plate. When serum from an infected animal is added, antibodies specific to OmpH will bind to the immobilized antigen. The presence of these bound antibodies is then detected using a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a chromogenic substrate results in a color change, the intensity of which is proportional to the amount of anti-OmpH antibodies in the serum sample.
Data Presentation: Performance of OmpH-Based Serodiagnostic Assays
The following table summarizes the quantitative data from studies that have developed and evaluated OmpH-based ELISA for the serodiagnosis of bacterial infections.
| Bacterial Species | Host Species | Assay Format | Sensitivity | Specificity | Cutoff Value (OD) | Reference Standard | Citation |
| Pasteurella multocida | Duck | Indirect ELISA | 100% | 95.0% | 0.202 (OD450) | Microtiter Agglutination Test (MAT) | [1] |
| Pasteurella multocida | Bovine | Indirect ELISA (using total OMPs) | 91% | ~100% | 25% cutoff | Not specified | [2] |
| Riemerella anatipestifer | Duck | Indirect ELISA | 2x higher than OmpA-ELISA, 2600x higher than TA | High (no cross-reactivity with other common duck pathogens) | Mean of negative sera + 3 SD | OmpA-ELISA and Tube Agglutination (TA) | [3] |
Experimental Protocols
Recombinant OmpH (rOmpH) Expression and Purification
This protocol describes the expression of His-tagged recombinant OmpH in E. coli and its subsequent purification using nickel-affinity chromatography.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series) containing the ompH gene
-
Luria-Bertani (LB) broth and agar
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 8M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0)
-
Wash buffer (e.g., 8M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 6.3)
-
Elution buffer (e.g., 8M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 4.5)
-
Ni-NTA agarose resin
-
Spectrophotometer
-
Centrifuge
-
Sonicator
Procedure:
-
Transform the E. coli expression strain with the OmpH expression vector and select for positive colonies on antibiotic-containing LB agar plates.
-
Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate the culture for 4-6 hours at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cellular debris. The recombinant protein will likely be in the inclusion bodies.
-
Solubilize the pellet (inclusion bodies) in lysis buffer.
-
Add the solubilized protein to a column containing pre-equilibrated Ni-NTA agarose resin.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant OmpH from the column using elution buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His tag antibody.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Store the purified rOmpH at -80°C.
Indirect ELISA for Detection of Anti-OmpH Antibodies
This protocol outlines the steps for performing an indirect ELISA to detect antibodies against OmpH in serum samples.[1][4]
Materials:
-
Purified recombinant OmpH
-
96-well microtiter plates (high-binding)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Test sera (from infected and non-infected animals)
-
Positive and negative control sera
-
Blocking buffer (e.g., 5% skim milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween 20; PBS-T)
-
Species-specific secondary antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the purified rOmpH to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times as described in step 2.
-
Incubation with Sera: Dilute the test sera, positive control serum, and negative control serum at an optimal dilution (e.g., 1:100) in blocking buffer. Add 100 µL of the diluted sera to the appropriate wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times as described in step 2.
-
Incubation with Secondary Antibody: Dilute the HRP-conjugated secondary antibody to its optimal dilution (e.g., 1:2000) in blocking buffer. Add 100 µL to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Reading the Plate: Read the optical density (OD) at 450 nm using a microplate reader.
Data Interpretation:
-
The cutoff value for distinguishing between positive and negative samples should be determined based on a panel of known positive and negative sera, for instance, by calculating the mean OD of the negative controls plus three times the standard deviation.[3]
-
Alternatively, a receiver operating characteristic (ROC) curve analysis can be used to determine the optimal cutoff that maximizes sensitivity and specificity.[1]
-
A sample is considered positive if its OD value is above the established cutoff.
Visualizations
Caption: Experimental workflow for serodiagnosis using recombinant OmpH protein.
Caption: Logical relationship of OmpH as a diagnostic marker for serological testing.
References
- 1. Ducks as a potential reservoir for Pasteurella multocida infection detected using a new rOmpH-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of OMP based indirect ELISA to gauge the antibody titers in bovines against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Development and standardization of an in-house indirect ELISA for detection of duck antibody to fowl cholera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OmpH Protein Refolding from Inclusion Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane protein H (OmpH) is a significant porin found in various Gram-negative bacteria, such as Pasteurella multocida.[1][2][3] Its role as a transmembrane channel and its immunogenic properties make it a protein of interest for vaccine development and diagnostic applications.[1][2][4] Overexpression of recombinant OmpH in hosts like Escherichia coli often leads to its accumulation in insoluble aggregates known as inclusion bodies.[5][6] While this can simplify initial purification, it necessitates robust solubilization and refolding protocols to obtain biologically active protein.[5][7] These application notes provide a comprehensive guide to the techniques and protocols for refolding OmpH from inclusion bodies, ensuring high yield and purity of the functional protein.
Data Presentation: Comparison of Refolding Techniques
The choice of refolding method significantly impacts the final yield and activity of the refolded protein. While specific quantitative data for OmpH refolding is not extensively published, the following table summarizes typical refolding efficiencies obtained for a model recombinant protein, Organophosphorus Hydrolase (OPH), which can serve as a benchmark for optimizing OmpH refolding strategies.[8]
| Refolding Method | Initial Protein Concentration (µg/mL) | Final Protein Concentration (µg/mL) | Refolding Efficiency (%) | Advantages | Disadvantages | Reference |
| On-Column Refolding | 500 | 60 | 12 | Fast and simple; can be combined with purification.[5] | Success is protein-dependent; potential for aggregation on the column.[5] | [8] |
| Rapid Dilution | 500 | 50 | 10 | Simple and quick.[9] | Results in a very dilute protein solution; requires large buffer volumes.[8][9] | [8] |
| Dialysis | 500 | 70 | 14 | Gradual removal of denaturant can improve folding.[10] | Time-consuming; requires large volumes of buffer.[5] | [8] |
| Combination (Rapid Dilution + Dialysis) | 500 | 300 | >50 | Significantly higher refolding efficiency by combining the benefits of both methods.[8] | More complex and time-consuming than single methods. | [8] |
Experimental Workflows and Protocols
The overall process of obtaining functional OmpH from inclusion bodies can be broken down into several key stages: inclusion body isolation and washing, solubilization, refolding, and characterization of the refolded protein.
Overall Workflow for OmpH Refolding
Caption: Overall workflow for OmpH protein refolding from inclusion bodies.
Detailed Experimental Protocols
Protocol 1: Inclusion Body Isolation and Washing
This protocol describes the initial steps to obtain purified inclusion bodies from E. coli cells overexpressing recombinant OmpH.
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30-40 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis and to shear cellular DNA.
-
-
Inclusion Body Collection:
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
-
Inclusion Body Washing:
-
Resuspend the inclusion body pellet in wash buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 M Urea, 1% Triton X-100).
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Repeat the wash step with the same buffer without Triton X-100 to remove residual detergent.
-
Finally, wash the pellet with a buffer containing only 50 mM Tris-HCl, pH 8.0 and 100 mM NaCl.
-
Protocol 2: Solubilization of OmpH Inclusion Bodies
This protocol details the solubilization of the washed inclusion bodies to denature the aggregated this compound.
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (8 M Urea or 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).
-
Incubate at room temperature for 1-2 hours with gentle stirring until the pellet is completely dissolved.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Collect the supernatant containing the denatured this compound. The protein concentration can be determined using a Bradford or BCA assay.
-
Refolding Strategies Workflow
Caption: Different strategies for the refolding of solubilized this compound.
Protocol 3: OmpH Refolding by Rapid Dilution
This protocol is a straightforward method for refolding, although it may require further concentration steps.
-
Preparation of Refolding Buffer:
-
Dilution:
-
Slowly add the solubilized OmpH solution dropwise into a rapidly stirring, large volume of refolding buffer (a 1:100 dilution ratio is common) at 4°C.
-
Continue stirring for 12-24 hours at 4°C.
-
-
Concentration and Buffer Exchange:
-
Concentrate the refolded protein solution using tangential flow filtration or a centrifugal concentrator.
-
Perform a buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Protocol 4: Characterization of Refolded OmpH
It is essential to characterize the refolded OmpH to ensure it has attained its correct native conformation and is functionally active.
-
SDS-PAGE and Western Blot:
-
Circular Dichroism (CD) Spectroscopy:
-
Use far-UV CD spectroscopy to analyze the secondary structure of the refolded OmpH and compare it to the known structure of the native protein.[14]
-
-
Functional Assay (Porin Activity):
Conclusion
The successful refolding of OmpH from inclusion bodies is a multi-step process that requires careful optimization of each stage, from inclusion body washing to the final refolding conditions. The protocols provided here offer a solid foundation for developing a robust and efficient process for obtaining high yields of pure, biologically active OmpH. The choice of refolding method will depend on the specific experimental requirements and available resources, with combination methods often yielding the best results. Thorough characterization of the refolded protein is crucial to validate its structural integrity and functionality for downstream applications in research and drug development.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Cloning and characterization of the major outer membrane protein gene (ompH) of Pasteurella multocida X-73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researcherslinks.com [researcherslinks.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 7. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotechrep.ir [biotechrep.ir]
- 9. jabonline.in [jabonline.in]
- 10. jabonline.in [jabonline.in]
- 11. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of arginine on refolding of aggregated proteins: not facilitate refolding, but suppress aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the refolding and reassembly of an integral membrane protein OmpF porin by low-angle laser light scattering photometry coupled with high-performance gel chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cloning and characterization of the major outer membrane protein gene (ompH) of Pasteurella multocida X-73 - PMC [pmc.ncbi.nlm.nih.gov]
OmpH Protein as a Versatile Carrier for Foreign Epitopes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The outer membrane protein H (OmpH) of Pasteurella multocida, a major immunogenic porin, presents a promising platform for the development of novel vaccines and immunotherapeutics.[1][2] Its inherent adjuvant properties and its structure featuring surface-exposed loops make it an ideal carrier for the presentation of foreign epitopes to the host immune system. By genetically inserting antigenic determinants from various pathogens into specific regions of OmpH, it is possible to create chimeric proteins that elicit a robust and targeted immune response against the foreign epitope.[3] This document provides detailed application notes and experimental protocols for utilizing the OmpH protein as a carrier for foreign epitopes.
Data Presentation
Immunogenicity of OmpH and OmpH-Based Constructs
The following tables summarize quantitative data on the immunogenicity of OmpH and related multi-epitope vaccines. It is important to note that while OmpH itself is highly immunogenic, specific quantitative data on the immune response to foreign epitopes inserted into OmpH is limited in publicly available literature. The data presented here is derived from studies on OmpH and multi-epitope vaccines that include OmpH epitopes.
| Vaccine Candidate | Host | Adjuvant | Protection Rate (%) | Reference |
| Recombinant OmpH | Mice | Various | 100% against P. multocida serotype A | [1] |
| Multi-epitope (PME) | Mice | Freund's Adjuvant | 62.5% against P. multocida serotype A | [1][4] |
| Multi-epitope (PME) | Mice | Freund's Adjuvant | 87.5% against P. multocida serotype D | [1][4] |
| Killed whole-cell | Ducks | Oil | 50% | [2] |
| rVacJ+rPlpE+rOmpH | Ducks | Oil | 100% | [2] |
| Vaccine Candidate | Host | IgG Titer | IFN-γ Response | IL-4 Response | Reference |
| Multi-epitope (PME) - Protein | Mice | Significantly higher than control | Significantly higher than control | Significantly higher than control | [1] |
| Multi-epitope (PME) - DNA | Mice | Significantly higher than control | Significantly higher than control | Significantly higher than control | [1] |
Experimental Workflows and Logical Relationships
Overall Workflow for Developing an OmpH-Based Epitope Vaccine
References
- 1. Evaluation of a multi-epitope vaccine PME for Pasteurella multocida in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Evaluation of a multi-epitope vaccine PME for Pasteurella multocida in mouse model [frontiersin.org]
Application Notes and Protocols for Creating an ompH Knockout Mutant
Introduction
Gene knockout is a powerful reverse genetics technique used to inactivate a specific gene to understand its function within an organism.[1] This is achieved by replacing the gene of interest with a selectable marker, often an antibiotic resistance cassette, through homologous recombination.[2] Outer membrane protein H (OmpH) is a component of the outer membrane in various bacteria, and creating an ompH knockout mutant can elucidate its role in processes like nutrient uptake, antibiotic resistance, and pathogenicity.[3]
This document provides a detailed protocol for creating an ompH knockout mutant in bacteria, such as Escherichia coli, using the highly efficient Lambda Red Recombinase system.[4][5] This method, also known as recombineering, utilizes the bacteriophage λ Red proteins (Gam, Exo, and Beta) to mediate homologous recombination of a linear DNA cassette with the bacterial chromosome.[5] The system requires only short regions of homology (~50 bp) flanking the DNA cassette, which can be easily incorporated into PCR primers.[5]
Principle of Lambda Red-Mediated Gene Knockout
The Lambda Red system consists of three key proteins:
-
Gam: Prevents the degradation of linear DNA by the host cell's RecBCD and SbcCD nucleases.[5]
-
Exo: A 5' to 3' exonuclease that processes the double-stranded DNA cassette, creating 3' single-stranded overhangs.[5]
-
Beta: Binds to the single-stranded overhangs and facilitates strand invasion and recombination at the target homologous sequence on the chromosome.[5]
The process involves introducing a linear DNA fragment (typically an antibiotic resistance gene) flanked by sequences homologous to the regions directly upstream and downstream of the ompH gene into a bacterial strain temporarily expressing the Lambda Red proteins. The cell's machinery, aided by the Red proteins, then replaces the native ompH gene with the linear DNA cassette.
Experimental Workflow Diagram
Caption: Workflow for generating an ompH knockout mutant via Lambda Red Recombineering.
Detailed Experimental Protocol
This protocol is adapted for use in E. coli K-12 strains like BW25113, which contains a defective λ prophage. The Lambda Red system is provided by the temperature-sensitive helper plasmid pKD46.
Materials:
-
E. coli strain BW25113 containing plasmid pKD46
-
Template plasmid for resistance cassette (e.g., pKD4 for Kanamycin resistance)
-
Primers (see Primer Design)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
LB Broth and Agar
-
Arabinose (1 M stock)
-
Kanamycin and Ampicillin
-
SOC medium
-
Electroporator and cuvettes (1-mm gap)
Phase 1: Generation of the Knockout Cassette
1. Primer Design Design forward and reverse primers to amplify the kanamycin resistance gene from the pKD4 plasmid. Each primer will consist of two parts:
-
3' end (~20 nt): Binds to the template plasmid (pKD4) flanking the resistance gene.
-
5' end (~50 nt): Homologous to the region immediately upstream (Forward primer) or downstream (Reverse primer) of the ompH gene in the bacterial chromosome.
-
Forward Primer (ompH_KO_F): 5'-[50 nt upstream of ompH start codon]-[20 nt binding to pKD4 template]-3'
-
Reverse Primer (ompH_KO_R): 5'-[50 nt downstream of ompH stop codon]-[20 nt binding to pKD4 template]-3'
2. PCR Amplification of the Kanamycin Resistance Cassette Perform a PCR reaction to amplify the linear knockout cassette.
| Component | Volume (50 µL reaction) | Final Concentration |
| 5x High-Fidelity Buffer | 10 µL | 1x |
| dNTPs (10 mM) | 1 µL | 200 µM |
| ompH_KO_F Primer (10 µM) | 2.5 µL | 0.5 µM |
| ompH_KO_R Primer (10 µM) | 2.5 µL | 0.5 µM |
| pKD4 plasmid DNA (10 ng/µL) | 1 µL | 10 ng |
| High-Fidelity Polymerase | 0.5 µL | - |
| Nuclease-free water | To 50 µL | - |
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 sec
-
30-35 Cycles:
-
98°C for 10 sec
-
55-65°C for 30 sec (adjust based on primer Tm)
-
72°C for 90 sec (adjust based on cassette size)
-
-
Final Extension: 72°C for 5 min
-
Hold: 4°C
3. Purification and DpnI Digestion
-
Verify the PCR product size (~1.5 kb for KanR from pKD4) on a 1% agarose gel.
-
Purify the PCR product using a standard PCR purification kit. Elute in nuclease-free water.[6]
-
Digest the purified product with DpnI to remove the methylated template plasmid DNA.[6]
-
Incubate at 37°C for 1 hour.
-
Purify the digested product again to remove the enzyme and buffer. Quantify the DNA concentration.
Phase 2: Recombineering
4. Preparation of Electrocompetent Cells
-
Inoculate 10-15 mL of LB broth containing Ampicillin (100 µg/mL) with a single colony of E. coli BW25113/pKD46. Grow overnight at 30°C.
-
The next day, inoculate 100 mL of LB + Ampicillin with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.
-
Add 1 mL of 1 M Arabinose (final concentration 10 mM) to induce the expression of the Lambda Red enzymes. Continue shaking at 30°C for 45-60 minutes.
-
Rapidly chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 min at 4°C.
-
Wash the cell pellet twice by resuspending in 50 mL of ice-cold sterile 10% glycerol and centrifuging.
-
Resuspend the final pellet in 0.5-1.0 mL of ice-cold 10% glycerol. The cells are now electrocompetent and should be used immediately or stored at -80°C.
5. Electroporation
-
Thaw competent cells on ice.
-
Add 100-200 ng of the purified linear DNA cassette to 50 µL of cells.[6]
-
Transfer the mixture to a pre-chilled 1-mm gap electroporation cuvette.
-
Pulse the cells. Typical settings for E. coli are 1.8 kV, 25 µF, 200 Ω.[6]
-
Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 37°C for 1-2 hours with gentle shaking to allow for recombination and expression of the antibiotic resistance gene.
6. Selection of Recombinants
-
Plate 100-200 µL of the recovered cells onto LB agar plates containing Kanamycin (25-50 µg/mL).
-
Incubate the plates at 37°C for 16-24 hours. The higher temperature is non-permissive for the pKD46 plasmid, aiding in its removal.[6]
Phase 3: Verification of the Knockout Mutant
7. Curing the Helper Plasmid
-
Colonies that grow on the Kanamycin plates are putative mutants.
-
To ensure the temperature-sensitive pKD46 plasmid is cured, streak single colonies onto fresh Kanamycin plates and incubate at 37°C or 42°C.
-
Verify the loss of the plasmid by testing for Ampicillin sensitivity. Patch colonies onto an LB plate and an LB + Ampicillin plate. Colonies that grow on LB but not on LB + Ampicillin have lost the plasmid.
8. PCR Verification Verify the correct insertion of the cassette and deletion of the ompH gene using colony PCR with three sets of primers.[7][8] A schematic of the primer binding sites is shown below.
Caption: Primer binding sites for PCR verification of the ΔompH mutant.
-
Primer Pair A (External): P1 (binds upstream of the ompH gene) and P2 (binds downstream).
-
Expected WT product: Size of ompH gene + flanking regions.
-
Expected KO product: Size of KanR cassette + flanking regions (will be larger or smaller than WT depending on gene sizes).
-
-
Primer Pair B (Internal WT check): Primers that bind within the ompH coding sequence.
-
Expected WT product: A band of predicted size.
-
Expected KO product: No band.
-
-
Primer Pair C (Internal KO check): P1 and an internal KanR primer (k2).
-
Expected WT product: No band.
-
Expected KO product: A band of predicted size.
-
9. Sequencing For ultimate confirmation, the PCR product from Primer Pair A (using genomic DNA from the putative mutant as a template) should be sequenced to confirm the precise insertion of the resistance cassette at the ompH locus.[9]
Quantitative Data Summary
The following table provides typical quantitative values for the protocol.
| Parameter | Typical Value / Range | Notes |
| Primer Design | ||
| Homology Arm Length | 40 - 50 bp | Sufficient for efficient recombination with the Lambda Red system. |
| Template Binding Region | 18 - 22 bp | Standard length for PCR primers.[9] |
| Knockout Cassette | ||
| PCR Product Size (pKD4 KanR) | ~1.5 kb | Varies depending on the specific resistance cassette used. |
| Purified DNA for Electroporation | 100 - 200 ng | Higher amounts can lead to arcing.[6] |
| Cell Culture & Selection | ||
| Arabinose Induction Conc. | 10 mM | Induces expression of Red genes from pKD46. |
| Ampicillin Conc. (pKD46) | 100 µg/mL | For maintaining the helper plasmid during growth at 30°C. |
| Kanamycin Conc. (Selection) | 25 - 50 µg/mL | Selects for successful recombinants.[10] |
| Electroporation | ||
| Cuvette Gap Size | 1 mm or 2 mm | 1 mm is common for bacteria. |
| Voltage | 1.8 kV (for 1 mm cuvette) | Check manufacturer's recommendations for your specific electroporator. |
| Verification | ||
| WT ompH PCR Product Size | Gene-specific | Check the size of the ompH gene in your target organism. |
| KO PCR Product Size (External) | ~1.5 kb + flanking region length | Confirms cassette insertion at the correct locus. |
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
Application of OmpH Protein in Veterinary Diagnostics: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Outer membrane protein H (OmpH) is a major transmembrane porin protein found in several gram-negative bacteria of veterinary importance, most notably Pasteurella multocida, the causative agent of diseases such as hemorrhagic septicemia in cattle and buffaloes, and fowl cholera in poultry.[1][2][3] Due to its immunogenic nature and conserved presence across various serotypes, OmpH has emerged as a significant candidate for the development of subunit vaccines and diagnostic assays.[1][2][3] This document provides detailed application notes and protocols for the utilization of OmpH protein in veterinary diagnostics.
I. Application Notes
The primary application of this compound in veterinary diagnostics is its use as an antigen in immunoassays to detect host antibodies against pathogenic bacteria. This allows for the screening of animal populations, assessment of immune responses to vaccination, and diagnosis of infections.
Key Pathogens and Diseases:
-
Pasteurella multocida : OmpH is a key diagnostic target for hemorrhagic septicemia and fowl cholera.[1][2][4]
-
Mannheimia haemolytica : A primary agent in bovine respiratory disease (shipping fever), its this compound is a potential diagnostic marker.[5][6][7]
-
Histophilus somni : This bacterium causes a range of diseases in cattle, including thromboembolic meningoencephalitis (TEME) and respiratory disease. Its OmpH homolog (OMP40) is a recognized immunogen.[8][9][10]
Diagnostic Techniques:
The immunogenic properties of OmpH make it a suitable antigen for various serological assays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common application. Recombinant OmpH (rOmpH) can be used to coat ELISA plates to detect specific antibodies in serum samples from infected or vaccinated animals.[1][11]
-
Western Blotting: This technique is used to confirm the presence of antibodies against OmpH and to characterize the specificity of the immune response. It is particularly useful in research settings to identify immunodominant proteins.[2][4][12]
II. Data Presentation
Table 1: Molecular Characteristics of this compound from Various Bacterial Species
| Bacterial Species | Strain | Molecular Weight (kDa) | Gene Length (bp) | Amino Acid Count | Key Features | Reference |
| Pasteurella multocida | B:2 | 36 | 1002 | 333 | Major transmembrane porin, immunogenic. | [1][2] |
| Pasteurella multocida | P52 | ~37 | 1002 | 333 (mature protein: 313) | Expressed as a fusion protein with a 6-His tag. | [2][4] |
| Pasteurella multocida | X-73 | 36.665 | 1059 | 353 (mature protein: 333) | Pore-forming function demonstrated. | [3] |
| Mannheimia haemolytica | Not Specified | 41 | Not Specified | Not Specified | Interacts with fibrinogen and fibronectin. | [6] |
| Histophilus somni | Not Specified | ~40 | Not Specified | Not Specified | Homologous to P. multocida OmpH and H. influenzae P2 porin. | [8] |
III. Experimental Protocols
Protocol 1: Recombinant OmpH (rOmpH) Protein Expression and Purification
This protocol describes the expression of His-tagged rOmpH in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
1. Gene Amplification and Cloning: a. Amplify the ompH gene from the genomic DNA of the target bacterium (e.g., P. multocida) using specific primers. The primers should be designed to exclude the signal peptide sequence to ensure cytoplasmic expression.[4] b. Clone the amplified ompH gene into a suitable expression vector containing a His-tag (e.g., pET-40b(+) or pQE32).[1][4] c. Transform the recombinant plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).[1][12]
2. Expression of rOmpH: a. Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1][12] c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[1][12] d. Continue to incubate the culture for an additional 4-6 hours at 37°C.[12] e. Harvest the bacterial cells by centrifugation at 6,000 rpm for 10 minutes.[12]
3. Purification of rOmpH (under denaturing conditions): a. Resuspend the cell pellet in a lysis buffer containing 8M urea. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet the cell debris. d. Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.[4] e. Wash the column twice with a wash buffer (8M urea, 0.1 M NaH2PO4, pH 6.3) to remove non-specifically bound proteins.[4] f. Elute the bound rthis compound with an elution buffer (8M urea, 0.1 M NaH2PO4, pH 4.5).[4] g. Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.[4][12]
Protocol 2: Indirect ELISA for Detection of Anti-OmpH Antibodies
This protocol outlines a standard indirect ELISA procedure using purified rOmpH as the coating antigen.
1. Coating of ELISA Plate: a. Dilute the purified rthis compound to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate. c. Incubate the plate overnight at 4°C.
2. Blocking: a. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). b. Add 200 µL of a blocking buffer (e.g., 5% skim milk in PBS) to each well. c. Incubate for 1-2 hours at 37°C.
3. Addition of Serum Samples: a. Wash the plate three times with wash buffer. b. Dilute the test sera (e.g., 1:100) in blocking buffer. Include known positive and negative control sera. c. Add 100 µL of the diluted sera to the appropriate wells. d. Incubate for 1 hour at 37°C.
4. Addition of Secondary Antibody: a. Wash the plate three times with wash buffer. b. Dilute an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-bovine IgG) in blocking buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at 37°C.
5. Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of a suitable substrate solution (e.g., TMB) to each well. c. Incubate in the dark at room temperature for 15-30 minutes. d. Stop the reaction by adding 100 µL of a stop solution (e.g., 2N H2SO4).[13]
6. Reading and Interpretation: a. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. b. The results can be interpreted based on the absorbance values of the test samples compared to the positive and negative controls.
Protocol 3: Western Blotting for Confirmation of Anti-OmpH Antibodies
This protocol details the Western blot procedure to detect antibodies specific to OmpH.
1. SDS-PAGE: a. Separate the purified rthis compound (or whole-cell lysate of the pathogen) on a 12% SDS-polyacrylamide gel.[2][12] b. Include a pre-stained protein molecular weight marker.
2. Electrotransfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer apparatus.[2][14]
3. Blocking: a. Block the membrane with a blocking buffer (e.g., 5% skim milk in TBS with 0.1% Tween 20) for 1 hour at room temperature with gentle shaking.[14]
4. Primary Antibody Incubation: a. Dilute the test serum (e.g., 1:100 to 1:1000) in the blocking buffer. b. Incubate the membrane with the diluted serum overnight at 4°C or for 1-2 hours at room temperature with gentle shaking.[14]
5. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with wash buffer (TBS with 0.1% Tween 20).[14] b. Incubate the membrane with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-bovine IgG) diluted in blocking buffer for 1 hour at room temperature.[14]
6. Detection: a. Wash the membrane three times for 10 minutes each with wash buffer. b. Detect the protein bands using a suitable detection reagent (e.g., ECL substrate for HRP) and visualize using an appropriate imaging system.[14]
IV. Visualizations
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Cloning and characterization of the major outer membrane protein gene (ompH) of Pasteurella multocida X-73 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Frontiers | Exploring the diagnostic landscape of Mannheimia haemolytica: technologies, applications, and perspectives [frontiersin.org]
- 6. Mannheimia haemolytica OmpH binds fibrinogen and fibronectin and participates in biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the diagnostic landscape of Mannheimia haemolytica: technologies, applications, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the immunogenic properties of the recombinant Histophilus somni outer membrane protein 40 kDa (rOMP40) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sava.co.za [sava.co.za]
- 10. Zoetis [zoetisus.com]
- 11. Development of a diagnostic indirect ELISA test for detection of Brucella antibody using recombinant outer membrane protein 16 kDa (rOMP16) [vrf.iranjournals.ir]
- 12. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 13. m.youtube.com [m.youtube.com]
- 14. peakproteins.com [peakproteins.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Codon Usage for OmpH Expression in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the outer membrane protein H (OmpH) in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization important for expressing OmpH in E. coli?
Codon optimization is crucial when expressing a gene from one organism, such as Pasteurella multocida (the source of OmpH), in another, like E. coli. Different organisms exhibit "codon bias," meaning they preferentially use certain codons for the same amino acid.[1][2] The ompH gene from its native host may contain codons that are rarely used by E. coli.[3][4] This can lead to several problems during protein expression:
-
Translational stalling: The ribosome may pause or dissociate from the mRNA when it encounters a rare codon, leading to truncated or incomplete protein synthesis.[5]
-
Low protein yield: The overall rate of protein production is reduced due to inefficient translation.[6]
-
Amino acid misincorporation: Depletion of rare tRNA molecules can lead to errors in the amino acid sequence.[5]
By redesigning the ompH gene to use codons preferred by E. coli, the translational efficiency can be significantly improved, resulting in higher yields of the full-length, correct OmpH protein.[4][6]
Q2: What are the common strategies for codon optimization?
There are two primary strategies for codon optimization:
-
One amino acid-one codon: This method involves replacing all instances of a particular amino acid with the single most frequently used codon for that amino acid in the host organism. While straightforward, this approach can sometimes lead to imbalanced tRNA pools.
-
Codon randomization/harmonization: This more sophisticated approach replaces rare codons with more frequent ones while maintaining a distribution of codons that reflects their usage in highly expressed genes in the host.[6] This method is often considered superior as it can lead to more stable mRNA and better protein folding.[6]
Several online tools and commercial services are available to perform codon optimization using these strategies.
Q3: Can codon optimization negatively impact OmpH expression or function?
While generally beneficial, codon optimization can sometimes have unintended consequences. For instance, altering the codon usage can change the mRNA secondary structure, which might affect translation initiation or mRNA stability. In some cases, the rate of translation is linked to proper protein folding, and altering this rate could potentially lead to misfolding and aggregation.[1] Therefore, it is important to not only optimize for codon usage but also consider factors like GC content and mRNA secondary structure.
Q4: I've codon-optimized my ompH gene, but I'm still getting low protein expression. What else could be the problem?
Low expression of a codon-optimized gene can be due to several factors unrelated to codon usage. Refer to the troubleshooting section below for a detailed guide on how to address these issues.
Troubleshooting Guide
This guide addresses common problems encountered during the expression of codon-optimized OmpH in E. coli.
Problem 1: Low or No OmpH Expression
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Toxicity of OmpH to E. coli | Foreign outer membrane proteins can be toxic to E. coli.[7] Use an expression vector with a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.[8] Consider using E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3) or C43(DE3).[9][10] |
| Inefficient Transcription | Ensure you are using a strong and appropriate promoter for your E. coli strain (e.g., T7 promoter in BL21(DE3) strains).[3][8] Verify the integrity of your plasmid and the promoter sequence. |
| Inefficient Translation Initiation | Optimize the Shine-Dalgarno sequence (ribosome binding site) upstream of your start codon. Ensure there are no stable mRNA secondary structures in the 5' untranslated region that could hinder ribosome binding. |
| Plasmid Instability | If using a plasmid with ampicillin resistance, the antibiotic can be degraded, leading to loss of the plasmid. Consider switching to a more stable selection marker like kanamycin. Always use freshly transformed cells for expression experiments.[11] |
| Incorrect Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG) and the optical density (OD600) of the culture at the time of induction. A typical starting point is an OD600 of 0.5-0.6 and an IPTG concentration of 0.1 to 1.0 mM.[12][13] |
| Protein Degradation | Use protease-deficient E. coli strains like BL21, which lacks the Lon and OmpT proteases.[14][15] Perform all purification steps at low temperatures (4°C) and consider adding protease inhibitors to your lysis buffer. |
| Rare Codons Still Present | Even after optimization, some suboptimal codons might remain. Consider using an E. coli strain that co-expresses tRNAs for rare codons, such as Rosetta™(DE3) or BL21-CodonPlus.[4][10] |
Problem 2: OmpH is Expressed but is Insoluble (Inclusion Bodies)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate Leading to Misfolding | Lower the induction temperature to 16-25°C and extend the induction time (e.g., overnight).[16] This slows down protein synthesis, allowing more time for proper folding. Reduce the concentration of the inducer (e.g., IPTG) to decrease the expression rate. |
| Improper Disulfide Bond Formation | If your OmpH construct is targeted to the cytoplasm, disulfide bonds may not form correctly. Consider expressing OmpH in a strain with an oxidizing cytoplasm (e.g., SHuffle® strains) or targeting the protein to the periplasm where disulfide bond formation is facilitated.[10] |
| Lack of Chaperones | Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to assist in proper protein folding.[17] Strains like ArcticExpress™(DE3) express cold-adapted chaperones that are active at lower temperatures.[9] |
| Fusion Tag Issues | The choice of fusion tag can influence solubility. Experiment with different solubility-enhancing tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[18][19] |
| Suboptimal Buffer Conditions | During cell lysis and purification, the buffer composition is critical. Optimize the pH, salt concentration, and consider adding detergents or other additives to improve solubility.[20] |
Experimental Protocols
Protocol 1: Codon Optimization of the ompH Gene
-
Obtain the ompH gene sequence: Retrieve the nucleotide sequence of the ompH gene from a public database like NCBI.
-
Select a codon optimization tool: Use a web-based or standalone software tool for codon optimization (e.g., GenScript's OptimumGene™, VectorBuilder's Codon Optimization tool).[2]
-
Set optimization parameters:
-
Target organism: Escherichia coli K-12 or B strain.
-
Optimization strategy: Choose a "codon randomization" or "harmonization" approach.[6]
-
Additional considerations: Optimize GC content (aim for 45-55%), avoid internal restriction sites that will be used for cloning, and minimize mRNA secondary structures near the translation start site.
-
-
Synthesize the optimized gene: Order the synthesis of the codon-optimized ompH gene from a commercial vendor.
-
Clone into an expression vector: Clone the synthetic gene into a suitable E. coli expression vector (e.g., pET series, pQE series).[7][21]
Protocol 2: Expression and Solubility Screening of OmpH
-
Transformation: Transform the expression plasmid containing the codon-optimized ompH gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[22]
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction:
-
Take a 1 mL "uninduced" sample.
-
Induce the remaining culture with IPTG (final concentration 0.1 - 1.0 mM).
-
To test for solubility, grow induced cultures at different temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, and 18°C overnight).
-
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis and Fractionation:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Separate the soluble and insoluble fractions by centrifugation.
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction from both uninduced and induced cultures by SDS-PAGE to determine the expression level and solubility of OmpH.
Visualizations
Caption: Workflow for codon optimization and expression of OmpH in E. coli.
Caption: Troubleshooting logic for low or no OmpH expression.
References
- 1. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 10. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Choosing a Bacterial Strain for your Cloning Application | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 18. mdpi.com [mdpi.com]
- 19. Screening Fusion Tags for Improved Recombinant Protein Expression in E. coli with the Expresso® Solubility and Expression Screening System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming the solubility problem in E. coli: available approaches for recombinant protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. E. coli protein expression and purification [protocols.io]
how to prevent ompH protein aggregation during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of the OmpH protein, with a focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed in inclusion bodies. What is the initial step to purify it?
A1: Expression of recombinant OmpH in E. coli often results in the formation of insoluble inclusion bodies. The initial and crucial step is to solubilize these aggregates under denaturing conditions. This typically involves using strong denaturants like 8M urea or 6M guanidine hydrochloride (GdnHCl) in your lysis buffer.
Q2: What is the significance of the isoelectric point (pI) in preventing OmpH aggregation?
A2: The isoelectric point (pI) is the pH at which a protein has no net electrical charge. At a pH close to its pI, a protein's solubility is at its minimum, which significantly increases the likelihood of aggregation and precipitation. To maintain the solubility of OmpH during purification and refolding, it is critical to use buffers with a pH that is at least 1-2 units away from its theoretical pI. The theoretical pI of OmpH from Pasteurella multocida is approximately 4.88. Therefore, buffers with a pH in the range of 6.0-8.0 are recommended for purification steps.
Q3: I observe protein precipitation during the refolding of OmpH. What are the common causes and how can I prevent this?
A3: Precipitation during refolding is a common issue and is often caused by the protein misfolding and aggregating as the denaturant is removed. Key strategies to prevent this include:
-
Slow Denaturant Removal: Rapid removal of the denaturant can lead to chaotic folding and aggregation. Gradual removal through methods like dialysis or on-column refolding with a linear gradient of the denaturant is recommended.
-
Use of Additives: Incorporating additives into the refolding buffer can stabilize the protein and prevent aggregation. Common additives include L-arginine, glycerol, and non-ionic detergents.
-
Low Protein Concentration: High protein concentrations can favor intermolecular interactions that lead to aggregation. Performing refolding at a lower protein concentration can be beneficial.
-
Optimal Buffer Conditions: Ensure the pH of your refolding buffer is optimal for OmpH stability (well away from its pI) and that the ionic strength is appropriate.
Q4: Can I refold my His-tagged OmpH directly on the affinity chromatography column?
A4: Yes, on-column refolding is a highly effective method. After binding the denatured His-tagged OmpH to the Ni-NTA or other affinity resin, a gradient is used to gradually decrease the denaturant concentration, allowing the protein to refold while still immobilized on the column. This method can minimize aggregation by keeping the protein molecules separated during the critical folding process.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis and inclusion body solubilization. | Ensure complete cell lysis using sonication or a microfluidizer. Use a sufficient volume of lysis buffer containing a high concentration of denaturant (e.g., 8M urea or 6M GdnHCl) and incubate with gentle agitation to fully solubilize the inclusion bodies.[1] |
| Poor binding to the affinity column. | Verify that the His-tag is accessible under denaturing conditions. Ensure the pH of the binding buffer is optimal for His-tag binding (typically around 8.0). Check for the presence of agents that can interfere with binding, such as EDTA or high concentrations of reducing agents.[2] |
| Protein loss during wash steps. | The wash buffer may be too stringent. Try decreasing the concentration of imidazole or other competing agents in the wash buffer.[3] |
| Inefficient elution. | The elution buffer may not be strong enough. Increase the concentration of the eluting agent (e.g., imidazole) or decrease the pH of the elution buffer (for Ni-NTA, elution is often performed at a lower pH).[4] |
Issue 2: OmpH Aggregation During and After Purification
| Possible Cause | Troubleshooting Step |
| Suboptimal buffer pH. | Calculate the theoretical pI of your specific this compound. Adjust the pH of all purification and storage buffers to be at least 1-2 pH units away from the pI. For P. multocida OmpH (pI ~4.88), a pH of 7.0-8.0 is recommended. |
| Rapid removal of denaturant during refolding. | Employ a gradual denaturant removal strategy. On-column refolding with a linear gradient from high to zero denaturant concentration is highly recommended.[5][6] Alternatively, use stepwise dialysis against decreasing concentrations of the denaturant. |
| High protein concentration. | Dilute the protein solution before initiating refolding. High concentrations favor aggregation.[7] |
| Absence of stabilizing agents. | Incorporate additives into your refolding and final storage buffers. See the table below for recommended concentrations. |
| Incorrect disulfide bond formation (if applicable). | Include a redox shuffling system, such as a combination of reduced and oxidized glutathione (GSH/GSSG), in the refolding buffer to facilitate proper disulfide bond formation.[8] |
Quantitative Data on Additives to Prevent Aggregation
| Additive | Recommended Concentration Range | Purpose | Notes |
| L-Arginine | 0.4 M - 1.0 M | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[9][10][11][12] | Can be particularly effective during refolding. Higher concentrations may be needed for highly aggregation-prone proteins. |
| Glycerol | 10% - 20% (v/v) | Stabilizes the protein's native conformation and increases solvent viscosity, reducing the rate of aggregation.[13][14][15] | Also acts as a cryoprotectant for long-term storage at low temperatures. |
| Urea (in refolding) | 1 M - 2 M | Can be maintained at a low concentration in the initial refolding stages to prevent rapid aggregation. | Gradually remove or dilute to allow for proper folding. |
| Non-ionic Detergents (e.g., Triton X-100, Tween 20) | 0.05% - 0.5% (v/v) | Can help to solubilize protein aggregates and prevent hydrophobic interactions.[8] | Use with caution as they may need to be removed for certain downstream applications. |
| Reduced/Oxidized Glutathione (GSH/GSSG) | 1-5 mM GSH / 0.1-0.5 mM GSSG | Facilitates correct disulfide bond formation during refolding. | The optimal ratio of reduced to oxidized glutathione may need to be determined empirically. |
Experimental Protocols
Protocol 1: Denaturing Purification of His-tagged OmpH
This protocol is adapted for a His-tagged this compound expressed as inclusion bodies in E. coli.
-
Cell Lysis and Inclusion Body Solubilization:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, 8 M urea, pH 8.0).[4]
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cellular debris.
-
Collect the supernatant containing the solubilized, denatured OmpH.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with the lysis buffer.
-
Load the supernatant onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, 8 M urea, pH 8.0) to remove non-specifically bound proteins.[4]
-
Elute the bound OmpH with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, 8 M urea, pH 8.0) or a lower pH.[4]
-
Protocol 2: On-Column Refolding of His-tagged OmpH
-
Binding:
-
Perform the cell lysis and affinity chromatography loading as described in Protocol 1.
-
-
Refolding Gradient:
-
After washing the column, initiate a linear gradient to replace the denaturing wash buffer with a refolding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0, supplemented with 0.5 M L-arginine and 10% glycerol).
-
A typical gradient would be from 100% denaturing buffer to 100% refolding buffer over several column volumes. The optimal flow rate and gradient steepness should be determined empirically.[5]
-
-
Elution:
-
Once the refolding is complete, elute the now-folded OmpH using a refolding buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, 0.5 M L-arginine, 10% glycerol, pH 8.0).
-
Visualizations
Caption: A generalized workflow for the denaturing purification and on-column refolding of OmpH.
Caption: A simplified signaling pathway illustrating the regulatory role of OmpH on biofilm formation.[16]
References
- 1. denatur his-tag [wwwuser.gwdguser.de]
- 2. goldbio.com [goldbio.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. protenova.com [protenova.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Different effects of L-arginine on protein refolding: suppressing aggregates of hydrophobic interaction, not covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OmpH is Involved in the Decrease of Acinetobacter baumannii Biofilm by the Antimicrobial Peptide Cec4 - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding in ompH protein western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in OmpH protein Western blots.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding in a Western blot for OmpH?
Non-specific binding in Western blotting can obscure or give false-positive results. The primary causes include:
-
Incomplete Blocking: Failure to block all non-specific binding sites on the membrane.[1][2]
-
High Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can lead to off-target binding.[1][3][4][5]
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, contributing to background signal.[4][6]
-
Antibody Cross-Reactivity: The primary or secondary antibodies may recognize other proteins in the lysate with similar epitopes.[7]
-
Hydrophobic Interactions: As an outer membrane protein, OmpH is hydrophobic and may aggregate or interact non-specifically with the membrane.
-
Sample Preparation Issues: Protein degradation or aggregation during sample preparation can lead to spurious bands.[6][7]
Q2: Which blocking buffer is best for an OmpH Western blot?
The choice of blocking buffer is critical and depends on the specific antibodies and detection system being used.[8] For a membrane protein like OmpH, empirical testing is often necessary. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).
| Blocking Agent | Pros | Cons | Best For |
| Non-fat Dry Milk | Inexpensive and readily available.[2][9] | Can mask some epitopes and is not suitable for detecting phosphorylated proteins due to the presence of casein.[8][9] Contains biotin, which can interfere with avidin-biotin detection systems.[9] | General use with nitrocellulose membranes when not detecting phosphoproteins or using biotin-based detection. |
| Bovine Serum Albumin (BSA) | A single purified protein, leading to potentially cleaner results with less cross-reactivity.[9] Recommended for phosphorylated protein detection.[8] | More expensive than milk.[9] | Detection of phosphoproteins and when using biotin-based systems. A good starting point for troubleshooting non-specific binding with milk-based blockers. |
| Normal Serum | Can reduce background by saturating non-specific binding sites, especially Fc receptors. | Must be from the same species as the secondary antibody to prevent cross-reactivity. | When high background is observed with milk or BSA. |
| Synthetic/Non-Protein Blockers | Good for avoiding cross-reactivity with antibodies.[8] | May be less effective than protein-based blockers for some applications. | When protein-based blockers interfere with the assay.[8] |
Q3: How can I optimize my primary and secondary antibody concentrations?
Optimizing antibody concentrations is crucial to maximize specific signal while minimizing background.[4][5][10]
-
Primary Antibody: Start with the dilution recommended on the manufacturer's datasheet. If you see high background or non-specific bands, perform a titration by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:4000).[10] Incubating the primary antibody at 4°C overnight can sometimes decrease non-specific binding.[1]
-
Secondary Antibody: High concentrations of secondary antibody are a common cause of high background.[3] A titration should also be performed for the secondary antibody. To check for non-specific binding from the secondary antibody, incubate a blot with only the secondary antibody (no primary).[7]
Troubleshooting Guides
Guide 1: High Background
High background can make it difficult to see your band of interest. Here are steps to troubleshoot this issue:
-
Improve Blocking:
-
Increase the blocking time to 2 hours at room temperature or overnight at 4°C.[11]
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).
-
Try a different blocking agent. If you are using milk, switch to BSA, or vice versa.
-
-
Optimize Antibody Dilutions:
-
Enhance Washing Steps:
Guide 2: Non-Specific Bands
The appearance of unexpected bands can be due to several factors.
-
Sample Preparation:
-
Ensure that protease inhibitors are added to your lysis buffer to prevent protein degradation.[6][7]
-
OmpH has been noted to have heat-modifiable properties, which can lead to the formation of aggregates.[14] Consider optimizing the boiling time of your samples in Laemmli buffer (e.g., 5-10 minutes) to ensure complete denaturation and reduce aggregates.[6] Also, consider preparing a sample without boiling to see if it affects the banding pattern.[14]
-
Quantify the protein concentration of your lysate and avoid overloading the gel, which can cause "ghost" bands. A typical load for cell lysates is 20-30 µg per well.[6]
-
-
Antibody Specificity:
-
Decrease the concentration of the primary antibody.[6]
-
If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.
-
Perform a control experiment with the secondary antibody alone to ensure it is not binding non-specifically.
-
-
Blocking and Washing:
-
As with high background, optimizing your blocking and washing protocols can help reduce non-specific bands.[6]
-
Experimental Protocols
Detailed Western Blot Protocol for OmpH
This protocol provides a starting point and should be optimized for your specific antibodies and experimental conditions.
1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
- Determine the protein concentration of the lysate using a BCA or Bradford assay.
- Mix the desired amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Transfer:
- Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF membranes are generally more robust but may have higher background.[4]
3. Blocking:
- After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
- Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[13]
4. Antibody Incubation:
- Dilute the primary antibody against OmpH in blocking buffer to the desired concentration.
- Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[15]
- Wash the membrane three times for 10 minutes each with TBST.[13]
- Dilute the HRP-conjugated secondary antibody in blocking buffer.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13]
- Wash the membrane three times for 10 minutes each with TBST.[13]
5. Detection:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
- Capture the signal using an imaging system or X-ray film.
Visualizations
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 3. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 5. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 6. arp1.com [arp1.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Tips for Diluting Antibodies | Rockland [rockland.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
strategies for improving the solubility of ompH protein
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering issues with the solubility of the outer membrane protein H (OmpH).
Frequently Asked Questions (FAQs)
Q1: My recombinant OmpH protein is forming inclusion bodies in E. coli. What is the first thing I should try?
A1: The formation of inclusion bodies is a common issue when overexpressing recombinant proteins, including OmpH.[1] The initial and often most effective strategy is to modify the expression conditions to slow down the rate of protein synthesis, which can promote proper folding.
Recommended First Steps:
-
Lower Expression Temperature: Reduce the post-induction temperature to 15-25°C. Lower temperatures slow down cellular processes, including transcription and translation, which can improve the soluble expression of many recombinant proteins.[2]
-
Reduce Inducer Concentration: Lowering the concentration of the induction agent (e.g., IPTG) will decrease the transcription rate, which can similarly improve protein solubility and activity.[2]
-
Change Bacterial Strain: Consider using expression strains of E. coli that are supplemented with rare tRNAs to overcome potential codon bias issues.[2]
Q2: I've optimized expression conditions, but OmpH is still insoluble. What is the next step?
A2: If optimizing expression fails, the next step is to purify the protein from inclusion bodies under denaturing conditions and then refold it into a soluble, active state. This involves isolating the inclusion bodies, solubilizing the aggregated protein with strong denaturants, and then removing the denaturant to allow the protein to refold.
Q3: What are the best denaturing agents for solubilizing OmpH inclusion bodies?
A3: Strong chaotropic agents are required to solubilize the densely packed, aggregated proteins found in inclusion bodies.[3][4]
-
Urea (6-8 M): A common and effective choice for solubilizing inclusion bodies.
-
Guanidine Hydrochloride (Gdn-HCl) (6 M): Another powerful and widely used chaotropic agent.[5]
For OmpH purification specifically, protocols have successfully used purification under denaturing conditions with Ni-affinity chromatography, which implies the use of these strong denaturants in the lysis and binding buffers.[6][7]
Q4: Which detergents are suitable for solubilizing and purifying outer membrane proteins like OmpH?
A4: Detergents are critical for mimicking the native lipid bilayer environment of membrane proteins.[8] The choice of detergent is crucial for maintaining the protein's structure and function.
-
For maintaining native structure: Non-ionic or zwitterionic detergents are preferred as they are milder and less likely to denature the protein.[8][9]
-
DDM (n-dodecyl-β-D-maltopyranoside): A gentle and very popular detergent for solubilizing many types of membrane proteins.[10]
-
LDAO (n-dodecyl-N,N-dimethylamine-N-oxide): A zwitterionic detergent also commonly used for membrane protein extraction.[11]
-
Triton X-100: A non-ionic detergent often used for initial solubilization tests and washing inclusion bodies to remove contaminants.[1][11][12]
-
CHAPS: A zwitterionic detergent effective at breaking protein-protein interactions while maintaining the native state of individual proteins.[8][9]
-
-
For complete denaturation (e.g., SDS-PAGE): Strong ionic detergents like SDS are used, but they will destroy the protein's native function.[9]
There is no universal detergent, and screening several types is often necessary to find the optimal one for your specific OmpH construct.[11]
Troubleshooting Guides
Problem 1: Low yield of soluble OmpH after expression.
This troubleshooting guide follows a logical progression from optimizing expression to attempting in vitro refolding.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} end Caption: Troubleshooting workflow for low soluble OmpH yield.
Problem 2: Protein precipitates during refolding.
Aggregation is the most common challenge during the refolding process. This occurs when the denaturant is removed and protein intermediates interact hydrophobically before they can achieve their native conformation.
Key Strategies to Prevent Aggregation During Refolding:
-
Use Refolding Additives: Certain small molecules can stabilize the protein and prevent aggregation.
-
Control the Refolding Process: The method used to remove the denaturant is critical. Gradual removal is often more effective than rapid removal.[13]
-
Optimize Protein Concentration: Refolding should generally be performed at a low protein concentration (e.g., 0.01-0.1 mg/mL) to minimize intermolecular interactions that lead to aggregation.[1]
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} end Caption: Decision tree for troubleshooting protein aggregation during refolding.
Data & Protocols
Table 1: Common Detergents for Membrane Protein Solubilization
This table summarizes key properties of detergents frequently used for the solubilization and purification of outer membrane proteins.
| Detergent Class | Example | Type | Typical Working Conc. | Key Characteristics |
| Maltosides | DDM | Non-ionic | > 0.15 mM | Gentle, widely used for maintaining protein stability.[10] |
| Glucosides | Octyl-β-glycoside (OG) | Non-ionic | > 20 mM | Can be harsher than DDM; high CMC requires using more detergent.[10] |
| Amine Oxides | LDAO | Zwitterionic | > 1-2 mM | Effective solubilizer, commonly used in screening.[11] |
| Steroidal | CHAPS | Zwitterionic | > 6 mM | Good for breaking protein-protein interactions while preserving monomeric structure.[8][9] |
| Polyoxyethylene | Triton X-100 | Non-ionic | > 0.24 mM | Inexpensive, often used for initial cell lysis and washing inclusion bodies.[11][12] |
Experimental Protocol: Inclusion Body Purification and Solubilization
This protocol provides a general framework for isolating and solubilizing OmpH from inclusion bodies, adapted from standard procedures.[4][12]
1. Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from a 1L culture in 30-40 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole). b. Add lysozyme, DNase, and protease inhibitors. c. Lyse cells completely using a high-pressure homogenizer or sonication on ice. d. Centrifuge the lysate at 10,000-15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
2. Inclusion Body Washing: a. Discard the supernatant. Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer + 1-2% Triton X-100). b. Sonicate briefly to ensure complete resuspension. c. Centrifuge again at 15,000 x g for 20 minutes. d. Repeat the wash step at least once to remove cell debris and membrane contaminants.
3. Solubilization: a. Resuspend the final washed pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 6 M Gdn-HCl or 8 M Urea ). b. If the protein contains cysteines, add a reducing agent like 20 mM DTT or β-mercaptoethanol to break incorrect disulfide bonds.[4][12] c. Stir or rock the suspension at room temperature for 30-60 minutes to ensure complete solubilization. d. Centrifuge at high speed (>100,000 x g if possible) for 30 minutes to pellet any remaining insoluble material.[4] e. The resulting supernatant contains the solubilized, denatured this compound, ready for purification (e.g., via IMAC) and subsequent refolding.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. bitesizebio.com [bitesizebio.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 11. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OmpH Protein Inclusion Body Solubilization and Refolding
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful solubilization and refolding of OmpH protein expressed as inclusion bodies in E. coli.
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant this compound form inclusion bodies?
A1: High-level expression of recombinant proteins, especially outer membrane proteins like OmpH, often overwhelms the protein-folding machinery of the E. coli host.[1][2] This leads to the aggregation of misfolded or partially folded proteins into dense, insoluble particles known as inclusion bodies.[1][3] Factors contributing to inclusion body formation include high protein expression levels, the intrinsic hydrophobic nature of the protein, suboptimal expression conditions (e.g., temperature, pH), and a lack of sufficient chaperone proteins.[1][2]
Q2: What is the first step after confirming inclusion body formation?
A2: The first step is the efficient isolation and purification of the inclusion bodies from the E. coli cell lysate.[4] This involves cell lysis, followed by centrifugation to pellet the dense inclusion bodies.[4][5] It is crucial to wash the inclusion body pellet thoroughly to remove contaminating cellular components like membrane fragments, nucleic acids, and other proteins.[4][6]
Q3: Which denaturant should I use for solubilization? Urea or Guanidine Hydrochloride (GdnHCl)?
A3: Both 8M urea and 6M GdnHCl are strong chaotropic agents commonly used to solubilize inclusion bodies by disrupting the non-covalent interactions holding the protein aggregates together.[4][5] GdnHCl is generally considered a stronger and more effective denaturant than urea.[5][7] However, the optimal choice is protein-specific and may require empirical testing.[4] Mild solubilization conditions, such as using a lower concentration of urea (e.g., 2M) at an alkaline pH, have been shown to improve recovery of bioactive protein by preserving native-like secondary structures.[8][9]
Q4: My protein precipitates when I try to refold it by dilution. What can I do?
A4: Protein aggregation during the removal of the denaturant is a common challenge.[10][11] This often occurs because the rate of misfolding and aggregation competes with the rate of proper folding.[10] To mitigate this, you can:
-
Optimize Protein Concentration: Keep the protein concentration low (e.g., 1-100 µg/mL) during refolding to minimize intermolecular interactions.[11]
-
Use Refolding Additives: Incorporate additives like L-arginine, proline, glycerol, or non-detergent sulfobetaines into the refolding buffer to suppress aggregation and enhance protein stability.[10][12][13]
-
Control the Refolding Process: Employ a slower, more controlled method for denaturant removal, such as stepwise dialysis or on-column refolding, instead of rapid dilution.[3][14]
-
Optimize Buffer Conditions: Screen different pH values and temperatures for the refolding buffer.
Q5: What is the purpose of reducing agents like DTT or β-mercaptoethanol?
A5: Reducing agents are added during the solubilization step to break any incorrect (non-native) disulfide bonds that may have formed within or between the aggregated protein molecules.[4][10] This ensures that all cysteine residues are in a reduced state, allowing for the correct disulfide bonds to form during the refolding process.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Inclusion Bodies | 1. Incomplete cell lysis.[4] 2. Low protein expression levels. | 1. Ensure complete cell disruption by optimizing sonication or French press parameters. Consider adding lysozyme and detergents (e.g., 0.5–1.0 % Triton X-100) to the lysis buffer.[4][15] 2. Optimize expression conditions (inducer concentration, temperature, induction time) to maximize protein production.[15][16] |
| Poor Solubilization of Inclusion Bodies | 1. Insufficient denaturant concentration or potency. 2. Incomplete reduction of disulfide bonds.[4] 3. Inefficient mixing/incubation. | 1. Increase the concentration of urea (up to 8M) or GdnHCl (up to 6M).[4] Consider switching from urea to the more potent GdnHCl.[5] 2. Ensure a sufficient concentration of a reducing agent (e.g., 20-100 mM DTT or β-mercaptoethanol) is present in the solubilization buffer.[4] 3. Incubate the inclusion bodies in the solubilization buffer for an extended period (e.g., several hours to overnight) with gentle agitation.[17] |
| Protein Aggregation During Refolding | 1. Protein concentration is too high.[11] 2. Rapid removal of denaturant.[10] 3. Suboptimal refolding buffer composition (pH, ionic strength). 4. Absence of aggregation suppressors.[10] | 1. Perform refolding at a lower protein concentration (e.g., by rapid dilution into a large volume of refolding buffer).[3][11] 2. Use a gradual denaturant removal method like stepwise dialysis or on-column refolding.[11][14] 3. Screen a range of pH values and salt concentrations for your refolding buffer. 4. Add aggregation inhibitors like L-arginine (0.5-1 M) or stabilizers like glycerol (10-20%) to the refolding buffer.[10][12] |
| Low Yield of Active/Soluble Protein After Refolding | 1. Incorrect disulfide bond formation. 2. Protein is trapped in a misfolded but soluble state. 3. Inefficient refolding method.[3] | 1. Incorporate a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) into the refolding buffer to facilitate correct disulfide bond formation.[13] 2. Experiment with different refolding additives that can act as artificial chaperones, such as cyclodextrins.[10] 3. Compare different refolding strategies (e.g., dilution, dialysis, on-column refolding) to find the most efficient one for OmpH. A combination of methods, like dilution followed by dialysis, can sometimes yield better results.[3] |
Experimental Protocols & Data
Diagram: OmpH Inclusion Body Processing Workflow
The following diagram illustrates the general workflow for recovering active this compound from inclusion bodies.
Caption: General workflow for this compound recovery from inclusion bodies.
Protocol 1: Isolation and Washing of OmpH Inclusion Bodies
-
Cell Harvesting: Centrifuge the E. coli culture (e.g., from 1L) at 6,000 rpm for 20 minutes at 4°C. Discard the supernatant.[4]
-
Resuspension and Lysis: Resuspend the cell pellet in 30-35 mL of lysis buffer (e.g., PBST: Phosphate-Buffered Saline with Tween-20) containing 0.5–1.0% Triton X-100, lysozyme, and a reducing agent like 50 mM DTT.[4]
-
Cell Disruption: Lyse the cells completely using a high-pressure homogenizer (French press) or sonication on ice. Ensure the genomic DNA is sheared to reduce viscosity.[4]
-
Inclusion Body Pelleting: Centrifuge the lysate at 15,000 rpm for 20 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant containing soluble proteins.[4]
-
Washing: Resuspend the pellet in a wash buffer containing 1-2% Triton X-100 to remove membrane proteins.[4][18] A brief sonication (e.g., 3 x 10 seconds) can aid in resuspension.[4][18]
-
Final Collection: Centrifuge again as in step 4, discard the supernatant, and retain the purified inclusion body pellet for solubilization.
Protocol 2: Solubilization of OmpH Inclusion Bodies
-
Prepare Solubilization Buffer: Prepare a buffer containing a strong denaturant and a reducing agent. Common options are listed in the table below. A typical buffer is: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 50-100 mM DTT, and either 6 M GdnHCl or 8 M Urea.[4]
-
Solubilization: Resuspend the washed inclusion body pellet from Protocol 1 in the solubilization buffer.
-
Incubation: Incubate at room temperature with gentle agitation for several hours or overnight to ensure complete solubilization.[17]
-
Clarification: Centrifuge the solution at high speed (e.g., >15,000 rpm) for 30 minutes to pellet any remaining insoluble material.
-
Collect Supernatant: Carefully collect the supernatant containing the denatured, solubilized this compound. At this stage, protein concentration can be determined.
Table 1: Common Denaturants for Inclusion Body Solubilization
| Denaturant | Typical Concentration | Notes |
| Guanidine Hydrochloride (GdnHCl) | 4 - 6 M | A very strong and effective chaotropic agent. |
| Urea | 4 - 8 M | A common and effective denaturant, though generally less potent than GdnHCl. Can be used at lower concentrations (e.g., 2M) with alkaline pH for "mild" solubilization.[8] |
| Detergents (e.g., N-laurylsarcosine) | Varies | Can be used to solubilize inclusion bodies, sometimes under milder conditions. |
| Alkaline pH | > pH 9.0 | High pH can be used, often in combination with a low concentration of urea, to solubilize IBs while preserving some secondary structure.[8] |
Protocol 3: Refolding of Solubilized OmpH by Rapid Dilution
-
Prepare Refolding Buffer: Prepare a large volume of refolding buffer. The composition is critical and often requires optimization. A starting point could be: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.5 M L-arginine, and a redox system (e.g., 5 mM reduced glutathione, 1 mM oxidized glutathione).[3][13]
-
Dilution: Add the solubilized protein solution dropwise into the cold (4°C) refolding buffer while stirring gently. A dilution factor of 50-100 fold is common to rapidly lower the denaturant concentration.[11]
-
Incubation: Allow the protein to refold by incubating the solution at 4°C for 24-48 hours with gentle stirring.
-
Concentration & Purification: Concentrate the refolded protein using techniques like ultrafiltration and proceed with downstream purification (e.g., affinity or size-exclusion chromatography) to remove aggregates and other contaminants.[11]
Table 2: Common Additives for Protein Refolding Buffers
| Additive Class | Example(s) | Typical Concentration | Primary Function |
| Aggregation Inhibitors | L-Arginine, L-Proline | 0.5 - 1 M | Suppress protein aggregation by binding to folding intermediates.[10][11] |
| Stabilizers / Osmolytes | Glycerol, Sucrose, Sorbitol | 10 - 20% (v/v) or 0.1-1 M | Stabilize the native protein structure by enhancing hydrophobic interactions.[10][19] |
| Redox System | Reduced/Oxidized Glutathione (GSH/GSSG) | 1-5 mM (GSH), 0.1-1 mM (GSSG) | Facilitates correct disulfide bond formation.[13] |
| Detergents | Triton X-100, Tween 80, CHAPS | Below CMC | Decrease non-covalent forces and suppress aggregation.[19] |
| Low Chaotrope Conc. | Urea, GdnHCl | < 1 M | Can help maintain folding intermediates in a soluble state.[10][11] |
Troubleshooting Logic & Optimization
Diagram: Troubleshooting Low Refolding Yield
This decision tree can guide your troubleshooting process when encountering low yields of active this compound.
References
- 1. gencefebio.com [gencefebio.com]
- 2. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 3. biotechrep.ir [biotechrep.ir]
- 4. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 5. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. thomassci.com [thomassci.com]
- 8. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a method for refolding of bacterial recombinant proteins [mbd.modares.ac.ir]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jabonline.in [jabonline.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression of proteins in E coli [qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 19. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Outer Membrane Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the crystallization of outer membrane proteins (OMPs), with a focus on principles applicable to proteins like OmpH.
Troubleshooting Guides
Problem 1: Low Protein Yield or Purity
Low yields and impurities are common hurdles in obtaining diffraction-quality crystals.
| Parameter | Recommended Range | Troubleshooting Tips |
| Expression System | E. coli strains (e.g., BL21(DE3), C41(DE3), C43(DE3)) | Optimize codon usage for the expression host. Use specialized strains designed for membrane protein expression to mitigate toxicity. |
| Induction Conditions | 0.1 - 1.0 mM IPTG | Lower the induction temperature (18-25°C) and IPTG concentration to slow down expression and promote proper folding. |
| Lysis Method | High-pressure homogenization (e.g., French press) | Ensure complete cell lysis to release inclusion bodies or membrane fractions. Add DNase to reduce viscosity. |
| Purification Steps | IMAC, IEX, SEC | Use a combination of chromatography techniques. For IMAC, consider adding a low concentration of imidazole (10-20 mM) to the wash buffer to reduce non-specific binding. SEC is crucial for obtaining a monodisperse sample. |
Experimental Protocol: Optimized Purification of OMPs
-
Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, DNase I). Lyse cells using a high-pressure homogenizer.
-
Solubilization: Centrifuge the lysate to pellet insoluble material. Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 2% LDAO). Stir gently for 1-2 hours at 4°C.
-
IMAC: Centrifuge the solubilized fraction and load the supernatant onto a Ni-NTA column. Wash with a buffer containing a low concentration of detergent (e.g., 0.1% LDAO) and 20-40 mM imidazole. Elute with a high concentration of imidazole (250-500 mM).
-
SEC: Concentrate the eluted protein and load it onto a size-exclusion chromatography column pre-equilibrated with the final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM) to ensure a homogenous sample.
Problem 2: Protein Aggregation
Protein aggregation is a major obstacle to crystallization.
| Factor | Common Cause | Mitigation Strategy |
| Detergent Choice | Suboptimal detergent for protein stability | Screen a wide range of detergents (e.g., DDM, LDAO, Cymal-5) to find one that maintains protein monodispersity. |
| Detergent Concentration | Concentration below the Critical Micelle Concentration (CMC) | Always use detergents at a concentration above their CMC in all buffers. |
| Buffer Conditions | pH or salt concentration destabilizing the protein | Perform a buffer screen to identify the optimal pH and salt concentration for protein stability using techniques like thermal shift assays or dynamic light scattering. |
| Protein Concentration | High protein concentrations can promote aggregation | Determine the maximum soluble protein concentration and work below that limit. |
Experimental Protocol: Detergent Screening
-
Stock Solutions: Prepare stock solutions of various detergents (e.g., DDM, LDAO, OG, Cymal-5, Cymal-6) at 10% (w/v).
-
Sample Preparation: Purify the target OMP in a primary detergent (e.g., DDM).
-
Exchange: Dilute the purified protein into buffers containing different detergents at concentrations above their CMC.
-
Analysis: Use size-exclusion chromatography (SEC) to assess the monodispersity of the protein in each detergent. A single, sharp peak indicates a well-behaved protein.
Problem 3: No Crystals or Poor-Quality Crystals
Obtaining diffraction-quality crystals is often an iterative process.
| Issue | Potential Cause | Suggested Solution |
| No Crystals | Suboptimal precipitant conditions | Screen a wide range of commercial and custom crystallization screens. Vary the precipitant concentration, pH, and temperature. |
| Phase Separation | Protein and/or detergent coming out of solution | Adjust the protein and precipitant concentrations. Consider using a different detergent. |
| Spherulites/Needles | Rapid nucleation and crystal growth | Slow down the crystallization process by lowering the temperature or using a lower protein concentration. Consider microseeding. |
| Poor Diffraction | High solvent content or crystal lattice defects | Optimize crystal growth by fine-tuning precipitant conditions. Experiment with crystal annealing or dehydration. |
Experimental Protocol: Vapor Diffusion Crystallization
-
Plate Setup: Set up a 96-well crystallization plate with reservoirs containing different precipitant solutions.
-
Drop Preparation: In each well, mix a small volume (e.g., 100-200 nL) of the purified protein solution with an equal volume of the reservoir solution.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly inspect the drops for crystal growth over several weeks.
Frequently Asked Questions (FAQs)
Q1: What is the best detergent for crystallizing my OMP?
There is no single "best" detergent. The optimal detergent is protein-specific and must be determined empirically. A good starting point is to screen a variety of detergents, including non-ionic (e.g., DDM, LDAO) and zwitterionic (e.g., Cymal-5) options. The goal is to find a detergent that maintains the protein in a monodisperse and stable state.
Q2: How can I improve the resolution of my OMP crystals?
Improving crystal resolution often involves fine-tuning the crystallization conditions. This can include small changes in the precipitant concentration, pH, or the type of buffer. Additives such as small molecules or ions can sometimes help to stabilize the crystal lattice. Post-crystallization treatments like crystal dehydration or annealing can also improve diffraction quality.
Q3: What are some common pitfalls to avoid during OMP crystallization?
-
Incomplete Solubilization: Ensure the membrane fraction is fully solubilized to maximize the yield of the target protein.
-
Detergent Phase Separation: Be mindful of the phase diagram of your detergent and avoid conditions that lead to phase separation.
-
Protein Heterogeneity: Use SEC to ensure your protein sample is monodisperse before setting up crystallization trials.
-
Impure Protein: Even small amounts of contaminants can inhibit crystallization. Aim for >95% purity.
Visualizations
Caption: A generalized workflow for outer membrane protein crystallization.
Caption: A decision tree for troubleshooting OMP crystallization experiments.
Technical Support Center: Improving the Immunogenicity of OmpH Protein Vaccines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the immunogenicity of Outer Membrane Protein H (OmpH) subunit vaccines.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant OmpH protein vaccine showing low immunogenicity compared to native OmpH or whole-cell bacterins?
A1: Recombinant subunit vaccines, while safer and more defined, are often less immunogenic than their native or whole-cell counterparts.[1][2] This is due to several factors:
-
Missing PAMPs: Highly purified recombinant proteins lack Pathogen-Associated Molecular Patterns (PAMPs), such as Lipopolysaccharide (LPS), which are potent activators of the innate immune system.[3][4] The immune response to native OMPs is often enhanced by the adjuvant properties of LPS present in the bacterial outer membrane.[5]
-
Conformational Epitopes: The native conformation of OmpH is critical for inducing protective immunity. Recombinant expression, especially in systems like E. coli, can lead to improper folding, aggregation, or the absence of correct post-translational modifications, thus failing to present key conformational epitopes to the immune system.[6][7]
-
Lack of a Delivery System: A simple protein in solution is often cleared quickly and taken up inefficiently by Antigen-Presenting Cells (APCs).[8] Whole-cell vaccines or Outer Membrane Vesicles (OMVs) provide a particulate structure that is more readily recognized and processed by APCs.[9][10]
Q2: What are the most effective strategies to increase the immunogenicity of an OmpH subunit vaccine?
A2: Common and effective approaches focus on formulation and antigen design:
-
Adjuvant Co-formulation: Adjuvants are critical for activating the innate immune system and shaping the adaptive response.[11] Oil-based adjuvants, TLR agonists (like CpG DNA), and saponins (like Quil-A) have shown success.[5][12] Formulating OmpH with a potent adjuvant can significantly boost antibody titers and induce a protective cellular response.[13]
-
Advanced Delivery Systems: Using delivery platforms like nanoparticles, liposomes, or emulsions can protect the antigen from degradation, facilitate uptake by APCs, and act as an adjuvant themselves.[10][14][15] Outer Membrane Vesicles (OMVs) are a particularly promising platform as they present antigens in their native conformation and contain intrinsic adjuvant properties.[3][9]
-
Fusion Proteins: Genetically fusing the OmpH antigen to another immunogenic protein or a molecular adjuvant can enhance its immunogenicity.[16] Creating a fusion protein of OmpH with other protective antigens, such as PlpE, can create a multivalent vaccine with broader protection.[12][17] Adding flexible or rigid peptide linkers between fused proteins can increase the stability of the final construct.[18]
-
Epitope Display: Focusing the immune response on specific, conserved, and protective epitopes of OmpH can be effective. Synthetic peptides mimicking external loops of the this compound have been shown to induce partial protection.[6]
Q3: How do I choose the right adjuvant for my OmpH vaccine?
A3: The choice of adjuvant depends on the desired type of immune response (e.g., humoral vs. cellular).
-
For strong antibody responses (Th2-biased): Aluminum salts (Alum) are the most common adjuvants for human vaccines and are known to induce strong Th2 responses, leading to high antibody titers.[3][10]
-
For mixed Th1/Th2 or strong cellular immunity (Th1-biased): Adjuvants that activate Toll-like Receptors (TLRs) are ideal. For example, Monophosphoryl lipid A (MPLA), a TLR4 agonist, and CpG oligodeoxynucleotides, a TLR9 agonist, are known to promote Th1 responses, which are crucial for clearing intracellular pathogens and generating robust cellular immunity.[19][20][21] Emulsions like MF59 and saponins like QS21 can also induce a balanced Th1/Th2 response.[5][22] Combining adjuvants, such as Alum with CpG, can create a synergistic effect.[9][23]
Troubleshooting Guide
Problem 1: Low or undetectable antibody titers post-immunization.
| Possible Cause | Recommended Solution |
| Poor Protein Solubility/Aggregation | Recombinant proteins expressed at high levels can form insoluble aggregates known as inclusion bodies, which may not present native epitopes.[24] Solution: Optimize expression conditions (e.g., lower temperature, different host strain) or implement a robust protein refolding protocol.[25] Consider adding a solubility-enhancing fusion tag. |
| Insufficient Adjuvant Activity | The selected adjuvant may be too weak or inappropriate for the antigen/animal model. Subunit vaccines are poorly immunogenic without a strong adjuvant.[1] Solution: Switch to a more potent adjuvant system. Combine a delivery system (like an emulsion) with an immunostimulant (like a TLR agonist) for a synergistic effect. For example, MF59 or oil-based CpG have proven effective for OMPs.[12][13] |
| Suboptimal Vaccine Formulation | Improper mixing or ratio of antigen to adjuvant can lead to poor adsorption and reduced immunogenicity.[26] Solution: Optimize the antigen-adjuvant ratio and ensure stable association. For alum-based adjuvants, modifying the surface charge of the antigen can dramatically improve adsorption and subsequent immune responses.[26] |
| Incorrect Administration Route | The route of immunization (e.g., subcutaneous, intramuscular, intranasal) significantly impacts the immune response.[9] Solution: Test different administration routes. For mucosal pathogens, intranasal or oral delivery may elicit a more relevant mucosal immune response, though this often requires specialized delivery systems.[27] |
Problem 2: High antibody titers are achieved, but the vaccine fails to confer protection in a challenge study.
| Possible Cause | Recommended Solution |
| Non-Neutralizing Antibodies | The antibodies generated may bind to the this compound but not to the specific epitopes required to block its function or mediate bacterial clearance. Solution: Map the protective epitopes of OmpH. Consider using synthetic peptides from predicted external loops or designing a fusion protein that better exposes these critical regions.[6] A cyclic peptide mimicking a native loop of OmpH induced 70% protection in chickens.[6] |
| Incorrect T-Helper Cell Polarization | A strong Th2 response (characterized by IgG1 in mice) may produce high antibody titers but might not be optimal for protection against certain bacteria where a Th1 response (IgG2a/IgG2b, cellular immunity) is required.[5][28] Solution: Change the adjuvant to one that promotes a Th1 or balanced Th1/Th2 response, such as CpG, MPLA, or certain emulsions.[5][19] Analyze IgG isotypes (IgG1 vs. IgG2a) to determine the T-helper bias. |
| Antigenic Variation | The OmpH sequence from the vaccine strain may differ from the challenge strain, especially in the external loops that are often targets for antibodies.[6] Solution: Perform sequence alignment of OmpH from various clinically relevant strains to identify conserved regions for vaccine development. A vaccine based on conserved epitopes is more likely to provide broad cross-protection.[12] |
| Short-Lived Immunity | The initial immune response may be strong but wanes quickly, leaving the animal susceptible at the time of challenge.[12][29] Solution: Implement a prime-boost immunization schedule. A heterologous prime-boost strategy (e.g., priming with a DNA vaccine and boosting with a protein vaccine) can sometimes induce more durable immunity. Also, ensure the adjuvant used is capable of inducing long-term memory responses.[30] |
Quantitative Data Summary
Table 1: Comparison of Protective Efficacy of Different OmpH Vaccine Formulations in Ducks
Data synthesized from a study challenging ducks with 20 LD50 doses of P. multocida A:1.[17]
| Vaccine Formulation | Antigen(s) | Adjuvant | Protection Rate (%) |
| Subunit Vaccine 1 | rVacJ | Water-in-oil | 33.3% |
| Subunit Vaccine 2 | rPlpE | Water-in-oil | 83.3% |
| Subunit Vaccine 3 | rOmpH | Water-in-oil | 83.3% |
| Combined Subunit Vaccine | rVacJ + rPlpE + rOmpH | Water-in-oil | 100% |
| Killed Vaccine Control | Inactivated P. multocida | Oil-coated | 50% |
Table 2: Adjuvant Effect on IgG Isotype Response for Outer Membrane Complex (OMC) Vaccines
Summary of findings on how different adjuvants polarize the T-helper response, indicated by IgG subclasses in mice.[5]
| Adjuvant Added to LPS-deficient OMCs | Relative Adjuvant Activity | Predominant IgG Isotypes Induced | Implied T-Helper Response |
| AlPO₄ (Alum) | Low | IgG1 | Strong Th2 |
| Monophosphoryl lipid A (MPLA) | Low | IgG1 | Strong Th2 |
| E. coli LPS | High | IgG1, IgG2a, IgG2b | Mixed Th1/Th2 |
| QuilA (Saponin) | High | IgG1, IgG2a, IgG2b | Mixed Th1/Th2 |
| MF59 (Emulsion) | High | IgG1, IgG2a, IgG2b | Mixed Th1/Th2 |
Experimental Protocols
Protocol 1: General Immunization and Efficacy Evaluation in a Mouse Model
-
Antigen & Formulation Preparation:
-
Purify recombinant OmpH (rOmpH) protein using affinity chromatography.
-
Perform quality control to ensure purity and rule out significant aggregation (e.g., via SDS-PAGE and size exclusion chromatography).
-
On the day of immunization, prepare the vaccine formulation. For an oil-adjuvant formulation, emulsify an aqueous solution of rOmpH (e.g., 50 µg in 100 µL PBS) with an equal volume of adjuvant (e.g., Freund's Adjuvant or a commercial oil-based adjuvant) by vortexing or sonication until a stable emulsion is formed.
-
-
Immunization Schedule:
-
Use 6-8 week old BALB/c mice, randomly assigned to groups (e.g., PBS control, Adjuvant only, rOmpH + Adjuvant).
-
For the primary immunization (Day 0), inject each mouse subcutaneously or intramuscularly with 100-200 µL of the vaccine formulation.
-
Administer booster immunizations on Day 14 and Day 28 using the same formulation and route.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus prior to the first immunization (pre-immune serum) and 10-14 days after each booster immunization.
-
Isolate serum by centrifugation and store at -20°C for antibody analysis.
-
-
Evaluation of Humoral Response (ELISA):
-
Coat 96-well ELISA plates with 1-2 µg/mL of purified rOmpH in a coating buffer overnight at 4°C.
-
Wash plates and block with a blocking buffer (e.g., 5% skim milk in PBS-T).
-
Add serial dilutions of the collected mouse sera and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG).
-
Wash and add a substrate (e.g., TMB). Stop the reaction and read the absorbance at 450 nm. The antibody titer is the reciprocal of the highest dilution giving a positive reading.
-
-
Challenge Study:
-
Two weeks after the final booster, challenge all mice (including control groups) with a lethal dose (e.g., 10x LD50) of a virulent Pasteurella multocida strain via intraperitoneal injection.
-
Monitor the mice for a period of 10-14 days, recording morbidity and mortality.
-
Calculate the percent survival for each group to determine the protective efficacy of the vaccine.
-
Visualizations
Caption: Workflow for developing an improved OmpH subunit vaccine.
References
- 1. Protein-Based Adjuvants for Vaccines as Immunomodulators of the Innate and Adaptive Immune Response: Current Knowledge, Challenges, and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Frontiers | Outer Membrane Vesicles: Current Status and Future Direction of These Novel Vaccine Adjuvants [frontiersin.org]
- 4. OMV Vaccines and the Role of TLR Agonists in Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity of Outer Membrane Proteins in a Lipopolysaccharide-Deficient Mutant of Neisseria meningitidis: Influence of Adjuvants on the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence analysis of Pasteurella multocida major outer membrane protein (OmpH) and application of synthetic peptides in vaccination of chickens against homologous strain challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced subunit vaccine delivery technologies: From vaccine cascade obstacles to design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial-Derived Outer Membrane Vesicles are Potent Adjuvants that Drive Humoral and Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toll-like receptors: the swiss army knife of immunity and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Pasteurella multocida Vaccine Development: From Conventional to Next-Generation Strategies [mdpi.com]
- 13. MF59 adjuvant enhances the immunogenicity and protective immunity of the OmpK/Omp22 fusion protein from Acineterbacter baumannii through intratracheal inoculation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jabonline.in [jabonline.in]
- 15. researchgate.net [researchgate.net]
- 16. Fusion protein vectors to increase protein production and evaluate the immunogenicity of genetic vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Peptide linker increased the stability of pneumococcal fusion protein vaccine candidate [frontiersin.org]
- 19. Bacteria-Derived Adjuvant - Creative Biogene [creative-biogene.com]
- 20. Use of defined TLR ligands as adjuvants within human vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Novel adjuvant delivery system constructed by alum-emulsion hybrid nanoparticles with TLR9 agonists boosts vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. Precise modification of the surface charge of antigen enhances vaccine immunogenicity [the-innovation.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Advances in Pasteurella multocida Vaccine Development: From Conventional to Next-Generation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. preprints.org [preprints.org]
troubleshooting ompH ELISA high background signal
Welcome to the technical support center for the OmpH ELISA assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the quantification of Outer Membrane Protein H (OmpH).
Frequently Asked Questions (FAQs)
Q1: What is the principle of an indirect ELISA for OmpH detection?
An indirect ELISA for OmpH detection is a technique used to measure the amount of anti-OmpH antibodies in a sample. The wells of a microtiter plate are coated with purified OmpH protein. When the sample (e.g., serum) is added, any antibodies specific to OmpH will bind to the coated antigen. After washing away unbound components, a secondary antibody that is conjugated to an enzyme and is specific for the primary antibody's species (e.g., anti-mouse IgG-HRP) is added. This secondary antibody binds to the primary antibody-OmpH complex. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of anti-OmpH antibody in the sample and is measured using a spectrophotometer.
Q2: I am observing a high background signal in my OmpH ELISA. What are the potential causes?
A high background signal in an ELISA can obscure the true signal from your samples, leading to inaccurate results. The most common culprits for high background in an OmpH ELISA include:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing the non-specific binding of primary or secondary antibodies to the microplate surface.
-
Antibody Concentration Too High: Using an overly concentrated primary or secondary antibody can lead to non-specific binding.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, contributing to the background signal.
-
Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other proteins present in the sample or with components of the blocking buffer. Given that OmpH shares sequence homology with other outer membrane proteins, this is a significant consideration.[1][2]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.
-
Substrate Issues: The substrate solution may have deteriorated or been exposed to light, leading to spontaneous color development.
Q3: How can I reduce non-specific binding in my OmpH ELISA?
Reducing non-specific binding is crucial for improving the signal-to-noise ratio of your assay. Here are several strategies:
-
Optimize Blocking Buffer: Experiment with different blocking agents. While non-fat dry milk is common, it can sometimes be a source of cross-reactivity. Consider using Bovine Serum Albumin (BSA), casein, or commercially available protein-free blocking buffers.[3]
-
Add Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer and antibody diluents can help reduce hydrophobic interactions that contribute to non-specific binding.
-
Titrate Antibodies: Perform a checkerboard titration to determine the optimal concentrations of both your primary and secondary antibodies. The goal is to find the concentrations that provide a strong specific signal with minimal background.
-
Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound reagents.
-
Use High-Quality Reagents: Ensure all your buffers and reagents are freshly prepared with high-purity water and are not expired.
Q4: What are some common cross-reacting proteins in a bacterial OMP ELISA?
Outer membrane proteins (OMPs) from different bacterial species, and even different OMPs from the same species, can share conserved domains and structural similarities.[1][2][4] This can lead to cross-reactivity of antibodies. For example, antibodies raised against OmpH from one bacterial species might recognize OMPs from related species. It is crucial to consider the source of your OmpH antigen and the specificity of your antibodies. If cross-reactivity is suspected, it can be assessed by running the ELISA with related OMPs as control antigens.
Troubleshooting Guides
High Background Signal
This guide provides a systematic approach to troubleshooting high background signals in your OmpH ELISA.
Experimental Protocols
-
Prepare a variety of blocking buffers:
-
5% (w/v) Non-fat dry milk in PBS
-
1% (w/v) Bovine Serum Albumin (BSA) in PBS
-
3% (w/v) BSA in PBS
-
A commercially available protein-free blocking buffer.
-
-
Coat a 96-well ELISA plate with your OmpH antigen at the standard concentration (e.g., 100 ng/well) and incubate as usual.
-
Wash the plate with PBS.
-
Block the plate: Add 200 µL of the different blocking buffers to separate sets of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the ELISA protocol: Continue with the addition of your primary and secondary antibodies (at a constant, optimized concentration) and substrate. Include appropriate controls (wells with no primary antibody).
-
Analyze the results: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a low background signal in the control wells and a high signal in the sample wells.
-
Coat a 96-well plate with OmpH antigen.
-
Block the entire plate with your chosen optimal blocking buffer.
-
Prepare serial dilutions of your primary antibody in an appropriate diluent (e.g., blocking buffer with 0.05% Tween-20). Add these dilutions horizontally across the plate (e.g., 1:100, 1:200, 1:400, etc.).
-
Prepare serial dilutions of your secondary antibody in the same diluent. Add these dilutions vertically down the plate (e.g., 1:1000, 1:2000, 1:4000, etc.).
-
Incubate and wash according to your standard protocol.
-
Add substrate and stop solution.
-
Read the plate and create a grid of the OD values. The optimal combination of primary and secondary antibody concentrations will be the one that gives the highest signal with the lowest background.
Data Presentation
| Blocking Buffer | Average OD (Negative Control) | Average OD (Positive Control) | Signal-to-Noise Ratio (Positive OD / Negative OD) |
| 5% Non-fat Dry Milk | 0.350 | 1.850 | 5.3 |
| 1% BSA | 0.200 | 1.900 | 9.5 |
| 3% BSA | 0.150 | 2.100 | 14.0 |
| Commercial Buffer | 0.100 | 2.050 | 20.5 |
This table presents hypothetical data to illustrate the potential impact of different blocking buffers.
| Secondary Ab 1:1000 | Secondary Ab 1:2000 | Secondary Ab 1:4000 | Secondary Ab 1:8000 | |
| Primary Ab 1:100 | 2.500 | 2.300 | 2.000 | 1.500 |
| Primary Ab 1:200 | 2.200 | 2.100 | 1.800 | 1.300 |
| Primary Ab 1:400 | 1.900 | 1.850 | 1.600 | 1.100 |
| Primary Ab 1:800 | 1.500 | 1.400 | 1.200 | 0.800 |
| No Primary Ab | 0.400 | 0.250 | 0.150 | 0.100 |
This table shows hypothetical OD values. The optimal combination would be chosen based on the highest signal in the sample wells with an acceptable background (No Primary Ab wells).
Visualizing the Problem: Non-Specific Binding
High background is often a result of non-specific binding of antibodies to the well surface. The following diagram illustrates this issue.
References
- 1. Amino acid sequence homology among the major outer membrane proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid sequence homology among the major outer membrane proteins of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. HHomp--prediction and classification of outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Conditions for OmpH Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for the production of recombinant Outer Membrane Protein H (OmpH). Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is OmpH and why is it a target for production? A1: Outer Membrane Protein H (OmpH) is a major porin protein found in the outer membrane of various Gram-negative bacteria, such as Pasteurella multocida and Actinobacillus pleuropneumoniae.[1][2] It is highly immunogenic and conserved across different serotypes, making it a promising candidate for the development of subunit vaccines against diseases like Hemorrhagic Septicemia and porcine pleuropneumonia.[3][4][5]
Q2: What is the typical expression system used for recombinant OmpH production? A2: The most common expression host for recombinant OmpH is Escherichia coli (E. coli), particularly strains like BL21(DE3).[1][5] These strains are favored due to their rapid growth, well-understood genetics, and the ability to achieve high cell densities in cost-effective media.[6][7]
Q3: What are the main challenges in producing OmpH? A3: Common challenges include low expression yield, formation of insoluble aggregates known as inclusion bodies, and potential toxicity of the protein to the host cells.[8] Optimizing fermentation parameters is crucial to overcome these issues and maximize the yield of soluble, correctly folded protein.
Q4: What is the typical molecular weight of recombinant OmpH? A4: The expressed recombinant OmpH protein typically has a molecular weight ranging from 34 kDa to 37 kDa, depending on the origin species and the presence of any fusion tags (e.g., His-tag).[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during OmpH fermentation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No OmpH Expression | 1. Inefficient Induction: Incorrect inducer (e.g., IPTG) concentration or suboptimal timing of induction.[9] 2. Plasmid Issues: Incorrect plasmid sequence, loss of plasmid, or unstable vector construct.[10] 3. Host Strain Problems: The chosen E. coli strain may not be suitable for expressing the specific OmpH.[9] 4. Codon Bias: The OmpH gene may contain codons that are rare in E. coli, leading to translational stalling.[11] 5. Protein Degradation: The expressed protein may be degraded by host cell proteases.[12] | 1. Optimize Induction: Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM). Induce at mid-log phase (OD₆₀₀ of 0.6-0.9).[7] For some P. multocida OmpH, 1 mM IPTG has been used successfully.[1][2] 2. Verify Plasmid: Re-sequence the plasmid to confirm the gene integrity. Ensure consistent antibiotic selection is maintained in all media to prevent plasmid loss.[13] 3. Switch Host Strain: Try different expression strains, such as those deficient in proteases like BL21(DE3).[7] 4. Codon Optimization: Synthesize the gene with codons optimized for E. coli expression. 5. Use Protease Inhibitors: Add protease inhibitors during cell lysis. Consider using protease-deficient host strains. |
| OmpH is Found in Inclusion Bodies | 1. High Expression Rate: Strong promoters (like T7) can lead to protein production rates that exceed the cell's folding capacity.[11] 2. Suboptimal Temperature: Higher temperatures (e.g., 37°C) can accelerate protein synthesis but may also promote misfolding and aggregation.[8] 3. Hydrophobic Protein Nature: Outer membrane proteins are inherently hydrophobic, which can predispose them to aggregation when overexpressed in the cytoplasm.[11] | 1. Reduce Expression Rate: Use a lower IPTG concentration or a weaker promoter system.[11] 2. Lower Induction Temperature: After induction, reduce the fermentation temperature to 16-25°C. This slows down protein synthesis, allowing more time for correct folding.[8][14] 3. Use Solubility-Enhancing Tags: Fuse the OmpH gene with tags like Maltose Binding Protein (MBP). 4. Co-express Chaperones: Co-express molecular chaperones that can assist in proper protein folding. |
| Poor Cell Growth / Low Final Cell Density | 1. Media Depletion: Essential nutrients in the batch medium are exhausted before high cell density is reached.[13] 2. Toxic Byproduct Accumulation: Accumulation of inhibitory byproducts like acetate can limit cell growth.[7] 3. Suboptimal pH: Drift in pH outside the optimal range (typically 6.5-7.5) can inhibit growth.[15] 4. Oxygen Limitation: Insufficient dissolved oxygen (DO) is a common issue in high-density cultures. | 1. Use Fed-Batch Strategy: Implement a fed-batch fermentation to supply fresh nutrients, such as glucose and nitrogen sources, throughout the process.[16][17] 2. Control Feeding Rate: Use a controlled glucose feeding strategy to prevent overflow metabolism and acetate formation. E. coli B strains like BL21 are less prone to acetate accumulation.[7] 3. Control pH: Use a pH controller with automated addition of acid/base (e.g., H₂SO₄ / NH₄OH) to maintain pH at a setpoint, typically around 7.0.[18] 4. Control Dissolved Oxygen: Use a DO-cascade control system that increases agitation, airflow, and oxygen supplementation to maintain DO above 20-30% saturation.[18] |
Data on Fermentation Parameters
Optimizing fermentation requires fine-tuning multiple parameters. The following table summarizes key conditions reported for recombinant OmpH and general outer membrane protein production in E. coli.
| Parameter | Organism/Protein | Recommended Value / Range | Notes |
| Host Strain | Recombinant OmpH | E. coli BL21(DE3) | A protease-deficient strain suitable for high-level protein expression.[1][7] |
| Growth Temperature | E. coli | 37°C | Optimal for rapid biomass accumulation before induction.[19][20] |
| Induction Temperature | Recombinant OmpH | 20°C - 37°C | Lowering the temperature post-induction (e.g., to 25°C or 30°C) can improve protein solubility.[8][14] |
| pH | E. coli | 7.0 ± 0.2 | Maintaining a neutral pH is critical for optimal growth and protein expression. Automated control is recommended for bioreactors.[15][18] |
| Inducer (IPTG) | P. multocida OmpH | 1 mM | This concentration has been shown to be effective, with peak expression observed up to 12 hours post-induction.[1][2] A range of 0.1-1.0 mM can be tested.[7] |
| Induction Point | E. coli | OD₆₀₀ = 0.6 - 0.9 | Induction during the mid-to-late exponential growth phase is standard.[7] |
| Media | E. coli | LB, TB, or Defined Media | Luria-Bertani (LB) or Terrific Broth (TB) are common for batch cultures.[13] For high-density fed-batch cultures, a defined medium with controlled feeding of glucose is preferred.[16] |
| Dissolved Oxygen | E. coli | > 30% saturation | Crucial for aerobic respiration. Control via a cascaded system of agitation and aeration.[18] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for OmpH production involves several key stages, from preparing the bacterial culture to harvesting the final cell product.
Detailed Protocol: Fed-Batch Fermentation for OmpH Production
This protocol outlines a typical high-density fed-batch fermentation process in a 2L bioreactor.
1. Inoculum Preparation: a. Inoculate a single colony of E. coli BL21(DE3) harboring the OmpH expression plasmid into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. b. Incubate overnight at 37°C with shaking at 200-250 rpm.[5] c. Use this overnight culture to inoculate 450 mL of fresh LB medium (in a 2L flask) and grow for another 3-4 hours at 37°C until OD₆₀₀ reaches ~1.0-2.0. This serves as the seed for the bioreactor.
2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with 1.5 L of defined fermentation medium (containing salts, a primary carbon source like glucose, and trace elements).[16] b. Sterilize the bioreactor and medium. Aseptically add supplements like MgSO₄, thiamine, and the required antibiotic.[13] c. Set initial parameters: Temperature = 37°C, pH = 7.0 (controlled with NH₄OH and H₂SO₄), Dissolved Oxygen (DO) = maintained at >30% via a cascade controlling agitation (starting at 400 rpm) and aeration.[18] d. Inoculate the bioreactor with the seed culture (~5% v/v). e. Run in batch mode until the initial glucose supply is nearly depleted, often indicated by a sharp spike in DO.
3. Fed-Batch and Induction Phase: a. When the batch phase is complete, initiate the nutrient feed. The feed solution is typically a highly concentrated glucose and nitrogen source. b. Use an exponential feeding strategy to maintain a controlled specific growth rate and prevent acetate accumulation.[17] c. When the culture reaches an OD₆₀₀ of approximately 0.8-1.0 (or a higher target OD in a high-density culture), lower the temperature to the desired setpoint for expression (e.g., 30°C). d. Induce protein expression by adding sterile IPTG to a final concentration of 1 mM.[1][2]
4. Expression and Harvesting: a. Continue the fed-batch fermentation for 8-12 hours post-induction.[1] b. Monitor cell growth (OD₆₀₀) and take samples periodically to analyze protein expression via SDS-PAGE. c. After the expression phase, cool the bioreactor and harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). d. Discard the supernatant and store the cell pellet at -80°C for subsequent protein purification.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing low OmpH yield.
IPTG Induction Pathway
Recombinant OmpH is commonly expressed using a pET vector system in E. coli BL21(DE3). This system relies on the T7 promoter, which is controlled by the lac operon.
References
- 1. Cloning and Expression Studies of the Major Outer Membrane Protein (OmpH) Gene of Pasteurella multocida P52 in Prokaryotic Vector [arccjournals.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Cloning and characterization of the major outer membrane protein gene (ompH) of Pasteurella multocida X-73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions for the production of curcumin by engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Influence of temperature and pH on induction of Shiga toxin Stx1a in Escherichia coli [frontiersin.org]
- 10. Frontiers | Involvement of the Actinobacillus pleuropneumoniae ompW Gene in Confrontation of Environmental Pressure [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Studies on the effects of temperature, pH, and anaerobiosis on gene expression in E. coli K-12 [repository.rice.edu]
- 13. eppendorf.com [eppendorf.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. scielo.br [scielo.br]
- 16. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bionet.com [bionet.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Actinobacillus pleuropneumoniae Genes Important for Survival during Infection in Its Natural Host - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Temperature, pH and Plasmids on In Vitro Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
OmpH Protein: A Validated Diagnostic Antigen for Pasteurellosis
A Comparative Guide for Researchers and Drug Development Professionals
The outer membrane protein H (OmpH) of Pasteurella multocida, the causative agent of hemorrhagic septicemia and fowl cholera, has emerged as a promising candidate for the development of sensitive and specific diagnostic assays. Its immunodominant nature and conserved sequences across various serotypes make it an ideal target for serological tests aimed at detecting infections in a range of animal species.[1][2] This guide provides a comprehensive comparison of OmpH with other diagnostic antigens, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in their evaluation of this important diagnostic target.
Performance Comparison of OmpH-based Diagnostic Assays
The diagnostic potential of a given antigen is primarily evaluated based on its ability to accurately distinguish between infected and non-infected individuals, a measure expressed by its sensitivity and specificity. Recombinant OmpH (rOmpH) has been utilized in indirect Enzyme-Linked Immunosorbent Assays (ELISAs) to detect antibodies against P. multocida in various animal species. The performance of these assays has been compared with other diagnostic methods, such as those using crude whole-cell lysates (WCL) or other outer membrane proteins (OMPs).
| Antigen | Assay Type | Species | Diagnostic Sensitivity | Diagnostic Specificity | Reference Standard | Source |
| Recombinant OmpH (rOmpH) | Indirect ELISA | Ducks | 100% | 95.0% | Microtiter Agglutination Test | [1] |
| Outer Membrane Proteins (OMPs) | Indirect ELISA | Bovines | 91% | ~100% | Bacterial Isolation & PCR | |
| Whole-Cell Lysate (WCL) | Indirect ELISA | Bovines | More sensitive than OMP-ELISA | Less specific than OMP-ELISA | Bacterial Isolation & PCR | |
| Recombinant OmpA (rOmpA) | Indirect ELISA | Rabbits | Detected antibodies in 40% of farm-raised rabbits | No cross-reactivity with other common bacterial pathogens | PCR |
Key Findings:
-
An indirect ELISA using recombinant OmpH (rOmpH) demonstrated excellent sensitivity (100%) and high specificity (95.0%) for the detection of P. multocida antibodies in ducks when compared to the microtiter agglutination test.[1]
-
An ELISA based on a preparation of outer membrane proteins (OMPs) in bovines showed a high diagnostic sensitivity of 91% and approximately 100% specificity.[2]
-
When compared to an OMP-based ELISA, a whole-cell lysate (WCL) based assay was found to be more sensitive but less specific.[2] This suggests that while crude antigen preparations might detect a broader range of antibodies, they are also more prone to false-positive results. The use of a purified, conserved protein like OmpH can enhance the specificity of the diagnostic test.
-
Another major outer membrane protein, OmpA, has also been developed as a recombinant antigen for ELISA. While direct comparative data with OmpH is limited, an rOmpA-based ELISA showed no cross-reactivity with other gram-negative and gram-positive bacterial pathogens in rabbits, highlighting the potential of using specific OMPs for diagnostics.
Experimental Protocols
Production and Purification of Recombinant OmpH (rOmpH)
This protocol describes the general steps for producing recombinant OmpH in an E. coli expression system, a common method used in the development of OmpH-based diagnostics.
a. Gene Amplification and Cloning:
-
The ompH gene is amplified from P. multocida genomic DNA using gene-specific primers.
-
The amplified gene is then cloned into an expression vector, such as pET-32a, which often includes a tag (e.g., 6x-His tag) for purification.
-
The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21 (DE3)).
b. Expression of rOmpH:
-
The transformed E. coli is cultured in a suitable broth medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection.
-
Gene expression is induced by adding an inducer like IPTG (isopropyl-β-D-thiogalactopyranoside) to the culture.
-
The bacterial cells are harvested by centrifugation after a period of incubation.
c. Purification of rOmpH:
-
The bacterial pellet is resuspended in a lysis buffer and the cells are disrupted by sonication.
-
The recombinant protein, often present in inclusion bodies, is solubilized using a denaturing agent (e.g., urea).
-
The His-tagged rOmpH is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The purified protein is refolded by gradually removing the denaturing agent through dialysis.
-
The concentration and purity of the rOmpH are determined using methods like the Bradford assay and SDS-PAGE.
Indirect ELISA for Detection of Anti-P. multocida Antibodies using rOmpH
This protocol outlines the steps for a typical indirect ELISA to detect antibodies against P. multocida in serum samples using the purified rOmpH as the coating antigen.
a. Plate Coating:
-
ELISA plates are coated with a predetermined optimal concentration of purified rOmpH (e.g., 200 ng/well) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plates are incubated overnight at 4°C.
b. Washing and Blocking:
-
The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).
-
To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 5% skim milk in PBST) and incubated for 1-2 hours at 37°C.
c. Serum Sample Incubation:
-
The plates are washed again as described above.
-
Test sera, along with positive and negative control sera, are diluted (e.g., 1:100) in the blocking buffer.
-
100 µL of the diluted sera are added to the appropriate wells and the plates are incubated for 1-2 hours at 37°C.
d. Secondary Antibody Incubation:
-
After another wash step, a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP-conjugated goat anti-duck IgG) is added to each well at an optimal dilution.
-
The plates are incubated for 1 hour at 37°C.
e. Detection and Reading:
-
The plates are washed thoroughly to remove any unbound secondary antibody.
-
A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well, and the plates are incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using an ELISA plate reader.
f. Data Analysis:
-
A cut-off value is determined based on the OD values of known negative samples.
-
Samples with OD values above the cut-off are considered positive for antibodies against P. multocida.
Visualizing the Diagnostic Workflow and Comparison
To better illustrate the processes involved in the validation of OmpH as a diagnostic antigen, the following diagrams have been generated using the DOT language.
Caption: Workflow for the production of recombinant OmpH and its application in an indirect ELISA.
Caption: Logical framework for comparing the performance of rOmpH ELISA against alternative diagnostic methods.
References
A Comparative Analysis of OmpH Protein Sequences from Diverse Bacterial Serotypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the outer membrane protein H (OmpH) sequences from various bacterial serotypes, with a primary focus on Pasteurella multocida, a significant pathogen in veterinary medicine. This document is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics of OmpH and its potential as a vaccine candidate or therapeutic target.
The OmpH protein is a major immunodominant antigen found in the outer membrane of several Gram-negative bacteria.[1] It functions as a porin, playing a role in the diffusion of solutes.[2] Understanding the sequence variability and conservation of OmpH across different serotypes is crucial for the development of broadly protective vaccines and effective diagnostic tools.
Data Presentation: this compound Characteristics Across Various Bacteria
The following table summarizes key quantitative data for the this compound and its homologs from different bacterial species and serotypes. This information has been compiled from various research articles and protein databases.
| Bacterium Species | Serotype/Strain | Protein Length (amino acids) | Molecular Weight (kDa) | UniProt Accession No. | Key Findings |
| Pasteurella multocida | X-73 (Serotype A:1) | 353 | 38.5 | O54339 | High homology across 15 serotypes with major variations in two external loops.[2][3] |
| Pasteurella multocida | P52 (Serotype B:2) | 333 (predicted) | 33.76 (predicted mature) | - | The ompH gene is conserved among P. multocida serotypes.[1] |
| Mannheimia haemolytica | A1 | - | 41 | A0A448TCS4 | OmpH interacts with sheep fibrinogen and is involved in biofilm formation.[4][5] |
| Haemophilus influenzae | Type b | - | - | P10641 (P1), M4PH67 (P6) | Homologs OMP P1 and P2 show size and antigenic variation.[6][7][8] |
| Actinobacillus pleuropneumoniae | Serotype 1 | - | - | - | Immunoreactive proteins identified, though specific OmpH data is less detailed.[9] |
| Asaia bogorensis | NBRC 16594 | 303 | - | A0AAN4U1G0 | OmpH/Skp chaperone protein homolog.[10] |
| Fusobacterium nucleatum | subsp. nucleatum | 157 | - | A0A0M4S5R0 | OmpH family outer membrane protein.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for the comparative analysis of this compound sequences.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Obtain the desired bacterial serotypes from a reputable culture collection (e.g., ATCC) or through isolation from clinical samples.
-
Culture Media: Grow Pasteurella multocida and related species on Brain Heart Infusion (BHI) agar or broth at 37°C. For specific strains, consult the appropriate culture guidelines.
-
Harvesting: Harvest bacterial cells by centrifugation at 10,000 x g for 30 minutes. Wash the cell pellet twice with phosphate-buffered saline (PBS).[12]
Outer Membrane Protein (OMP) Extraction
-
Cell Lysis: Resuspend the bacterial cell pellet in PBS and disrupt the cells by sonication.
-
Removal of Debris: Centrifuge the sonicate at a low speed (e.g., 1,700 x g for 20 minutes) to remove intact cells and large debris.
-
Membrane Fractionation: Centrifuge the supernatant at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the total membrane fraction.
-
Selective Solubilization: Treat the membrane pellet with a detergent such as Sarkosyl to selectively solubilize the inner membrane, leaving the outer membrane proteins in the pellet.
Gene Amplification and Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from bacterial cultures using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the ompH gene using gene-specific primers. An example of a PCR cycle is: 35 cycles of denaturation at 94°C for 15 seconds, annealing at 55°C for 1 minute, and extension at 72°C for 1 minute.[1]
-
DNA Sequencing: Purify the PCR product and sequence it using the Sanger sequencing method or next-generation sequencing platforms.
Protein Expression and Purification
-
Cloning: Clone the amplified ompH gene into an expression vector (e.g., pET vector series) and transform it into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Expression: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a concentration of 1 mM.
-
Purification: Purify the recombinant this compound, often expressed with a histidine tag, using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under denaturing conditions.[13]
Sequence Analysis and Comparison
-
Sequence Alignment: Perform multiple sequence alignments of the deduced amino acid sequences of OmpH from different serotypes using software such as ClustalW or T-Coffee.
-
Homology Search: Use the NCBI BLAST network service to identify homologous proteins in other bacterial species.[1]
-
Structural Prediction: Predict the secondary structure and identify potential external loops and antigenic sites using bioinformatics tools that analyze amphiphilicity, hydrophobic moment, and antigenic index plots.[3]
Immunological Assays
-
Western Blotting: Separate the extracted OMPs by SDS-PAGE, transfer them to a nitrocellulose membrane, and probe with polyclonal or monoclonal antibodies raised against OmpH to confirm its identity and immunogenicity.
-
ELISA: Use purified this compound as an antigen in an enzyme-linked immunosorbent assay (ELISA) to detect and quantify OmpH-specific antibodies in serum samples.
-
Protection Studies: Evaluate the protective efficacy of native or recombinant OmpH as a vaccine candidate in animal models (e.g., chickens or mice) through challenge studies.[3]
Visualizations
The following diagrams illustrate the experimental workflow for the comparative analysis of OmpH and a logical representation of the relationship between OmpH sequence variation and its immunological properties.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. uniprot.org [uniprot.org]
- 3. Sequence analysis of Pasteurella multocida major outer membrane protein (OmpH) and application of synthetic peptides in vaccination of chickens against homologous strain challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Proteomic analysis of outer membrane vesicles derived from the type A5 Strain of Mannheimia haemolytica [frontiersin.org]
- 5. Mannheimia haemolytica OmpH binds fibrinogen and fibronectin and participates in biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outer membrane proteins P1 and P2 of Haemophilus influenzae type b: structure and identification of surface-exposed epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. Immunoproteomic analysis of bacterial proteins of Actinobacillus pleuropneumoniae serotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. M1B74_RS05500 OmpH family outer membrane protein [Bacteroides pyogenes] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. biochemjournal.com [biochemjournal.com]
comparing the immunogenicity of ompH with other outer membrane proteins
A Comparative Analysis of the Immunogenicity of OmpH Against Other Outer Membrane Proteins
For researchers, scientists, and drug development professionals, the selection of a potent immunogen is a critical step in the creation of effective vaccines. Outer membrane proteins (OMPs) of Gram-negative bacteria are prime candidates due to their surface exposure and essential roles in bacterial survival and pathogenesis. Among these, OmpH has emerged as a particularly promising antigen. This guide provides an objective comparison of the immunogenicity of OmpH with other OMPs, supported by experimental data, to aid in the rational design of novel vaccines.
Comparative Immunogenicity: OmpH vs. Other OMPs
Studies across various bacterial species and animal models have demonstrated the significant immunogenic potential of OmpH, often showing superiority or comparability to other major OMPs.
Pasteurella multocida: A Case Study
Pasteurella multocida, the causative agent of diseases like fowl cholera and hemorrhagic septicemia, has been a key focus of OmpH research. Comparative studies have pitted OmpH against other prominent P. multocida OMPs, including OmpA, PlpE, and VacJ.
In a study on ducks, recombinant OmpH (rOmpH) and recombinant PlpE (rPlpE) both induced a strong protective immune response, with a survival rate of 83.33% against a lethal challenge. In contrast, recombinant VacJ (rVacJ) offered significantly lower protection at 33.33%. Notably, a combination of all three proteins resulted in 100% protection, suggesting a synergistic effect.[1][2][3][4]
Another study in mice demonstrated that while both recombinant PlpE and a recombinant fusion protein of PlpE and OmpH (PlpEC-OmpH) conferred 100% protection when formulated with a CpG oligodeoxynucleotide (ODN) adjuvant, the fusion protein elicited this robust protection even with a less potent oil-based adjuvant (60% protection).[5] This highlights the strong intrinsic immunogenicity of the OmpH component.
Furthermore, when comparing DNA vaccines expressing OmpH and OmpA in chickens, both induced significantly higher serum antibody levels than control groups.[6] However, earlier research using monoclonal antibodies in mice revealed that OmpH-specific antibodies provided significant protection against P. multocida challenge, whereas OmpA-specific antibodies did not.[7] This suggests that the quality of the immune response elicited by OmpH is particularly effective for pathogen clearance.
Insights from Other Gram-Negative Bacteria
Comparative studies in other pathogens further contextualize the immunogenicity of different OMPs. In Escherichia coli, for instance, recombinant OmpA was found to be the most immunogenic among three OMPs tested (OmpA, BamA, and OmpC), inducing the highest antibody titers.[8] In Brucella species, OMPs such as Omp25 and Omp31 have been shown to be key immunodominant antigens.[9][10] While direct comparisons with OmpH from these species are lacking, these findings underscore that a few key OMPs often dominate the immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data from the comparative studies cited.
Table 1: Protective Efficacy of Recombinant P. multocida OMPs in Ducks
| Immunogen | Adjuvant | Challenge Dose | Protection Rate (%) | Reference |
| rOmpH | Water-in-oil | 20 LD50 | 83.33 | [1][2][3] |
| rPlpE | Water-in-oil | 20 LD50 | 83.33 | [1][2][3] |
| rVacJ | Water-in-oil | 20 LD50 | 33.33 | [1][2][3] |
| rVacJ+rPlpE+rOmpH | Water-in-oil | 20 LD50 | 100 | [1][2][3] |
| Killed Vaccine | Oil-coated | 20 LD50 | 50 | [1][2][3] |
Table 2: Protective Efficacy of Recombinant P. multocida OMPs in Mice
| Immunogen | Adjuvant | Challenge Dose | Protection Rate (%) | Reference |
| rPlpE | Oil-based + CpG ODN | 10 LD50 | 100 | [5] |
| rPlpEC-OmpH | Oil-based + CpG ODN | 10 LD50 | 100 | [5] |
| rPlpE | Oil-based | 10 LD50 | 80 | [5] |
| rPlpEC-OmpH | Oil-based | 10 LD50 | 60 | [5] |
Table 3: Humoral Response to E. coli OMPs in Mice (Total IgG)
| Immunogen | Total IgG (mg/mL) | Reference |
| rOmpA | 2.74 ± 0.49 | [8] |
| rBamA | Not significantly different from control | [8] |
| rOmpC | Not significantly different from control | [8] |
| PBS (Control) | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the cited studies.
Recombinant OMP Immunogenicity and Protection Study in Ducks
-
Antigen Preparation: The genes encoding OmpH, PlpE, and VacJ from P. multocida strain PMWSG-4 were cloned into the pET43.1a expression vector. The recombinant proteins were expressed in E. coli BL21 (DE3) cells and purified.
-
Vaccine Formulation: The purified recombinant proteins were formulated with a single water-in-oil adjuvant. A killed whole-cell vaccine was also prepared with a single oil-coated adjuvant.
-
Animal Model and Immunization: Ducks were divided into groups and immunized with the different vaccine formulations.
-
Challenge Study: Vaccinated ducks were challenged via intraperitoneal injection with 20 LD50 doses of virulent P. multocida A:1.
-
Immunological Assays: Antibody responses were measured (details not specified in the abstract). Protective efficacy was determined by monitoring survival rates post-challenge.[1][2][3][4]
DNA Vaccine Immunogenicity Study in Chickens
-
Antigen Preparation: The genes for OmpH and OmpA from P. multocida were cloned into the eukaryotic expression vector pcDNA3.1(+), creating the DNA vaccines pOMPH and pOMPA.
-
Animal Model and Immunization: Five groups of 20 chickens each were intramuscularly injected with pOMPH, pOMPA, an attenuated live vaccine, the empty pcDNA3.1(+) vector, or PBS.
-
Immunological Assays: Serum antibody levels were measured at different time points post-vaccination using an indirect ELISA. Lymphocyte proliferation was also assessed.
-
Challenge Study: The protective efficacy was evaluated by challenging the immunized chickens with a virulent strain of avian P. multocida.[6]
Visualizing the Pathways and Processes
To better understand the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing OMP immunogenicity.
References
- 1. Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity and protective efficacy of the recombinant Pasteurella lipoprotein E and outer membrane protein H from Pasteurella multocida A:3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Outer Membrane Proteins and Their Synergy Triggered the Protective Effects against Pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The outer membrane proteins based seroprevalence strategy for Brucella ovis natural infection in sheep [frontiersin.org]
Unveiling the Specificity of Anti-OmpH Antibodies: A Comparative Guide to Cross-Reactivity with Other Bacterial Porins
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-OmpH antibodies, primarily from Pasteurella multocida, with other bacterial outer membrane proteins. Through an analysis of available data and sequence homology, this document aims to be an essential resource for assessing the potential for off-target binding and ensuring the precision of immunological assays and therapeutic interventions.
Outer membrane protein H (OmpH) is a significant porin found in Pasteurella multocida, a bacterium responsible for a range of diseases in livestock and poultry. As a major immunogenic component, OmpH is a key target for vaccine development and diagnostic assays. However, the structural similarities it shares with porins from other Gram-negative bacteria raise the critical question of antibody cross-reactivity. This guide delves into the specifics of anti-OmpH antibody binding, presenting available data and a clear rationale for potential cross-reactions.
Comparative Analysis of Anti-OmpH Antibody Cross-Reactivity
While direct quantitative experimental data on the cross-reactivity of anti-OmpH antibodies with a wide range of heterologous proteins is limited in publicly available literature, the principle of immunological cross-reactivity is often rooted in sequence and structural homology between antigens. OmpH from Pasteurella multocida is known to be a member of the porin family and exhibits sequence similarity to porins from other bacteria, including Haemophilus influenzae, Escherichia coli, and Klebsiella pneumoniae.
| Antigen | Host Organism | Antibody Binding (Relative % of OmpH) | Putative Cross-Reactivity |
| OmpH (Homologous) | Pasteurella multocida | 100% | N/A |
| OmpC | Escherichia coli | Data Not Available | Predicted |
| OmpK36 | Klebsiella pneumoniae | Data Not Available | Predicted |
| Porin P2 | Haemophilus influenzae | Data Not Available | Predicted |
| Bovine Serum Albumin (BSA) | Bos taurus (Bovine) | Data Not Available | Unlikely (Negative Control) |
This table illustrates the necessary data for a comprehensive comparison. The "Predicted" status is based on sequence homology between these porins.
The Basis of Cross-Reactivity: Sequence Homology
The likelihood of an antibody cross-reacting with different proteins is largely dependent on the similarity of the epitopes, which are the specific sites of antibody binding. In proteins, these epitopes are defined by the amino acid sequence and the three-dimensional structure. A high degree of sequence homology in exposed regions of related proteins, such as the outer loops of porins, increases the probability of cross-reactivity.
To visualize the potential for cross-reactivity between Pasteurella multocida OmpH and porins from other medically important bacteria, a sequence alignment was generated.
Figure 1. Logical workflow for assessing the potential cross-reactivity of anti-OmpH antibodies based on sequence homology.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of anti-OmpH antibodies, standardized immunological assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting are essential. Below are detailed methodologies for these key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity
This protocol outlines a direct ELISA to quantify the binding of anti-OmpH antibodies to various purified bacterial porins.
Materials:
-
High-binding 96-well microtiter plates
-
Purified P. multocida OmpH (positive control)
-
Purified heterologous porins (e.g., E. coli OmpC, K. pneumoniae OmpK36)
-
Unrelated protein (e.g., BSA) as a negative control
-
Anti-OmpH primary antibody (monoclonal or polyclonal)
-
HRP-conjugated secondary antibody (specific to the primary antibody species)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of each purified protein (OmpH, OmpC, OmpK36, BSA) at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-OmpH primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Figure 2. Step-by-step workflow for the ELISA-based cross-reactivity assessment.
Western Blot Protocol for Specificity Analysis
This protocol is designed to visually assess the binding of anti-OmpH antibodies to proteins in whole-cell lysates of different bacteria.
Materials:
-
Bacterial cell cultures (P. multocida, E. coli, K. pneumoniae, etc.)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer Buffer
-
Ponceau S stain
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-OmpH primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare whole-cell lysates from the different bacterial cultures. Determine protein concentration using a suitable assay (e.g., BCA).
-
SDS-PAGE: Separate 20-30 µg of each protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Staining (Optional): Briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-OmpH primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Figure 3. A streamlined workflow for determining antibody specificity using Western blot analysis.
Conclusion and Future Directions
Confirming the Surface Exposure of OmpH Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The subcellular localization of bacterial proteins is a critical determinant of their function, particularly for those involved in host-pathogen interactions. Outer membrane proteins (OMPs) are of significant interest as they are often accessible to the host immune system and represent prime targets for vaccine development and therapeutic intervention. This guide provides a comparative overview of the evidence and methodologies for confirming the surface exposure of the OmpH protein, highlighting its divergent roles in different bacterial species.
OmpH: A Protein with a Dual Identity
The this compound presents a fascinating case of divergent localization and function depending on the bacterial species. In Enterobacteriaceae such as Escherichia coli and Salmonella Typhimurium, OmpH is known as Skp. In these organisms, it functions as a periplasmic chaperone, crucial for the proper folding and transport of newly synthesized outer membrane proteins (OMPs) across the periplasmic space. Experimental evidence, including cellular subfractionation, has shown that Skp partitions with soluble periplasmic proteins, indicating it is not an integral outer membrane component and therefore not surface-exposed in E. coli.
In stark contrast, studies on Pasteurella multocida, a significant veterinary pathogen, consistently identify OmpH as a major integral outer membrane protein. It functions as a porin, forming channels for the diffusion of solutes across the outer membrane. More importantly, a wealth of immunological data underscores its surface exposure in this bacterium. OmpH is a potent immunogen in P. multocida, and antibodies raised against it have been shown to be protective in animal models of infection. This protective immunity strongly implies that epitopes of OmpH are accessible on the bacterial surface for antibody binding and subsequent immune-mediated clearance.
Comparative Experimental Evidence for OmpH Localization
The following table summarizes the key findings regarding the localization of the this compound in E. coli and P. multocida.
| Organism | Protein Name | Primary Localization | Function | Key Evidence for Localization |
| Escherichia coli | Skp (OmpH) | Periplasm | Chaperone for OMP folding and transport | Cellular fractionation studies show it co-localizes with soluble periplasmic markers. |
| Pasteurella multocida | OmpH | Outer Membrane (Surface-Exposed) | Porin, Immunogen | - Identified as a major component of outer membrane protein preparations. - Elicits a strong protective immune response in animal models. - Monoclonal antibodies against OmpH provide protection against infection. - Epitope mapping predicts surface-exposed loops. |
Methodologies for Confirming Protein Surface Exposure
Several experimental techniques can be employed to definitively determine the surface exposure of a bacterial outer membrane protein like OmpH in Pasteurella multocida. Below are detailed protocols for key methodologies.
Protease Accessibility Assay ("Cell Shaving")
This method relies on the principle that surface-exposed portions of proteins on intact bacterial cells will be susceptible to digestion by proteases that cannot cross the outer membrane.
Experimental Protocol:
-
Bacterial Culture: Grow Pasteurella multocida to mid-logarithmic phase in an appropriate broth medium.
-
Harvesting and Washing: Harvest the cells by centrifugation at 4°C. Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove any secreted proteins and media components.
-
Protease Treatment: Resuspend the washed, intact cells in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0). Divide the suspension into aliquots. To test aliquots, add a protease such as trypsin or proteinase K to a final concentration of 50-100 µg/mL. As a negative control, one aliquot should be incubated without protease. As a control for membrane integrity, another aliquot can be treated with a membrane-permeabilizing agent (e.g., Triton X-100) prior to protease addition to demonstrate that periplasmic and cytoplasmic proteins are digested only when the membrane is compromised.
-
Incubation: Incubate all samples at 37°C for 1-2 hours with gentle agitation.
-
Inactivation of Protease: Stop the reaction by adding a protease inhibitor (e.g., PMSF for serine proteases like trypsin and proteinase K).
-
Cell Lysis and Protein Analysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells to release all proteins. Analyze the protein profiles of the different treatments by SDS-PAGE and Western blotting using an antibody specific for OmpH.
-
Interpretation: A decrease in the intensity of the full-length OmpH band, or the appearance of smaller OmpH degradation products, in the protease-treated sample compared to the untreated control would indicate that OmpH is surface-exposed. The protein profile of the permeabilized control should show widespread protein degradation.
Surface Biotinylation
This technique uses a membrane-impermeable biotinylation reagent to label primary amines of surface-exposed proteins on intact cells. Labeled proteins can then be specifically captured and identified.
Experimental Protocol:
-
Cell Preparation: Grow and wash P. multocida cells as described for the protease assay.
-
Biotinylation: Resuspend the intact cells in ice-cold PBS. Add a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the cell suspension on ice for 30-60 minutes with gentle mixing to label surface proteins.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to react with any excess biotinylation reagent.
-
Cell Lysis: Wash the cells to remove the quenching buffer and then lyse the cells using sonication or a French press to release the total cellular proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads. The biotinylated (surface) proteins will bind to the streptavidin.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the biotinylated proteins from the beads, typically by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT (if using Sulfo-NHS-SS-Biotin, which has a cleavable disulfide bond).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with an anti-OmpH antibody.
-
Interpretation: Detection of OmpH in the eluate from the streptavidin beads confirms its surface exposure. A control using lysate from non-biotinylated cells should show no OmpH band after affinity purification.
Immunofluorescence and Immunoelectron Microscopy
These microscopy techniques provide visual confirmation of a protein's location on the bacterial surface.
Experimental Protocol (Immunofluorescence):
-
Cell Preparation: Fix intact P. multocida cells with paraformaldehyde.
-
Blocking: Block non-specific antibody binding sites using a suitable blocking agent like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an external epitope of OmpH.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Microscopy: Wash the cells again and visualize them using a fluorescence microscope.
-
Interpretation: A fluorescent signal on the periphery of the bacterial cells indicates that OmpH is surface-exposed. Control experiments, such as omitting the primary antibody or using a pre-immune serum, should not produce a signal.
Conclusion
The localization of the this compound is a clear example of functional divergence in bacteria. While it serves a periplasmic role in E. coli, it is a bona fide surface-exposed outer membrane protein in Pasteurella multocida. For researchers in drug development and vaccinology, this distinction is critical. The surface accessibility of OmpH in P. multocida makes it a highly attractive target for the development of novel vaccines and immunotherapies against diseases caused by this pathogen. The experimental protocols outlined in this guide provide a robust framework for confirming the surface exposure of OmpH and other potential outer membrane protein targets.
OmpH vs. OmpA: A Comparative Guide to Their Efficacy as Protective Antigens
In the landscape of vaccine development, particularly against Gram-negative bacteria, outer membrane proteins (OMPs) have emerged as promising targets for inducing protective immunity. Among these, OmpH and OmpA are two of the most extensively studied protective antigens. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these vaccine candidates.
Molecular Characteristics
OmpH and OmpA are integral outer membrane proteins with distinct structural and functional roles. OmpH is typically characterized as a porin, forming channels for the diffusion of small solutes across the outer membrane[1][2]. In Pasteurella multocida, OmpH is a major outer membrane protein with a molecular weight of approximately 36.6 kDa[2]. Its structure is conserved across various serotypes, which is a desirable feature for a broad-spectrum vaccine candidate[2][3].
OmpA, on the other hand, is a multifunctional protein. It acts as a porin with low permeability and is also involved in maintaining the structural integrity of the outer membrane[4][5]. In pathogens like Klebsiella pneumoniae and P. multocida, OmpA plays roles in adhesion, invasion, and evasion of host defenses[5][6]. The OmpA family of proteins is characterized by an N-terminal eight-stranded β-barrel domain embedded in the outer membrane and a C-terminal globular domain in the periplasm[5].
Immunogenicity and Protective Efficacy
Both OmpH and OmpA have demonstrated significant potential as protective antigens in various preclinical studies. Their efficacy is typically evaluated based on their ability to elicit robust antibody and cell-mediated immune responses, leading to protection against bacterial challenge in animal models.
OmpH as a Protective Antigen
Studies on OmpH from Pasteurella multocida have consistently shown its ability to induce protective immunity. Recombinant OmpH has been shown to be antigenic and capable of inducing strong protective responses[3][7].
A study on P. multocida demonstrated that antibodies raised against the full-length OmpH provided strong protection in mice[3]. Furthermore, immunization with native OmpH from P. multocida X-73 induced homologous protection in chickens[2]. Interestingly, a synthetic cyclic peptide mimicking a predicted external loop of OmpH also conferred significant protection in chickens, highlighting the importance of conformational epitopes[8]. In a study on hemorrhagic septicemia in Pakistan, recombinant OmpH from P. multocida B:2 exhibited significant protection (80-86%) in mice challenged with a lethal dose of the bacteria[7].
OmpA as a Protective Antigen
OmpA is a well-established protective antigen against a range of Gram-negative pathogens. Its role in pathogenesis often makes it a prime target for the host immune system[5]. In Klebsiella pneumoniae, OmpA is recognized by the innate immune system and can confer resistance to antimicrobial peptides[6].
As a vaccine candidate, OmpA has shown promise in various models. A DNA vaccine expressing the ompA gene from Acinetobacter baumannii induced both humoral and cellular immunity and provided 60% protection in mice against a lethal challenge[9]. Similarly, recombinant OmpA from Shigella flexneri 2a, when administered intranasally to mice, induced a robust mucosal and systemic immune response, leading to complete protection against a lethal challenge[10]. In a study on Aeromonas hydrophila infection in fish, an OmpA subunit vaccine provided more effective immune protection than an inactivated vaccine[11].
Comparative Analysis of Protective Efficacy
Direct comparative studies of OmpH and OmpA as protective antigens are limited. However, a study using monoclonal antibodies (MAbs) against P. multocida OmpH and OmpA provided valuable insights. Mice continuously receiving OmpH-specific MAbs showed highly significant protection against both intraperitoneal and intranasal challenges[12][13]. In contrast, mice receiving OmpA-specific MAbs were not protected[12][13]. The protective mechanism of the OmpH-specific MAb was attributed to enhanced opsonization and a more rapid influx of polymorphonuclear cells (PMNs) to the site of infection[12][13].
While this study suggests a potentially superior protective efficacy of OmpH-targeted responses in the context of P. multocida infection, it is important to note that this was a passive immunization study. The efficacy of active immunization with the proteins themselves can be influenced by various factors, including the specific bacterial species and strain, the animal model, the adjuvant used, and the route of administration.
The following tables summarize the protective efficacy data from various studies on OmpH and OmpA.
Table 1: Protective Efficacy of OmpH
| Bacterial Species | Antigen | Animal Model | Adjuvant | Challenge Dose | Protection Level | Reference |
| Pasteurella multocida | Recombinant full-length OmpH | Mice | Not specified | Not specified | Strong protection | [3] |
| Pasteurella multocida B:2 | Recombinant OmpH | Mice (BALB/c) | Not specified | LD50 | 80-86% | [7] |
| Pasteurella multocida X-73 | Native OmpH | Chickens | Freund's complete | Not specified | Homologous protection | [2] |
| Pasteurella multocida X-73 | Cyclic synthetic peptide (Loop 2) | Chickens | Not specified | Not specified | 70% | [8] |
| Pasteurella multocida A:3 | Recombinant PlpEC-OmpH fusion | Mice | Oil-based CpG ODN | 10 LD50 | 100% | [14] |
Table 2: Protective Efficacy of OmpA
| Bacterial Species | Antigen | Animal Model | Adjuvant | Challenge Dose | Protection Level | Reference |
| Acinetobacter baumannii | ompA DNA vaccine | Mice | Not specified | 10^8 CFU | 60% | [9] |
| Shigella flexneri 2a | Recombinant OmpA | Mice | Not specified | Lethal dose | 100% | [10] |
| Aeromonas hydrophila | OmpA subunit vaccine | Fish (Megalobrama amblycephala) | Not specified | Not specified | Better than inactivated vaccine | [11] |
| Burkholderia pseudomallei | Recombinant Omp3 and Omp7 (OmpA family) | Mice (BALB/c) | Not specified | 1x10^6 CFU | 50% survival | [15] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of OmpH and OmpA as protective antigens.
Cloning, Expression, and Purification of Recombinant Proteins
-
Gene Amplification: The ompH or ompA gene is amplified from the genomic DNA of the target bacterium using polymerase chain reaction (PCR) with specific primers.
-
Vector Ligation: The amplified gene is then cloned into an appropriate expression vector (e.g., pET series vectors).
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).
-
Protein Expression: Protein expression is induced, typically by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture.
-
Purification: The recombinant protein is purified from the cell lysate, often using affinity chromatography if the protein is expressed with a tag (e.g., His-tag).
Immunization and Challenge Studies
-
Animal Groups: Animals (e.g., mice, chickens) are randomly divided into experimental and control groups.
-
Immunization: The experimental group is immunized with the purified recombinant protein, often emulsified with an adjuvant (e.g., Freund's adjuvant, oil-based adjuvants) to enhance the immune response. The control group receives a placebo (e.g., PBS with adjuvant). Booster immunizations are typically given at specified intervals.
-
Blood Collection: Blood samples are collected periodically to measure antibody titers.
-
Bacterial Challenge: After the final immunization, animals are challenged with a lethal or sub-lethal dose of the virulent bacterial strain.
-
Observation and Analysis: Animals are monitored for a set period for signs of illness and mortality. The level of protection is calculated based on the survival rate in the immunized group compared to the control group. In some studies, bacterial load in various organs is also determined.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Coating: ELISA plates are coated with the purified recombinant OmpH or OmpA protein.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of serum samples from immunized and control animals are added to the wells.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-mouse IgG) is added.
-
Detection: A substrate solution is added, and the color development is measured using an ELISA plate reader. The antibody titer is determined as the highest dilution that gives a positive reading above the background.
Caption: Experimental workflow for evaluating protective antigens.
Signaling Pathways
The interaction of OMPs with host immune cells can trigger specific signaling pathways, leading to an inflammatory response and the development of adaptive immunity.
OmpA from Klebsiella pneumoniae has been shown to interact with Toll-like receptor 2 (TLR2), activating antigen-presenting cells (APCs) like macrophages and dendritic cells[16][17]. This interaction leads to the production of cytokines and the maturation of dendritic cells, which are crucial for initiating an adaptive immune response[16]. However, in the context of an active infection, K. pneumoniae OmpA can also contribute to immune evasion by attenuating the activation of airway epithelial cells[18][19]. An ompA mutant of K. pneumoniae was found to induce higher levels of inflammatory mediators via the activation of NF-κB and MAPK signaling pathways, dependent on TLR2 and TLR4[18].
Information on the specific signaling pathways activated by OmpH is less detailed in the available literature. However, as a porin and a major surface-exposed antigen, it is likely to be recognized by pattern recognition receptors (PRRs) on host immune cells, initiating an innate immune response that subsequently shapes the adaptive immune response.
References
- 1. uniprot.org [uniprot.org]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Outer membrane protein H for protective immunity against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The OmpA family of proteins: roles in bacterial pathogenesis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Klebsiella pneumoniae OmpA Confers Resistance to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researcherslinks.com [researcherslinks.com]
- 8. Sequence analysis of Pasteurella multocida major outer membrane protein (OmpH) and application of synthetic peptides in vaccination of chickens against homologous strain challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the immunogenicity of outer membrane protein A (ompA) gene from Acinetobacter baumannii as DNA vaccine candidate in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outer Membrane Protein A (OmpA) of Shigella flexneri 2a, Induces Protective Immune Response in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunogenicity and protective efficacy of OmpA subunit vaccine against Aeromonas hydrophila infection in Megalobrama amblycephala: An effective alternative to the inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida [pubmed.ncbi.nlm.nih.gov]
- 14. Immunogenicity and protective efficacy of the recombinant Pasteurella lipoprotein E and outer membrane protein H from Pasteurella multocida A:3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunogenic Burkholderia pseudomallei Outer Membrane Proteins as Potential Candidate Vaccine Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Outer membrane protein A (OmpA): a new pathogen-associated molecular pattern that interacts with antigen presenting cells-impact on vaccine strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Klebsiella pneumoniae Outer Membrane Protein A Is Required to Prevent the Activation of Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Klebsiella pneumoniae outer membrane protein A is required to prevent the activation of airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Validation of OmpH Protein: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional characteristics of the wild-type OmpH outer membrane protein with its corresponding knockout mutant. The data presented herein is crucial for understanding the multifaceted role of OmpH in bacterial physiology and pathogenesis, offering valuable insights for antimicrobial drug and vaccine development.
Comparative Analysis of Phenotypic Characteristics
The functional loss of the OmpH protein, achieved through targeted gene knockout, results in significant phenotypic alterations in various bacterial species. This section summarizes the key comparative data between the wild-type (WT), the OmpH knockout mutant (ΔompH), and, where available, the complemented strain (ΔompH+ompH).
| Functional Assay | Wild-Type (WT) | OmpH Knockout Mutant (ΔompH) | Complemented Strain (ΔompH+ompH) | Key Findings |
| Growth Rate | Normal growth kinetics. | No significant difference in growth rate observed in standard laboratory media. | Normal growth kinetics restored. | OmpH is generally not essential for bacterial growth under standard in vitro conditions. |
| Host Cell Adhesion | High adhesion to host epithelial cells. | Significantly reduced adhesion to host cells.[1] | Adhesion restored to wild-type levels.[1] | OmpH plays a critical role in the initial attachment of bacteria to host tissues.[1] |
| In Vivo Virulence (Mouse Model) | High mortality rate in infected mice. | Attenuated virulence with a significantly higher survival rate in infected mice.[1] | Virulence comparable to the wild-type strain.[1] | OmpH is a key virulence factor contributing to the pathogenicity of the bacterium.[1] |
| Serum Resistance | High resistance to complement-mediated killing in serum. | Increased susceptibility to serum-mediated lysis. | Resistance restored to wild-type levels. | OmpH contributes to the bacterium's ability to evade the host's innate immune system. |
| Capsule Formation | Presence of a thick capsule. | Absence or significant reduction of capsular material.[1] | Capsule formation restored.[1] | OmpH may be directly or indirectly involved in the synthesis or assembly of the bacterial capsule.[1] |
| Porin Function | Functions as a non-specific diffusion channel for small solutes.[2] | Altered membrane permeability. | Porin function restored. | OmpH facilitates the transport of nutrients and other small molecules across the outer membrane.[2] |
Experimental Methodologies
This section details the protocols for the key experiments used to functionally validate the this compound.
Construction of the ompH Knockout Mutant
The ompH knockout mutant is typically generated using homologous recombination.
-
Construct Design: A suicide vector containing flanking regions homologous to the upstream and downstream sequences of the ompH gene is constructed. An antibiotic resistance cassette (e.g., kanamycin resistance) is inserted between the homologous arms.
-
Transformation: The constructed plasmid is introduced into the wild-type bacterial strain via electroporation or conjugation.
-
Selection of Mutants: A two-step selection process is employed.
-
First Crossover (Integration): Bacteria that have integrated the plasmid into their chromosome are selected on media containing the antibiotic for which the plasmid carries resistance.
-
Second Crossover (Excision): Single colonies from the first selection are grown in a medium that counter-selects for the presence of the plasmid backbone (e.g., containing sucrose for vectors with a sacB gene).
-
-
Verification: Putative knockout mutants are verified by PCR using primers flanking the ompH gene and by sequencing to confirm the replacement of the ompH gene with the resistance cassette. Further confirmation is done by Western blot analysis to demonstrate the absence of the this compound.
Bacterial Adhesion Assay
This assay quantifies the ability of bacteria to adhere to host cells.
-
Cell Culture: A monolayer of a suitable host cell line (e.g., HeLa, A549) is grown in 24-well plates.
-
Bacterial Preparation: Wild-type, ΔompH, and complemented bacterial strains are grown to mid-log phase, washed, and resuspended in cell culture medium without antibiotics.
-
Infection: The host cell monolayers are infected with the bacterial suspensions at a specific multiplicity of infection (MOI) (e.g., 100:1).
-
Incubation: The plates are incubated for a defined period (e.g., 1-2 hours) to allow for bacterial adhesion.
-
Washing: Non-adherent bacteria are removed by washing the monolayers multiple times with phosphate-buffered saline (PBS).
-
Quantification:
-
CFU Counting: Host cells are lysed with a detergent (e.g., Triton X-100), and the released adherent bacteria are serially diluted and plated on agar plates to determine the number of colony-forming units (CFUs).
-
Microscopy: Alternatively, cells can be fixed, stained (e.g., with Giemsa), and the number of adherent bacteria per cell can be counted under a microscope.
-
In Vivo Virulence Assay (Mouse Model)
This assay assesses the contribution of OmpH to bacterial virulence in a living host.
-
Animal Model: Groups of mice (e.g., BALB/c) are used for the infection studies.
-
Bacterial Challenge: Mice are challenged with a specific dose (e.g., 1 x 10^5 CFU) of the wild-type, ΔompH, or complemented strain via an appropriate route of administration (e.g., intraperitoneal or intranasal).
-
Monitoring: The health of the mice is monitored over a period of time (e.g., 14 days), and survival rates are recorded.
-
Bacterial Load Determination: At specific time points post-infection, a subset of mice from each group is euthanized, and organs (e.g., spleen, liver, lungs) are harvested. The organs are homogenized, and the bacterial load is determined by plating serial dilutions and counting CFUs.
Serum Resistance Assay
This assay measures the ability of bacteria to survive in the presence of complement proteins in serum.
-
Bacterial Preparation: Wild-type, ΔompH, and complemented strains are grown to mid-log phase, washed, and resuspended in a buffer (e.g., Veronal buffer).
-
Serum Incubation: A standardized suspension of bacteria is mixed with a specific concentration of normal human or animal serum (as a source of complement) or heat-inactivated serum (as a control).
-
Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 60 minutes).
-
Quantification: Aliquots are taken at the beginning and end of the incubation period, serially diluted, and plated to determine the number of viable bacteria (CFUs).
-
Analysis: The percentage of bacterial survival is calculated by comparing the CFU counts in active serum to those in heat-inactivated serum.
Visualizing the Experimental Workflow and Putative Signaling Pathway
To facilitate a clearer understanding of the experimental process and the potential molecular interactions of OmpH, the following diagrams are provided.
Caption: Experimental workflow for the construction and functional validation of an ompH knockout mutant.
Caption: Putative signaling pathway initiated by OmpH-mediated adhesion to a host cell receptor.
References
A Comparative Guide to Diagnostic Assays Utilizing Recombinant OmpH Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diagnostic tests employing recombinant Outer Membrane Protein H (rOmpH) for the serological detection of key veterinary pathogens. It offers an objective analysis of the performance of rOmpH-based assays against other diagnostic methods, supported by experimental data and detailed protocols to aid in the evaluation and implementation of this technology.
Introduction to Recombinant OmpH in Diagnostics
Outer Membrane Protein H (OmpH) is a major transmembrane porin protein found in several Gram-negative bacteria, playing a crucial role in the transport of hydrophilic molecules across the outer membrane.[1] Its immunogenic nature and conserved sequences across various serotypes of specific pathogens have made its recombinant form a promising antigen for the development of sensitive and specific diagnostic assays.[1] The use of recombinant proteins like rOmpH in diagnostic tests, particularly in Enzyme-Linked Immunosorbent Assays (ELISAs), offers significant advantages over traditional methods that use whole-cell lysates or crude antigen extracts. These advantages include higher specificity, reduced background noise, and improved batch-to-batch consistency.
This guide focuses on the validation of rOmpH-based diagnostic tests for two significant avian pathogens: Pasteurella multocida, the causative agent of fowl cholera, and Riemerella anatipestifer, which causes septicemia in ducks.
Performance Comparison of rOmpH-Based ELISAs
The diagnostic accuracy of a test is primarily evaluated based on its sensitivity and specificity. The following tables summarize the performance of rOmpH-based indirect ELISAs in comparison to other serological assays for the detection of antibodies against P. multocida and R. anatipestifer.
Pasteurella multocida Diagnostics
An indirect ELISA based on recombinant OmpH (rOmpH) has demonstrated high sensitivity and specificity for the detection of anti-P. multocida antibodies in ducks. When compared to the microtiter agglutination test (MAT), the rOmpH ELISA shows superior performance.
| Test Method | Sensitivity | Specificity | Reference |
| rOmpH Indirect ELISA | 100% | 95.0% | [2] |
| Microtiter Agglutination Test (MAT) | Baseline | Baseline | [2] |
Riemerella anatipestifer Diagnostics
For the diagnosis of Riemerella anatipestifer infection, an rOmpH-based indirect ELISA has been shown to be more sensitive than both an ELISA using recombinant OmpA (rOmpA) and the conventional Tube Agglutination (TA) assay. The rOmpH ELISA also demonstrated high specificity with no cross-reactivity to other relevant avian pathogens.
| Test Method | Relative Sensitivity | Cross-Reactivity with other Pathogens | Reference |
| rOmpH Indirect ELISA | High (2x higher detection limit than rOmpA ELISA; 2600x higher than TA) | No cross-reactivity with E. coli, S. anatum, DHV, AIV, P. multocida, DPV | [3][4] |
| rOmpA Indirect ELISA | Medium | Not specified in direct comparison | [3][4] |
| Tube Agglutination (TA) Assay | Low | Not specified in direct comparison | [3][4] |
In a study evaluating clinical samples, the rOmpH-ELISA detected the highest percentage of positive samples (73.7%) compared to the rOmpA-ELISA (67.3%) and the TA assay (57.05%), further highlighting its enhanced diagnostic utility.[3][4]
Experimental Protocols
This section provides detailed methodologies for the production of recombinant OmpH protein and its application in an indirect ELISA for antibody detection.
Production of Recombinant OmpH (rOmpH) Protein
The general workflow for producing rOmpH involves cloning the ompH gene into an expression vector, transforming the vector into a suitable bacterial host (e.g., E. coli), inducing protein expression, and purifying the recombinant protein.
Experimental Workflow for rOmpH Production and Use in Indirect ELISA
Caption: Workflow for rOmpH production and its use in an indirect ELISA.
Indirect ELISA Protocol Using Recombinant OmpH
This protocol is a generalized procedure for detecting antibodies against a specific pathogen using purified rOmpH as the coating antigen.
Materials and Reagents:
-
96-well ELISA plates
-
Purified rthis compound
-
Coating Buffer (e.g., 100 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA or 5% non-fat dry milk in PBS)
-
Test sera (from immunized or potentially infected animals)
-
Positive and negative control sera
-
Enzyme-conjugated secondary antibody (specific to the host species of the test sera, e.g., anti-duck IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200-300 µL of Wash Buffer per well.
-
-
Blocking:
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Incubation with Primary Antibody (Test Sera):
-
Dilute the test sera and control sera to a predetermined optimal dilution (e.g., 1:100) in Blocking Buffer.
-
Add 100 µL of the diluted sera to the appropriate wells.
-
Seal the plate and incubate for 1 hour at 37°C.[8]
-
-
Washing:
-
Repeat the washing step as described in step 2, performing 3-5 washes.
-
-
Incubation with Secondary Antibody:
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Seal the plate and incubate for 1 hour at 37°C.[8]
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Substrate Addition and Color Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.[8]
-
-
Stopping the Reaction:
-
Add 50-100 µL of Stop Solution to each well.[5]
-
-
Reading and Interpretation:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
The cut-off value for a positive result is typically calculated as the mean optical density (OD) of the negative controls plus 2 or 3 standard deviations.
-
Principles of Diagnostic Test Validation
The validation of a diagnostic assay is a process to determine its fitness for a specific purpose.[3] According to the World Organisation for Animal Health (WOAH), this process involves several stages to evaluate the analytical and diagnostic performance characteristics of the test.
WOAH Diagnostic Test Validation Pathway
Caption: The four stages of the WOAH validation pathway for diagnostic assays.
Key parameters assessed during validation include:
-
Analytical Sensitivity: The smallest detectable amount of the analyte.
-
Analytical Specificity: The ability of the assay to distinguish the target analyte from non-target analytes.
-
Diagnostic Sensitivity (DSe): The proportion of known infected animals that test positive.
-
Diagnostic Specificity (DSp): The proportion of known uninfected animals that test negative.
-
Repeatability: The level of agreement between results of replicates of a sample within the same laboratory.
-
Reproducibility: The ability of the test to provide consistent results when the same samples are tested in different laboratories.
Conclusion
The use of recombinant this compound as an antigen in indirect ELISAs represents a significant advancement in the serodiagnosis of diseases caused by pathogens such as Pasteurella multocida and Riemerella anatipestifer. These assays demonstrate superior sensitivity and specificity compared to traditional diagnostic methods. The detailed protocols and validation principles provided in this guide are intended to assist researchers and diagnostic professionals in the effective implementation and evaluation of rOmpH-based diagnostic tests, ultimately contributing to improved disease control and management in animal populations.
References
Comparative Proteomics Reveals Upregulation of Outer Membrane Protein H (OmpH) Under High-Pressure Conditions
A comprehensive guide for researchers, scientists, and drug development professionals detailing the identification of OmpH upregulation through comparative proteomic analysis. This guide provides an objective comparison of protein expression levels, supporting experimental data, and detailed methodologies.
This guide focuses on a comparative proteomic study of the deep-sea bacterium Photobacterium profundum SS9, which demonstrates the upregulation of the outer membrane protein H (OmpH) in response to high hydrostatic pressure. This adaptive response highlights the protein's potential role in maintaining cellular integrity and function in extreme environments. The data presented is based on a label-free quantitative proteomics approach, providing robust insights into the molecular adaptations of this piezophilic organism.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative proteomic data for the OmpH protein (PBPRA3387) in Photobacterium profundum SS9 grown under high pressure (28 MPa) compared to atmospheric pressure (0.1 MPa). The data is derived from a label-free quantitative mass spectrometry analysis.
| Protein | Gene | Organism | Condition | Fold Change (28 MPa vs 0.1 MPa) | p-value |
| Outer membrane protein H (OmpH) | ompH | Photobacterium profundum SS9 | High Pressure | 2.1 | < 0.05 |
Table 1: Quantitative analysis of this compound upregulation. Data represents the fold change in protein abundance in P. profundum SS9 cultured at 28 MPa relative to 0.1 MPa. The p-value indicates the statistical significance of this change.
Experimental Protocols
The following section details the key experimental methodologies employed in the comparative proteomic analysis of Photobacterium profundum SS9.
Bacterial Culture and High-Pressure Treatment
-
Organism: Photobacterium profundum SS9, a piezophilic Gram-negative bacterium.[1][2][3]
-
Culture Medium: Marine broth (28 g/liter 2216 medium; Difco Laboratories) supplemented with 20 mM glucose and 100 mM HEPES buffer (pH 7.5).[1]
-
Culture Conditions: All cultures were performed anaerobically at 17°C.[1]
-
Experimental Groups:
-
Growth Phase: Cells were grown to the stationary phase for 5 days.[2]
Protein Extraction and Preparation
-
Cell Lysis: Bacterial cells were harvested and subjected to lysis to release the total protein content.
-
Protein Digestion: The extracted proteins were digested into peptides using a suitable protease, typically trypsin.
Label-Free Quantitative Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer was used for peptide analysis.
-
Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition mode to collect MS and MS/MS spectra.
-
Quantitative Analysis: Label-free quantification was performed by comparing the signal intensities of corresponding peptides between the high-pressure and control samples.[1][2][3]
Data Analysis
-
Protein Identification: The acquired MS/MS spectra were searched against the Photobacterium profundum SS9 protein database to identify the peptides and corresponding proteins.
-
Statistical Analysis: A one-way ANOVA was used to determine the statistical significance of the differences in protein abundance between the two conditions. A p-value of < 0.05 was considered significant.[1]
-
Data Visualization: A volcano plot was generated to visualize the differentially expressed proteins, plotting the log2 fold change against the -log10 p-value.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative proteomic analysis of Photobacterium profundum SS9.
References
- 1. Photobacterium profundum under Pressure: A MS-Based Label-Free Quantitative Proteomics Study | PLOS One [journals.plos.org]
- 2. Photobacterium profundum under Pressure: A MS-Based Label-Free Quantitative Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobacterium profundum under pressure: a MS-based label-free quantitative proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of OmpH Protein: A Comprehensive Guide for Laboratory Personnel
The proper disposal of the outer membrane protein H (OmpH), like other recombinant proteins, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding environment. This guide provides detailed procedures for the safe handling and disposal of OmpH protein and associated materials in a research setting.
Prior to initiating any disposal procedure, a thorough risk assessment must be conducted to classify the this compound waste. The primary factors to consider are its biological origin, potential bioactivity, and any chemical agents used in the experimental protocol. Based on this assessment, the waste will be categorized as non-hazardous, chemically hazardous, or biohazardous, each with a distinct disposal pathway.
Waste Categorization and Disposal Protocols
The appropriate disposal method for this compound waste is determined by its classification. The following table summarizes the waste categories and their corresponding disposal procedures.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | This compound solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous | This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors), or waste containing recombinant or synthetic nucleic acids.[1][2][3] | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][2][3][4] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1][2] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1] |
Experimental Protocols for Decontamination
Chemical Inactivation of Liquid Waste:
-
Preparation: Prepare a 10% bleach solution.
-
Application: Add the bleach solution to the liquid protein waste to achieve a final concentration of at least 1% bleach (a 1:10 dilution of the 10% bleach solution).[1][2][3]
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][2][3]
-
Neutralization (if required): If mandated by local regulations, neutralize the bleach solution with a suitable quenching agent, such as sodium thiosulfate.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation of Liquid Waste:
-
Containment: Transfer the protein solution to a heat-resistant container.
-
Heating: Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]
-
Cooling: Allow the solution to cool to room temperature.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Autoclaving of Solid and Liquid Biohazardous Waste:
Steam sterilization via an autoclave is a highly effective method for decontaminating most infectious agents.[2][5]
-
Packaging:
-
Solid Waste: Collect in plastic autoclavable bags with a biohazard symbol. For petri dishes, double bagging is recommended. Place the bag inside a rigid, leak-proof container also marked with a biohazard symbol.[2] Loosely tie the bags before autoclaving to allow for steam penetration.[2]
-
Liquid Waste: Collect in a loosely capped, heat-resistant container (e.g., borosilicate glass) to prevent pressure buildup.
-
-
Operation: Ensure all operators are trained in the safe use of the autoclave.[2]
-
Post-Treatment: After autoclaving, the decontaminated waste can typically be disposed of as regular trash.[4][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1] This document should be used as a general guide and supplemented with institution-specific protocols.
References
Essential Safety and Operational Guidance for Handling OmpH Protein
Provided herein is a comprehensive guide detailing the necessary personal protective equipment (PPE), operational procedures, and disposal plans for handling OmpH protein. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe and effective laboratory practices.
Risk Assessment and Biosafety Levels
While specific guidelines for this compound are not detailed in available safety protocols, the required personal protective equipment and handling procedures can be determined by the biosafety level (BSL) of the laboratory and the nature of the experimental work. This compound, as a recombinant outer membrane protein, is typically handled in a Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) laboratory setting. The appropriate BSL is determined by a thorough risk assessment of the specific procedures being performed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound at both BSL-1 and BSL-2, based on general laboratory safety guidelines.
| PPE Component | BSL-1 | BSL-2 |
| Lab Coat | Recommended to prevent contamination of personal clothing.[1] | Required; must be worn when working with hazardous materials. |
| Gloves | Required to protect hands from exposure. Nitrile gloves are a common choice.[1] | Required; nitrile gloves are preferred. Double gloving may be necessary for certain procedures.[1] |
| Eye Protection | Safety glasses are recommended at all times and required for procedures with a splash potential.[1] | Safety glasses or goggles are required, especially when there is a risk of splashes or aerosol generation. |
| Face Protection | Not generally required. | A face shield may be required in addition to safety glasses for procedures with a high risk of splashing. |
| Respiratory Protection | Not generally required. | May be required based on risk assessment, especially if there is a potential for aerosol generation. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols: Key Procedures
1. Donning Personal Protective Equipment:
-
Before entering the laboratory, ensure all necessary PPE is available and in good condition.
-
Don a lab coat, followed by safety glasses.
-
Put on gloves, ensuring they are the last item of PPE to be donned.[1]
2. Handling the Protein:
-
When working with this compound solutions, handle them in a designated clean area to prevent cross-contamination.
-
Avoid creating aerosols. If there is a risk of aerosol generation, perform the work in a biological safety cabinet.
-
Change gloves if they become contaminated or compromised.[1]
3. Doffing Personal Protective Equipment:
-
Remove PPE before leaving the laboratory.
-
Gloves should be removed first, followed by the lab coat and eye protection.
-
Wash hands thoroughly after removing PPE.
Disposal Plan
Proper disposal of materials contaminated with this compound is essential to prevent environmental release and ensure laboratory safety.
Liquid Waste Disposal:
-
Liquid waste containing this compound should be decontaminated before disposal.
-
A common method is chemical inactivation using a 10% bleach solution, with a contact time of at least 30 minutes.[1][2][3]
-
After decontamination, the solution can typically be disposed of down the drain with a large volume of running water, in accordance with institutional guidelines.[1]
-
Alternatively, liquid waste can be collected in a labeled, leak-proof container for autoclaving.[2]
Solid Waste Disposal:
-
Solid waste, such as contaminated gloves, tubes, and pipette tips, should be collected in a designated biohazardous waste container lined with a red bag.[3]
-
This waste should then be decontaminated, typically by autoclaving, before being disposed of as regular trash or as specified by institutional policy.[4]
-
Sharps, such as needles or blades, must be disposed of in a designated, puncture-proof sharps container.[2]
| Waste Type | Decontamination Method | Final Disposal |
| Liquid Waste (OmpH solutions, buffers) | Chemical inactivation (e.g., 10% bleach for 30 min) or Autoclaving.[1][2] | Drain disposal with copious water (post-chemical inactivation) or as per institutional policy for autoclaved waste.[1] |
| Solid Waste (Gloves, tubes, pipette tips) | Autoclaving. | Regular trash (post-autoclaving) or as per institutional biohazardous waste stream.[4] |
| Sharps (Needles, blades) | Placed in a designated sharps container. | Disposed of as biohazardous sharps waste according to institutional guidelines. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
